3-phenyl-1H-pyrazole-5-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-12-10(15)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNLKKRMQOCPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to 3-phenyl-1H-pyrazole-5-carbohydrazide: Synthesis, Characterization, and Best Practices
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] When functionalized with a carbohydrazide moiety, its therapeutic potential is often enhanced, making these derivatives prime candidates for drug discovery programs.[1] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a key intermediate, 3-phenyl-1H-pyrazole-5-carbohydrazide. We will delve into the mechanistic underpinnings of the synthetic pathway, offer a detailed, step-by-step protocol, and outline a comprehensive analytical workflow to ensure the compound's identity, purity, and structural integrity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and reproducible approach to this valuable molecular building block.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The strategy hinges on the initial construction of the pyrazole ring system, followed by the functionalization of a carboxylate group into the desired carbohydrazide.
-
Step 1: Pyrazole Ring Formation. The process begins with the synthesis of the precursor, ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This is accomplished via a condensation reaction between an ethyl-2,4-dioxo-4-phenylbutanoate intermediate and hydrazine hydrate.[4][5] This reaction, a variation of the Knorr pyrazole synthesis, is a robust and high-yielding method for creating substituted pyrazoles.
-
Step 2: Hydrazinolysis. The synthesized ethyl ester is then converted to the target this compound. This is achieved through hydrazinolysis, where hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester to yield the final carbohydrazide product.[6]
The entire workflow is designed for efficiency and scalability, employing common laboratory reagents and straightforward purification techniques.
Part I: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Principle and Mechanism
The formation of the pyrazole ring is a classic cyclocondensation reaction. The starting material, an ethyl 2,4-dioxobutanoate derivative, possesses two electrophilic carbonyl carbons. Hydrazine, with its two nucleophilic nitrogen atoms, attacks these carbonyls sequentially. The initial attack is followed by dehydration, leading to the formation of a hydrazone intermediate. A subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the stable, aromatic pyrazole ring. The use of glacial acetic acid as a catalyst is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[4]
Detailed Experimental Protocol
-
Reagents and Materials:
-
Ethyl-2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ice bath, round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl-2,4-dioxo-4-phenylbutanoate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add hydrazine hydrate dropwise to the cooled solution. Causality Insight: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Set up a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash it thoroughly with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a white solid.[5]
-
Part II: Synthesis of this compound
Principle and Mechanism
This step is a classic nucleophilic acyl substitution known as hydrazinolysis. The ethyl ester precursor is treated with an excess of hydrazine hydrate. The highly nucleophilic nitrogen of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group. The ethoxide is subsequently protonated by the reaction medium. Using hydrazine hydrate in excess often allows it to serve as both the reactant and the solvent. The reaction is typically driven to completion by heating under reflux.[6]
Detailed Experimental Protocol
-
Reagents and Materials:
-
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Hydrazine hydrate (10-15 eq)
-
Ethanol (as solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Place ethyl 3-phenyl-1H-pyrazole-5-carboxylate in a round-bottom flask.
-
Add ethanol to dissolve the ester, followed by an excess of hydrazine hydrate.
-
Heat the mixture to reflux and maintain it for 8-12 hours. Trustworthiness Check: The progress of the reaction should be diligently monitored by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase) until the starting ester spot has completely disappeared.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the carbohydrazide.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a copious amount of cold water to remove any residual hydrazine hydrate.
-
Dry the product thoroughly in a vacuum oven. The resulting this compound is typically of high purity and can be used for subsequent steps without further purification.
-
Part III: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following combination of techniques provides a self-validating system for structural elucidation.[4][7]
Methodologies and Expected Results
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is invaluable for identifying the key functional groups. The disappearance of the strong ester C=O stretch (around 1720-1740 cm⁻¹) from the precursor and the appearance of amide and amine bands in the product are key indicators of a successful reaction.
-
¹H NMR (Proton Nuclear Magnetic Resonance): ¹H NMR provides detailed information about the electronic environment of protons. The spectrum should confirm the presence of aromatic protons from the phenyl and pyrazole rings, as well as the characteristic broad signals for the -NH and -NH₂ protons of the carbohydrazide moiety. The disappearance of the quartet and triplet signals corresponding to the ethyl group of the ester is a critical confirmation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon framework of the molecule. The spectrum should show distinct signals for the carbonyl carbon, as well as the carbons of the phenyl and pyrazole rings.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, offering definitive proof of its identity. The observation of the molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated mass of C₁₀H₁₀N₄O is the final piece of evidence.
Summary of Characterization Data
The following table summarizes the expected spectral data for this compound.
| Technique | Parameter | Expected Observation / Value |
| Molecular Formula | - | C₁₀H₁₀N₄O |
| Molecular Weight | - | 202.21 g/mol |
| FT-IR (cm⁻¹) | N-H stretch (Amine/Amide) | 3200 - 3400 (broad) |
| C=O stretch (Amide I) | ~1650 - 1670 | |
| N-H bend (Amide II) | ~1580 - 1620 | |
| ¹H NMR (ppm) | Phenyl-H | 7.30 - 7.80 (multiplet, 5H) |
| Pyrazole-H | ~6.80 (singlet, 1H) | |
| CONH | ~9.50 (broad singlet, 1H) | |
| NH₂ | ~4.50 (broad singlet, 2H) | |
| Pyrazole-NH | ~13.5 (very broad singlet, 1H) | |
| ¹³C NMR (ppm) | C=O (Amide) | ~160 |
| Aromatic Carbons | 125 - 150 | |
| Mass Spec (m/z) | [M+H]⁺ | 203.09 |
Note: NMR chemical shifts (ppm) are approximate and can vary depending on the solvent used (e.g., DMSO-d₆).
Conclusion
This guide has outlined a robust and reproducible two-step synthesis for this compound, a molecule of significant interest in drug discovery. By understanding the underlying chemical principles and adhering to the detailed experimental and analytical protocols, researchers can confidently produce and validate this key building block. The combination of classic condensation chemistry with rigorous spectroscopic characterization ensures a high degree of scientific integrity, providing a solid foundation for the development of novel pyrazole-based therapeutic agents.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
physicochemical properties of 3-phenyl-1H-pyrazole-5-carbohydrazide
An In-Depth Technical Guide to the Physicochemical Characterization of 3-phenyl-1H-pyrazole-5-carbohydrazide
Foreword: The Strategic Importance of Physicochemical Profiling
In modern drug discovery and material science, the journey from a promising molecular scaffold to a viable product is paved with data. For heterocyclic compounds like this compound, a molecule of significant interest due to the broad biological activities of its class, understanding its fundamental physicochemical properties is not a preliminary step—it is the cornerstone of rational development.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination and theoretical consideration of the key physicochemical parameters of this pyrazole carbohydrazide. We will move beyond simple data points to explore the causality behind experimental choices, ensuring a robust and reproducible characterization workflow.
Molecular Identity and Structural Attributes
Before any experimental work, establishing the unambiguous identity of the compound is critical. This compound is a distinct chemical entity built upon a pyrazole core, a scaffold known for its diverse biological activities.[3]
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₀H₁₀N₄O | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| CAS Number | Not explicitly assigned; derivative-dependent. | N/A |
Chemical Structure:
Caption: 2D Structure of this compound.
Lipophilicity: Predicting Membrane Permeability and Bioavailability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). It is quantified by the partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD). For pyrazole derivatives, LogP values between 3.12 and 4.94 have been associated with significant biological activity in certain assays.[1]
Predicted Lipophilicity
While experimental determination is the gold standard, computational models provide a valuable starting point. For related structures, predicted LogP values vary, suggesting that this compound likely possesses moderate lipophilicity.
Table 2: Predicted LogP Values for Structurally Related Analogs
| Compound | Predicted LogP | Source |
| N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide | 4.76 | [5] |
| 4-methyl-N'-[1-(naphthalen-2-yl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide | 4.96 | [6] |
| 3-phenyl-1H-pyrazole | 1.9 | [7] |
| 3-methyl-5-phenyl-1H-pyrazole | 2.3 | [8] |
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
The shake-flask method remains the definitive technique for LogP/LogD determination due to its direct measurement of partitioning.[9][10] The following protocol is optimized for accuracy and minimal compound usage.[11]
Method Rationale: This procedure measures the distribution of the analyte between two immiscible phases: n-octanol (simulating a lipidic biological membrane) and a phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological aqueous conditions). The use of pre-saturated solvents is critical to prevent volume changes during equilibration that would skew concentration measurements. Analysis by a sensitive technique like HPLC is necessary to accurately quantify the analyte in each phase, especially for compounds with low aqueous solubility.[10][11]
Step-by-Step Protocol:
-
Solvent Preparation: Mix equal volumes of n-octanol and 0.1 M PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[9]
-
Partitioning: In a microcentrifuge tube, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS.[12]
-
Analyte Addition: Add 1-2 µL of the 10 mM DMSO stock solution to the biphasic mixture. The low volume of DMSO minimizes its effect on the partitioning equilibrium.
-
Equilibration: Tightly cap the tube and sonicate for 30 minutes, followed by shaking or vortexing at a controlled temperature (e.g., 25°C) for at least 3 hours to reach thermodynamic equilibrium. Some protocols recommend overnight incubation.[12]
-
Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 5-10 minutes to ensure a sharp and complete separation of the n-octanol (top layer) and aqueous (bottom layer) phases.[12]
-
Sampling:
-
Quantification: Analyze the concentration of the analyte in both aliquots using a validated HPLC-UV method. Prepare calibration standards in both n-octanol and PBS to ensure accurate quantification.
-
Calculation: The LogD₇.₄ is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous] )
Caption: Workflow for experimental LogD determination via the Shake-Flask method.
Ionization State (pKa): The Key to Solubility and Receptor Binding
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This parameter is fundamental, as the ionization state of a molecule dramatically affects its solubility, membrane permeability, and ability to interact with biological targets. The this compound structure contains multiple ionizable groups:
-
The pyrazole ring: The N-H proton is weakly acidic.
-
The hydrazide moiety: Can be protonated (basic) or deprotonated (acidic) depending on the environment.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[13][14] It involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the analyte.[15][16]
Method Rationale: The core of this technique is the precise measurement of the pH titration curve. The pKa corresponds to the pH at the half-equivalence point, which is mathematically identified as the inflection point in the curve (or the peak/trough in the first derivative of the curve).[16] Maintaining a constant ionic strength with KCl is crucial to keep activity coefficients constant, ensuring the measured pH accurately reflects changes in proton concentration.[15] Purging with an inert gas like nitrogen or argon is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[16][17]
Step-by-Step Protocol:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[15]
-
Analyte Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]
-
Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen or argon for 15-20 minutes before and during the titration to eliminate dissolved CO₂.[16]
-
Initial pH Adjustment: For a compound with expected acidic and basic pKa's, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure all groups are fully protonated.[15]
-
Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until a high pH (e.g., pH 12.0) is reached.[15]
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate the titration curve.
-
Calculate the first and second derivatives of the titration curve. The equivalence points are identified as peaks in the first derivative plot.
-
The pKa values correspond to the pH at the half-equivalence points (i.e., at 50% of the volume required to reach the equivalence point).[17]
-
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[15]
Solubility: A Prerequisite for Efficacy
Poor aqueous solubility is a primary cause of failure for many promising drug candidates. Assessing the solubility of this compound in both aqueous and relevant organic solvents is essential. While the parent pyrazole is soluble in water and organic solvents, substitutions can dramatically alter this property.[18][19]
Table 3: Recommended Solvents for Solubility Assessment
| Solvent Type | Example Solvents | Rationale |
| Aqueous Buffers | pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Physiological), pH 9.0 | Determines pH-dependent solubility and potential for oral absorption. |
| Polar Protic | Ethanol, Methanol | Commonly used in synthesis, purification, and formulation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Used for stock solution preparation and in many biological assays. |
| Non-polar | Dichloromethane, Toluene | Relevant for understanding behavior during chemical synthesis and extraction. |
A standard approach involves preparing saturated solutions of the compound in each solvent, equilibrating for 24 hours, filtering to remove excess solid, and quantifying the dissolved concentration via HPLC-UV.
Spectroscopic and Structural Characterization
A complete physicochemical profile includes confirmation of the compound's structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for verifying the chemical structure. For this compound, one would expect characteristic signals for the phenyl protons, the pyrazole C4-H proton, and the exchangeable N-H protons of the pyrazole and hydrazide groups.
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. Expected peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide/hydrazide (around 1650-1680 cm⁻¹), and C=C/C=N stretching from the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides unambiguous proof of structure, including stereochemistry and the conformation of the molecule in the solid state. Crystal structure data has been reported for various complex hydrazide derivatives, highlighting its feasibility.[20][21]
Conclusion: Building a Comprehensive Data Package
The are not merely academic data points; they are predictive indicators of its behavior in both chemical and biological systems. By systematically applying the rigorous experimental protocols outlined in this guide—for determining lipophilicity (LogD), ionization (pKa), solubility, and structural identity—researchers can build the comprehensive data package necessary for advancing this promising scaffold. This methodical approach mitigates risk in later-stage development and enables the rational design of future analogs with optimized, purpose-driven properties.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - this compound (C10H10N4O) [pubchemlite.lcsb.uni.lu]
- 5. Compound... [chemdiv.com]
- 6. Compound... [chemdiv.com]
- 7. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. ijnrd.org [ijnrd.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3-Phenyl-1H-Pyrazole-5-Carbohydrazide Derivatives: A Technical Guide
Abstract
The 3-phenyl-1H-pyrazole-5-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of these derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, diverse pharmacological applications, mechanisms of action, and detailed experimental protocols to empower further investigation and optimization of this promising class of compounds.
Introduction: The Pyrazole Core as a Foundation for Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile scaffold for designing molecules with a wide spectrum of biological activities. The incorporation of a phenyl group at the 3-position and a carbohydrazide moiety at the 5-position creates the this compound core, a structure that has proven to be a fertile ground for the discovery of novel antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2]
The rationale for focusing on this specific scaffold lies in its inherent pharmacophoric features. The pyrazole ring can act as a bioisosteric replacement for other cyclic structures, while the phenyl and carbohydrazide components provide key points for substitution and interaction with biological targets. The carbohydrazide moiety, in particular, is a known pharmacophoric group that can form crucial hydrogen bonds with enzyme active sites.[3] This guide will systematically explore the synthetic pathways to access these derivatives and the biological activities that make them compelling candidates for further drug development.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of this compound derivatives is typically achieved through a reliable and versatile multi-step process. The most common approach involves an initial Claisen condensation to form a β-ketoester, followed by cyclization with a hydrazine derivative to construct the pyrazole ring, and finally, hydrazinolysis of the ester to yield the desired carbohydrazide.
This synthetic route is favored due to the ready availability of starting materials and the high yields often obtained. The Claisen condensation of an acetophenone derivative with diethyl oxalate provides the key intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. Subsequent reaction with hydrazine hydrate leads to the formation of the pyrazole ring, yielding ethyl 3-phenyl-1H-pyrazole-5-carboxylate. The final step involves the conversion of the ester to the carbohydrazide via reaction with hydrazine hydrate.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of the core scaffold.
Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add a mixture of freshly distilled acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise with stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture and add a solution of hydrazine hydrate (1.2 eq) in ethanol.
-
Reflux the mixture for an additional 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the mixture for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Biological Activities and Mechanisms of Action
The this compound scaffold has been shown to exhibit a wide array of biological activities. The following sections detail the most significant of these, along with their proposed mechanisms of action and supporting data.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: DNA Gyrase Inhibition
A primary mechanism of antibacterial action for these compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][4] By binding to the active site of DNA gyrase, these pyrazole derivatives prevent the enzyme from carrying out its function of introducing negative supercoils into DNA, ultimately leading to bacterial cell death.[2] Docking studies have shown that the pyrazole core and its substituents can form key interactions within the enzyme's binding pocket.[5]
Structure-Activity Relationship (SAR):
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence antibacterial activity. Electron-withdrawing groups, such as halogens, often enhance activity.
-
Modifications of the Carbohydrazide Moiety: Conversion of the carbohydrazide to Schiff bases or other derivatives can modulate the antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity of Representative this compound Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1a | 4-Br | 0.15 (IC50 vs. DNA Gyrase) | - | [2] |
| 1b | 4-Cl | 15.6 | 31.2 | [6] |
| 1c | 2,4-diCl | 7.8 | 15.6 | [6] |
| 1d | 4-NO2 | 31.2 | 62.5 | [6] |
Anticancer Activity
The this compound scaffold has been extensively investigated for its anticancer properties, with numerous derivatives showing potent cytotoxicity against a range of cancer cell lines.[6][7]
Mechanism of Action: Apoptosis Induction via ROS Generation and Caspase Activation
A key mechanism underlying the anticancer effects of these compounds is the induction of apoptosis.[8] Studies have shown that these derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of the intrinsic apoptotic pathway.[8] This is often accompanied by the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[9]
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis (NMR, IR, Mass) of 3-phenyl-1H-pyrazole-5-carbohydrazide
An In-depth Technical Guide to the Spectroscopic Analysis of 3-phenyl-1H-pyrazole-5-carbohydrazide
Abstract: This technical guide provides a comprehensive examination of the spectroscopic techniques required for the definitive structural elucidation of this compound. Tailored for researchers, medicinal chemists, and quality control scientists, this document moves beyond mere data reporting to explain the causal relationships behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By integrating theoretical principles with field-proven experimental protocols, this guide serves as an authoritative resource for the characterization of this and structurally related heterocyclic compounds, ensuring a high degree of scientific integrity and analytical confidence.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active agents. The precise and unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation, from biological screening to synthetic derivatization. Spectroscopic analysis is the cornerstone of this characterization process.[1] This guide details a multi-technique approach, leveraging the unique strengths of NMR, FT-IR, and Mass Spectrometry to create a self-validating analytical workflow. Each technique provides a distinct piece of the structural puzzle, and their combined interpretation offers irrefutable evidence of the compound's identity, purity, and constitution.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, a standardized atom numbering system for this compound is essential. The structure below will be referenced throughout this guide.
Figure 1: Annotated structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, one can map the connectivity of atoms.
Theoretical Principles & Expected Signals
The electronic environment of each proton and carbon nucleus dictates its resonance frequency (chemical shift). In this compound, the aromatic phenyl and pyrazole rings create distinct regions of shielding and deshielding.
-
¹H NMR: We anticipate signals for three distinct N-H protons (pyrazole N1-H, amide N-H, and terminal NH₂), one pyrazole C-H proton, and the five protons of the phenyl ring. The N-H protons are often broad due to chemical exchange and quadrupole effects from the nitrogen atom, and their visibility can be solvent-dependent.[2] The pyrazole C4-H is expected to be a sharp singlet, as it has no adjacent protons. The phenyl protons will exhibit splitting patterns (multiplets) characteristic of a monosubstituted benzene ring.
-
¹³C NMR: We expect distinct signals for each unique carbon atom. The carbonyl carbon (C=O) will be significantly downfield (>160 ppm) due to the strong deshielding effect of the oxygen atom. The carbons of the aromatic rings will resonate in the typical 110-150 ppm range.
Experimental Protocol: NMR Sample Preparation & Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the dried compound into a clean vial.[3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and slow down the exchange of N-H protons, making them more easily observable.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][6]
-
The final sample height in the tube should be approximately 4-5 cm to ensure it is within the optimal detection region of the spectrometer's coils.[3][6]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Interpretation and Analysis
The following tables summarize the predicted chemical shifts and assignments based on known data for similar pyrazole and carbohydrazide structures.[7][8][9][10]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Pyrazole N1-H | 13.0 - 14.0 | Broad Singlet | 1H | Acidic proton, often hydrogen-bonded, significantly deshielded. |
| Amide CONH | 10.0 - 11.5 | Broad Singlet | 1H | Deshielded by adjacent carbonyl group; subject to exchange. |
| Amine NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Less deshielded than other N-H protons; subject to exchange. |
| Phenyl H (ortho, C2'/C6') | 7.8 - 8.0 | Multiplet (or dd) | 2H | Deshielded by proximity to the pyrazole ring. |
| Phenyl H (meta, para) | 7.3 - 7.6 | Multiplet | 3H | Typical aromatic region for phenyl protons. |
| Pyrazole C4-H | 6.5 - 7.0 | Singlet | 1H | Isolated proton on the electron-rich heterocyclic ring. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carbonyl (C =O) | 160 - 165 | Highly deshielded carbonyl carbon. |
| Pyrazole C 3 / C 5 | 140 - 155 | Aromatic carbons attached to nitrogen atoms. Tautomerism can affect these shifts.[2] |
| Phenyl C 1' | 130 - 135 | Quaternary carbon attached to the pyrazole ring. |
| Phenyl C 2'/C3'/C4'/C5'/C6' | 125 - 130 | Aromatic carbons of the phenyl ring. |
| Pyrazole C 4 | 105 - 115 | Shielded carbon in the five-membered heterocyclic ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
Theoretical Principles & Key Functional Group Vibrations
Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency passes through the sample, it is absorbed. For this compound, we expect to see characteristic absorptions for N-H, C=O, C=N, and aromatic C-H bonds.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[11]
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[12] Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure anvil to ensure firm contact between the sample and the crystal.[12]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
Spectrum Interpretation
The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3200 - 3400 | N-H Stretch | Pyrazole N-H, Amide N-H, Amine NH₂ | A broad region due to multiple N-H groups and potential hydrogen bonding.[10][13] |
| 3000 - 3100 | C-H Stretch | Aromatic C-H (Phenyl & Pyrazole) | Characteristic of sp² C-H bonds. |
| 1650 - 1680 | C=O Stretch | Amide I band (Carbonyl) | A strong, sharp absorption is expected for the carbohydrazide carbonyl.[10] |
| 1590 - 1640 | N-H Bend / C=N Stretch | Amine (Scissoring) / Pyrazole Ring | The Amide II band and ring stretching vibrations appear in this region. |
| 1450 - 1550 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Multiple bands confirming the presence of the phenyl and pyrazole rings.[14] |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable structural information from its fragmentation pattern.[15][16]
Theoretical Principles & Ionization
In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.[17] The pattern of fragmentation is reproducible and serves as a molecular fingerprint.
Experimental Protocol: General MS
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and enters the ion source where it is ionized (e.g., by EI).
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Fragmentation Analysis
The molecular weight of this compound (C₁₀H₁₀N₄O) is 202.22 g/mol . The mass spectrum should show a molecular ion peak at m/z = 202. The fragmentation pathway is dictated by the stability of the resulting ions and neutral losses. A plausible pathway involves the initial loss of the hydrazide side chain components.
Figure 2: Proposed EI-MS fragmentation pathway for this compound.
Table 4: Predicted Key Ions in Mass Spectrum
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 202 | [C₁₀H₁₀N₄O]⁺• | Molecular Ion (M⁺•) |
| 171 | [C₉H₇N₂O]⁺ | Loss of the terminal aminyl radical (•NH₂) followed by H, or loss of diazene (N₂H₂). A more likely route is loss of the •NHNH₂ radical. |
| 143 | [C₉H₇N₂]⁺ | Loss of carbon monoxide (CO) from the m/z 171 fragment, forming a stable phenylpyrazole cation.[18] |
| 89 | [C₇H₅]⁺ | Loss of stable N₂ from the m/z 143 fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a very common fragment from benzene-containing compounds.[18] |
Integrated Spectroscopic Analysis Workflow
Figure 3: Integrated workflow for structural elucidation.
This workflow demonstrates trustworthiness. The molecular weight from MS must match the structure proposed from NMR. The functional groups identified by IR (e.g., C=O, N-H) must be consistent with the chemical shifts observed in the NMR spectra (e.g., a downfield carbonyl carbon, exchangeable N-H protons). The fragments observed in MS must be logical losses from the parent structure determined by NMR. When all data sets converge to support a single structure, the identification is considered definitive.
Conclusion
The structural characterization of this compound is reliably achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and atom connectivity. FT-IR spectroscopy provides rapid confirmation of essential functional groups, including the critical amide carbonyl and N-H moieties. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretive logic presented in this guide, researchers can confidently verify the identity and integrity of this important heterocyclic scaffold, establishing a solid analytical foundation for future scientific endeavors.
References
- 1. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. scribd.com [scribd.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. organomation.com [organomation.com]
- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
- 17. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
crystal structure of 3-phenyl-1H-pyrazole-5-carbohydrazide
An In-Depth Technical Guide to the Structural Elucidation of 3-phenyl-1H-pyrazole-5-carbohydrazide
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the . While a definitive, publicly archived crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a robust methodological guide for researchers in structural chemistry and drug development. By leveraging established protocols for the synthesis of pyrazole derivatives, single-crystal X-ray diffraction (SC-XRD) techniques, spectroscopic analysis, and computational modeling, we present a complete workflow for elucidating its three-dimensional architecture. This guide draws upon crystallographic data from closely related analogs to predict structural parameters and discuss potential supramolecular interactions, offering a validated pathway for future experimental and computational studies.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The title compound, this compound, is a key intermediate in the synthesis of more complex, biologically active molecules.[2] Understanding its precise three-dimensional structure is paramount for rational drug design, as the molecular geometry and intermolecular interactions dictate how it will bind to biological targets.
This guide is designed to provide drug development professionals and researchers with a detailed, field-proven methodology for determining and analyzing the and its derivatives.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The synthesis of this compound is typically achieved through a multi-step process, beginning with the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] The subsequent hydrazinolysis of the resulting ester yields the target carbohydrazide.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
-
In a round-bottom flask, dissolve ethyl benzoylpyruvate in absolute ethanol.
-
Add hydrazine hydrate dropwise while stirring at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.
-
Recrystallize the crude product from ethanol to yield the pyrazole ester.
-
-
Step 2: Hydrazinolysis to this compound.
-
Suspend the ethyl 3-phenyl-1H-pyrazole-5-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Crystallization Workflow
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Caption: A generalized workflow for obtaining single crystals.
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dimethylformamide, ethanol, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The following protocol outlines the standard procedure for data collection and structure refinement.
Experimental Protocol: SC-XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Predicted Crystallographic Data and Molecular Geometry
While the experimental data for the title compound is not available, we can predict its crystallographic parameters and molecular geometry based on closely related structures reported in the Cambridge Structural Database (CSD). For instance, derivatives such as N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide provide a reliable basis for comparison.[3]
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value (based on analogs) |
| Chemical Formula | C₁₀H₁₀N₄O |
| Formula Weight | 202.22 g/mol |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 10 - 12 |
| b (Å) | 12 - 14 |
| c (Å) | 13 - 15 |
| α (°) | 90 (or ~75 for triclinic) |
| β (°) | 95 - 105 |
| γ (°) | 90 (or ~65 for triclinic) |
| Volume (ų) | ~1700 - 1800 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.3 - 1.4 |
The molecular geometry is expected to feature a planar pyrazole ring. The phenyl ring at the 3-position will likely be twisted with respect to the pyrazole ring, with a dihedral angle ranging from 10° to 30°, similar to what is observed in related structures.[2] The carbohydrazide moiety provides flexibility, but intramolecular hydrogen bonding may lead to a more planar conformation.
Spectroscopic and Computational Characterization
A combination of spectroscopic techniques and computational chemistry is essential for a thorough characterization of the title compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (in DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the phenyl ring, a distinct singlet for the pyrazole C4-H, and exchangeable protons for the NH and NH₂ groups of the carbohydrazide moiety.
-
¹³C NMR will display signals for the carbon atoms of the pyrazole and phenyl rings, as well as a downfield signal for the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching vibrations for the pyrazole and hydrazide groups are expected in the range of 3200-3400 cm⁻¹.
-
A strong C=O stretching band from the carbohydrazide group should appear around 1650-1680 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.
-
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry, electronic structure, and spectroscopic properties of molecules.
Caption: A typical workflow for DFT calculations.
By performing geometry optimization, one can obtain a theoretical model of the molecule's structure. Subsequent frequency calculations can predict the IR spectrum, and GIAO (Gauge-Including Atomic Orbital) calculations can predict NMR chemical shifts. These computational results can then be compared with experimental data for validation.
Supramolecular Interactions and Crystal Packing
The crystal packing of this compound is anticipated to be dominated by hydrogen bonding. The carbohydrazide moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that intermolecular N-H···O hydrogen bonds will link molecules into chains or sheets.[3][4] Additionally, the pyrazole ring provides both a hydrogen bond donor (N1-H) and acceptor (N2), which can lead to further hydrogen bonding networks. Pi-pi stacking interactions between the phenyl and/or pyrazole rings of adjacent molecules may also play a role in stabilizing the crystal lattice.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted approach to the structural elucidation of this compound. By integrating established synthetic and crystallographic protocols with modern spectroscopic and computational techniques, researchers can obtain a detailed understanding of the three-dimensional structure and intermolecular interactions of this important medicinal chemistry scaffold. The methodologies and predicted data presented herein provide a solid foundation for future experimental work, which will be invaluable for the rational design of novel pyrazole-based therapeutic agents.
References
- 1. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Pyrazole Carboxamide Compounds
An In-depth Technical Guide to the
Introduction: The Versatile Scaffold of Pyrazole Carboxamide
Pyrazole carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These heterocyclic compounds, characterized by a pyrazole ring linked to a carboxamide functional group, have been the subject of intensive research, leading to the discovery of potent agents with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the pyrazole carboxamide core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide provides an in-depth exploration of the multifaceted mechanisms of action of pyrazole carboxamide compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the specific molecular targets, the intricate signaling pathways they modulate, and the experimental methodologies employed to elucidate these complex interactions.
Core Mechanisms of Action: A Multi-pronged Assault on Disease
The therapeutic potential of pyrazole carboxamide compounds stems from their ability to interact with a wide array of biological targets. Their mechanisms of action are diverse and often specific to the substitution pattern on the pyrazole and carboxamide moieties.
Antimicrobial Activity: Disrupting the Microbial Machinery
Pyrazole carboxamide derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action are primarily centered on the inhibition of essential microbial enzymes and the disruption of vital cellular processes.
-
Inhibition of Dihydropteroate Synthase (DHPS): A key mechanism of antibacterial action is the inhibition of DHPS, an enzyme crucial for folate biosynthesis in bacteria. Folate is a precursor for the synthesis of nucleotides and certain amino acids. By blocking DHPS, these compounds effectively starve the bacteria of essential building blocks, leading to growth inhibition and cell death.
-
Disruption of Cell Wall Integrity: Some pyrazole carboxamide derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. This mechanism is particularly effective against Gram-positive bacteria.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, pyrazole carboxamides can inhibit the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately resulting in fungal cell death.
Anticancer Activity: Targeting the Hallmarks of Cancer
The anticancer activity of pyrazole carboxamide compounds is a rapidly evolving field of research. These compounds have been shown to target multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.
-
Inhibition of Protein Kinases: A prominent mechanism of anticancer action is the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival. Many pyrazole carboxamide derivatives have been designed as potent and selective inhibitors of various kinases, including:
-
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK) are key targets. Inhibition of these kinases can block tumor angiogenesis and proliferation.
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs) are also targeted by some pyrazole carboxamides, leading to cell cycle arrest and induction of apoptosis.
-
-
Induction of Apoptosis: Pyrazole carboxamides can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.
-
Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as CDKs, pyrazole carboxamides can halt the progression of cancer cells through the cell cycle, typically at the G1/S or G2/M checkpoints, thereby preventing their proliferation.
Anti-inflammatory and Analgesic Effects: Modulating the Inflammatory Cascade
The anti-inflammatory and analgesic properties of pyrazole carboxamides are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), many pyrazole carboxamide derivatives inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Inhibition of Lipoxygenase (LOX) Enzymes: Some compounds also exhibit inhibitory activity against LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.
-
Modulation of Cytokine Production: Pyrazole carboxamides can also modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), further contributing to their anti-inflammatory effects.
Anticonvulsant Activity: Targeting Neuronal Excitability
The anticonvulsant effects of certain pyrazole carboxamide compounds are linked to their ability to modulate neuronal excitability in the central nervous system.
-
Modulation of Ion Channels: A primary mechanism is the modulation of voltage-gated sodium and calcium channels, which play a crucial role in the generation and propagation of action potentials. By stabilizing the inactivated state of these channels, these compounds can reduce neuronal hyperexcitability and prevent seizure propagation.
-
Enhancement of GABAergic Neurotransmission: Some derivatives may also enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by interacting with GABA-A receptors, leading to a dampening of neuronal activity.
Key Molecular Targets and Signaling Pathways
The diverse biological activities of pyrazole carboxamides are a direct consequence of their interaction with a multitude of molecular targets. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Signaling Pathway: Inhibition of VEGFR
The inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mechanism for the anti-angiogenic effects of many pyrazole carboxamide anticancer agents.
Caption: Inhibition of the VEGFR signaling pathway by a pyrazole carboxamide compound.
Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification
The biological activity and mechanism of action of pyrazole carboxamide compounds are exquisitely sensitive to their substitution patterns. Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
| Position | Substituent | Effect on Activity |
| Pyrazole N1 | Alkyl, Aryl | Influences binding affinity and selectivity for target enzymes. |
| Pyrazole C3 | Small alkyl groups | Often enhances potency. |
| Pyrazole C4 | Halogens, cyano groups | Can modulate electronic properties and improve target engagement. |
| Carboxamide N | Substituted phenyl rings | Crucial for interactions with the active site of target proteins. |
Table 1: General Structure-Activity Relationships for Pyrazole Carboxamide Compounds.
For example, in the case of COX inhibitors, the nature of the substituent at the N1 position of the pyrazole ring can significantly influence the selectivity for COX-2 over COX-1. Similarly, for kinase inhibitors, the substituents on the carboxamide phenyl ring are critical for establishing key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.
Experimental Methodologies for Mechanistic Elucidation
A variety of experimental techniques are employed to unravel the mechanism of action of pyrazole carboxamide compounds. These assays range from in vitro biochemical assays to cell-based assays and in vivo animal models.
Experimental Workflow for Screening and Mechanistic Study
Caption: A typical workflow for the screening and mechanistic study of pyrazole carboxamide compounds.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a pyrazole carboxamide compound against a specific protein kinase.
1. Reagents and Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Pyrazole carboxamide compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the pyrazole carboxamide compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Include appropriate controls (no compound, no enzyme, no substrate).
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity).
Conclusion and Future Directions
Pyrazole carboxamide compounds represent a highly versatile and promising class of therapeutic agents with a wide range of biological activities. Their mechanisms of action are diverse, reflecting their ability to interact with a multitude of molecular targets. The continued exploration of the structure-activity relationships of these compounds, coupled with the use of advanced experimental techniques, will undoubtedly lead to the development of novel and more effective drugs for the treatment of a wide range of diseases. Future research should focus on the development of highly selective inhibitors to minimize off-target effects and the use of combination therapies to overcome drug resistance.
Unlocking the Therapeutic Potential of 3-Phenyl-1H-pyrazole-5-carbohydrazide: A Technical Guide to Putative Molecular Targets
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to the development of numerous clinically significant drugs. From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the pyrazole scaffold has consistently demonstrated its therapeutic promise. This technical guide focuses on a specific, yet highly promising derivative, 3-phenyl-1H-pyrazole-5-carbohydrazide, and its analogs. We aim to provide researchers, scientists, and drug development professionals with an in-depth exploration of its potential therapeutic targets, grounded in the latest scientific evidence and coupled with actionable experimental workflows. Our approach is not to merely list facts, but to weave a narrative of scientific discovery, elucidating the causal links between chemical structure, biological activity, and therapeutic potential.
Section 1: The Anticancer Potential - Beyond Cytotoxicity
The anticancer activity of pyrazole carbohydrazide derivatives is a well-documented phenomenon, with numerous studies highlighting their ability to inhibit the proliferation of various cancer cell lines. Our focus here is to dissect the underlying molecular mechanisms and pinpoint the specific proteins and pathways that these compounds likely modulate.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A recurring theme in the anticancer activity of this compound and its analogs is the induction of apoptosis, or programmed cell death. This is a highly regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.
Putative Molecular Targets:
-
Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Pro-apoptotic members like Bax and Bak are counteracted by anti-apoptotic members like Bcl-2 and Bcl-xL. Several studies suggest that pyrazole derivatives can modulate the ratio of these proteins, favoring apoptosis. For instance, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to act as potential inhibitors of Bcl-2[1]. A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade[2].
-
Caspases: The executioners of apoptosis, caspases, are a family of cysteine proteases. Initiator caspases (e.g., caspase-9) are activated following MOMP and subsequently activate executioner caspases (e.g., caspase-3). The activation of caspase-3 is a key event in the apoptotic cascade, and pyrazole derivatives have been shown to increase its enzymatic activity[3].
Experimental Workflow: Validating Apoptosis Induction
The following diagram and protocol outline a typical workflow to confirm the pro-apoptotic activity of a this compound derivative.
Caption: Experimental workflow for validating apoptosis induction.
Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the this compound derivative for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Gently trypsinize and collect the cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, pyrazole carbohydrazides can also arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.
Putative Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Their activity is regulated by cyclins. Some pyrazole derivatives have been reported to inhibit CDKs, leading to cell cycle arrest[4]. For instance, some 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been shown to arrest the cell cycle at the S phase[5].
-
Kinases in Growth Factor Signaling: Pathways such as the EGFR and HER-2 signaling cascades are often hyperactivated in cancer, driving proliferation. Pyrazole derivatives have shown inhibitory activity against these receptor tyrosine kinases[6].
Experimental Workflow: Analyzing Cell Cycle Distribution
Caption: Workflow for cell cycle analysis.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) will have distinct DNA content profiles.
Section 2: Anti-inflammatory Action - Quelling the Fire
Chronic inflammation is a key driver of many diseases, including cancer, arthritis, and neurodegenerative disorders. The anti-inflammatory properties of pyrazole derivatives are well-established, with many acting as potent inhibitors of key inflammatory mediators.
Inhibition of Cyclooxygenase-2 (COX-2)
The selective inhibition of COX-2 is a hallmark of several successful anti-inflammatory drugs, including the pyrazole-containing celecoxib. This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Putative Molecular Target:
-
Cyclooxygenase-2 (COX-2): Numerous studies have demonstrated that pyrazole derivatives, including those with a carbohydrazide moiety, can selectively inhibit the COX-2 enzyme[7][8][9]. This selectivity is crucial as the constitutive isoform, COX-1, is involved in maintaining the integrity of the stomach lining, and its inhibition can lead to gastrointestinal side effects.
Experimental Workflow: Assessing COX-2 Inhibition
Caption: Workflow for evaluating COX-2 inhibition.
Protocol: In Vitro COX-2 Inhibitor Screening Assay
-
Assay Principle: This assay measures the peroxidase activity of purified COX-2 enzyme. The oxidation of a chromogenic substrate is monitored spectrophotometrically in the presence and absence of the test compound.
-
Procedure:
-
Prepare a reaction mixture containing purified COX-2 enzyme, heme, and a suitable buffer.
-
Add the this compound derivative at various concentrations.
-
Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength over time.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
-
Modulation of Pro-inflammatory Cytokines and NF-κB Pathway
Beyond COX-2, the anti-inflammatory effects of pyrazole carbohydrazides can be attributed to their ability to suppress the production of pro-inflammatory cytokines and modulate key signaling pathways like NF-κB.
Putative Molecular Targets:
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): These are potent pro-inflammatory cytokines that play a central role in the inflammatory cascade. Pyrazole derivatives have been shown to inhibit the production of both TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages[10][11][12].
-
Nuclear Factor-kappa B (NF-κB): NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation. Some novel pyrazole analogs have been identified as potent inhibitors of NF-κB transcriptional activity[13].
Experimental Workflow: Investigating Anti-inflammatory Signaling
Caption: Workflow for analyzing anti-inflammatory signaling pathways.
Protocol: Measurement of Cytokine Production by ELISA
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate.
-
Treatment: Pre-treat the cells with the pyrazole derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
Section 3: Antimicrobial Activity - A New Frontier
The emergence of drug-resistant microbes poses a significant threat to global health. Pyrazole carbohydrazide derivatives have demonstrated promising antimicrobial activity, particularly against fungal pathogens.
Putative Molecular Targets:
-
Fungal Cell Wall and Membrane Integrity: Some pyrazole carboxamides have been shown to disrupt the fungal cell wall and membrane, leading to the leakage of cellular contents[14].
-
Succinate Dehydrogenase (SDH): SDH, also known as complex II of the mitochondrial respiratory chain, has been identified as a key target for the antifungal activity of several pyrazole carboxamide derivatives[15][16][17]. Inhibition of SDH disrupts the fungal electron transport chain, leading to cell death.
Experimental Workflow: Elucidating Antifungal Mechanism
Caption: Workflow for investigating the antifungal mechanism of action.
Protocol: Succinate Dehydrogenase (SDH) Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from the target fungal species (e.g., Rhizoctonia solani) through differential centrifugation.
-
Assay Principle: The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.
-
Procedure:
-
Incubate the isolated mitochondria with the pyrazole derivative at various concentrations.
-
Initiate the reaction by adding succinate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
Calculate the IC50 value for SDH inhibition.
-
Quantitative Data Summary
| Compound Class | Therapeutic Area | Target/Assay | Potency (IC50/EC50) | Reference |
| Pyrazole Derivatives | Anticancer | COX-2 Inhibition | 0.043 - 0.56 µM | [7] |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | Anticancer | HepG-2 cell proliferation | 0.71 µM | [6] |
| Pyrazole-pyridazine hybrids | Anti-inflammatory | COX-2 Inhibition | 1.15 - 1.50 µM | [10] |
| Pyrazole carboxamide (SCU2028) | Antifungal | R. solani growth | 0.022 mg/L | [14] |
| Pyrazole-4-carboxamide (E1) | Antifungal | R. solani SDH Inhibition | 3.3 µM | [15] |
Conclusion and Future Directions
The this compound scaffold holds immense promise for the development of novel therapeutics targeting a spectrum of diseases. The evidence strongly suggests that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest, with potential targets including the Bcl-2 family, caspases, and various kinases. Its anti-inflammatory properties are likely driven by the inhibition of COX-2 and the suppression of pro-inflammatory cytokines via modulation of the NF-κB pathway. Furthermore, its antifungal activity appears to stem from the disruption of fungal cell integrity and the inhibition of the crucial enzyme, succinate dehydrogenase.
Future research should focus on elucidating the precise binding modes of these compounds with their putative targets through co-crystallization studies. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these derivatives. Moreover, in vivo studies in relevant animal models are essential to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of these promising compounds. This guide provides a robust framework for researchers to systematically investigate and unlock the full therapeutic potential of this compound and its analogs.
References
- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
The Ascendant Trajectory of 3-Aryl-1H-pyrazole-5-carbohydrazide Derivatives in Contemporary Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The confluence of the pyrazole scaffold and the carbohydrazide moiety has given rise to a class of compounds demonstrating a remarkable breadth of biological activities, positioning them as privileged structures in modern medicinal chemistry. This technical guide provides a comprehensive literature review of 3-aryl-1H-pyrazole-5-carbohydrazide derivatives, delving into their synthesis, multifaceted biological actions, and the intricate structure-activity relationships that govern their therapeutic potential.
I. The Strategic Synthesis of 3-Aryl-1H-pyrazole-5-carbohydrazide Derivatives
The synthetic route to 3-aryl-1H-pyrazole-5-carbohydrazide derivatives is a well-established and versatile pathway, typically commencing with the construction of the core pyrazole ring, followed by the introduction of the carbohydrazide functionality.
A general and widely adopted synthetic strategy involves a two-step process. The first step is the synthesis of a key intermediate, an ethyl 1-aryl-3-aryl-1H-pyrazole-5-carboxylate, through the reaction of an aryl hydrazine with an ethyl 2,4-dioxo-4-arylbutanoate. The subsequent step involves the hydrazinolysis of this ester intermediate with hydrazine hydrate to yield the desired 3-aryl-1H-pyrazole-5-carbohydrazide.
Experimental Protocol: Synthesis of a Representative 3-Aryl-1H-pyrazole-5-carbohydrazide Derivative
This protocol outlines the synthesis of a representative compound, providing a foundational methodology that can be adapted for the synthesis of various analogs.
Step 1: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate
-
To a solution of an appropriate acetophenone derivative in diethyl oxalate, a solution of sodium ethoxide in ethanol is added dropwise at 0-5 °C with constant stirring.
-
The reaction mixture is then stirred at room temperature for 12-24 hours, during which a solid precipitate of the corresponding ethyl 2,4-dioxo-4-arylbutanoate sodium salt is formed.
-
The salt is filtered, washed with diethyl ether, and then dissolved in water.
-
The aqueous solution is acidified with a dilute acid (e.g., HCl) to precipitate the ethyl 2,4-dioxo-4-arylbutanoate.
-
The crude product is filtered, washed with water, and dried.
-
The purified ethyl 2,4-dioxo-4-arylbutanoate is then dissolved in glacial acetic acid.
-
To this solution, an equimolar amount of the desired arylhydrazine hydrochloride is added, and the mixture is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ethyl 1-aryl-5-aryl-1H-pyrazole-3-carboxylate.[1]
Causality Behind Experimental Choices:
-
Sodium ethoxide: A strong base is required to deprotonate the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl oxalate.
-
Glacial acetic acid: Provides an acidic medium that facilitates the cyclization reaction between the diketoester and the arylhydrazine to form the pyrazole ring.
-
Reflux: The elevated temperature is necessary to overcome the activation energy of the cyclization reaction.
Step 2: Synthesis of 3-Aryl-1H-pyrazole-5-carbohydrazide
-
A mixture of the ethyl 1-aryl-5-aryl-1H-pyrazole-3-carboxylate and an excess of hydrazine hydrate in ethanol is refluxed for 8-12 hours.[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to yield the pure 3-aryl-1H-pyrazole-5-carbohydrazide.
Causality Behind Experimental Choices:
-
Excess hydrazine hydrate: Ensures the complete conversion of the ester to the carbohydrazide.
-
Ethanol as solvent: It is a good solvent for both the starting ester and hydrazine hydrate and has a suitable boiling point for the reaction.
-
Reflux: Provides the necessary energy for the nucleophilic acyl substitution reaction to occur.
II. The Pharmacological Versatility: A Spectrum of Biological Activities
3-Aryl-1H-pyrazole-5-carbohydrazide derivatives have emerged as a versatile class of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
A. Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
A significant body of research has highlighted the potent anticancer activity of these derivatives against various cancer cell lines.[3][4] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
Several studies have indicated that these pyrazole derivatives trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[3][5][6] These compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to cell death.[7] Furthermore, some derivatives have been observed to upregulate the tumor suppressor protein p53, which can transcriptionally activate the expression of pro-apoptotic proteins like Bax.[3][6][8][9]
In addition to inducing apoptosis, some derivatives have been shown to cause cell cycle arrest, often at the G1/S or G2/M phase, thereby inhibiting cancer cell proliferation.[2][4]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazole-based COX-2 inhibitors | MCF-7 (Breast Cancer) | 2.85 - 23.99 | [4] |
| Pyrazole-based COX-2 inhibitors | HT-29 (Colon Cancer) | 2.12 - 69.37 | [4] |
| Pyrazole carbaldehyde derivatives | MCF-7 (Breast Cancer) | 0.25 | [3] |
| Indole-pyrazole derivatives | Various | < 23.7 | [3] |
B. Antimicrobial Activity: Targeting Bacterial Proliferation
The pyrazole nucleus is a well-known pharmacophore in the development of antimicrobial agents.[10][11] 3-Aryl-1H-pyrazole-5-carbohydrazide derivatives have demonstrated promising activity against a range of bacterial and fungal strains.
One of the proposed mechanisms for the antibacterial activity of pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[10] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole hydrazones | Gram-positive strains & A. baumannii | 0.78 - 1.56 | [11] |
| Pyrazole-thiazole hybrids | S. aureus & K. planticola | 1.9 - 3.9 | [11] |
| Aminoguanidine-derived pyrazoles | Various bacterial strains | 1 - 8 | [11] |
| Pyrazole-1-carbothiohydrazide | Aspergillus niger, B. subtilis, K. pneumoniae | 2.9 - 125 | [10] |
| Pyrazole derivatives | E. coli | 0.25 | [12] |
| Pyrazole derivatives | S. epidermidis | 0.25 | [12] |
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrazole derivatives, most notably celecoxib, are well-established as potent anti-inflammatory drugs.[13]
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[13] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 enzyme, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound Class | COX-2 IC50 | Reference |
| Pyrazole-based inhibitors | 0.043 - 0.56 µM | [4] |
| Pyrazole-pyridazine hybrids | 1.15 - 1.50 µM | [14] |
| Trisubstituted pyrazole derivatives | 19.87 nM | [15][16] |
| Pyrazole carboxylate derivatives | 0.059 - 3.89 µM | [17] |
III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of 3-aryl-1H-pyrazole-5-carbohydrazide derivatives is profoundly influenced by the nature and position of substituents on the pyrazole and aryl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
-
Substitution on the N1-Aryl Ring: The electronic nature of substituents on the N1-aryl ring can significantly impact activity. Electron-withdrawing groups, such as nitro or halogen, have often been associated with enhanced anticancer and antimicrobial activities.
-
Substitution on the C3-Aryl Ring: The substitution pattern on the C3-aryl ring also plays a critical role. For anti-inflammatory activity, a p-sulfonamide or a similar group is often found in selective COX-2 inhibitors. For anticancer activity, various substituents have been explored, with their effects being highly dependent on the specific cancer cell line.
-
The Carbohydrazide Moiety: The carbohydrazide group is a key pharmacophore that can participate in hydrogen bonding interactions with biological targets. It also serves as a versatile handle for further chemical modifications to generate hydrazone derivatives with potentially enhanced activities.
IV. Future Perspectives and Conclusion
3-Aryl-1H-pyrazole-5-carbohydrazide derivatives represent a promising class of compounds with a diverse pharmacological profile. Their synthetic accessibility and the potential for a wide range of structural modifications make them attractive candidates for further drug development. Future research in this area should focus on:
-
Optimization of Lead Compounds: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Detailed Mechanisms of Action: Employing advanced molecular and cellular biology techniques to gain a deeper understanding of the specific signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Progressing the most promising compounds into preclinical and clinical studies to evaluate their therapeutic potential in relevant disease models.
V. References
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. --INVALID-LINK--
-
Al-Ostath, A., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(1), 233. --INVALID-LINK--
-
Di Mola, A., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1774. --INVALID-LINK--
-
Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. --INVALID-LINK--
-
Chen, P.-H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7701. --INVALID-LINK--
-
Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(4), 2249-2266. --INVALID-LINK--
-
Hassan, A. S., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(1), 144. --INVALID-LINK--
-
Al-Omary, F. A. M., et al. (2024). Discovery of New Pyrazole‐Tosylamide Derivatives as Apoptosis Inducers Through BCL‐2 Inhibition and Caspase‐3 Activation. ChemistrySelect, 9(43), e202402511. --INVALID-LINK--
-
Czarnomysy, R., et al. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Pharmacological Reports, 65(2), 439-448. --INVALID-LINK--
-
Al-Abdullah, E. S., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry Letters, 28(3), 307-313. --INVALID-LINK--
-
Halim, P. A. A., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 130, 106273. --INVALID-LINK--
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(20), 17748-17781. --INVALID-LINK--
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). pubs.acs.org. --INVALID-LINK--
-
Arshad, F., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2009-2016. --INVALID-LINK--
-
The MIC values of pyrazolines against bacterial strains. - ResearchGate. (n.d.). --INVALID-LINK--
-
(PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (n.d.). ResearchGate. --INVALID-LINK--
-
Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. --INVALID-LINK--
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). --INVALID-LINK--
-
Synthesis and Properties of Ethyl 1-Aryl-5-methyl- 4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (n.d.). --INVALID-LINK--
-
Synthesis of ethyl 1,4,5‐triaryl‐1H‐pyrazole‐3‐carboxylates 6. Reaction... - ResearchGate. (n.d.). --INVALID-LINK--
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook. (n.d.). --INVALID-LINK--
-
Involvement of Bcl-2 Family Proteins in p53-induced Apoptosis. (n.d.). --INVALID-LINK--
-
Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. --INVALID-LINK--
-
Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates - Usiena air. (n.d.). --INVALID-LINK--
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). ResearchGate. --INVALID-LINK--
-
The relationship between Bcl2, Bax and p53: consequences for cell cycle progression and cell death - PubMed. (n.d.). --INVALID-LINK--
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.). --INVALID-LINK--
-
Immunosuppression and apoptosis activation mediated by p53-Bcl2/Bax signaling pathway -The potential mechanism of goldfish (Carassius auratus Linnaeus) gill disease caused by Myxobolus ampullicapsulatus - Frontiers. (n.d.). --INVALID-LINK--
-
CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound. (n.d.). --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nms.ac.jp [nms.ac.jp]
- 9. The relationship between BcI2, Bax and p53: consequences for cell cycle progression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
discovery and history of pyrazole-based compounds in medicine
An In-Depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds in Medicine
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its journey from a laboratory curiosity in the 1880s to a cornerstone of modern pharmaceuticals is a compelling narrative of rational drug design, serendipitous discovery, and evolving biochemical understanding. This guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds, tracing their evolution from the first synthetic analgesics to highly specific targeted therapies. We will examine the seminal discoveries, the underlying mechanisms of action, and the key synthetic protocols that have established pyrazoles as an indispensable tool in the drug developer's armamentarium. The guide covers the first wave of pyrazolone analgesics, the development of non-steroidal anti-inflammatory drugs (NSAIDs) including the revolutionary selective COX-2 inhibitors, and the expansion of pyrazoles into diverse therapeutic areas such as obesity and oncology.
Introduction: The Pyrazole Scaffold - A Versatile Framework in Drug Discovery
The pyrazole ring system is a five-membered heterocycle that has become a cornerstone in the development of numerous pharmaceuticals.[3][4] Its structural versatility and capacity for diverse chemical modifications allow it to interact with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities.[4][5] While the first synthetic pyrazole derivative was created in a laboratory in 1883, the first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds.[6][7] The therapeutic potential of this scaffold is vast, with derivatives demonstrating anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antiviral properties, among others.[5][6][8] The metabolic stability of the pyrazole nucleus is a key factor in its recent surge in newly approved drugs.[1] This guide delves into the historical trajectory of this remarkable scaffold, from its initial synthesis to its role in blockbuster drugs.
The Dawn of Pyrazole Chemistry: The Knorr Synthesis
The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[9] While attempting to synthesize a quinoline derivative, he instead achieved the condensation of ethyl acetoacetate with phenylhydrazine, creating the first substituted pyrazole (specifically, a pyrazolone derivative).[3] This reaction, now known as the Knorr pyrazole synthesis, became a foundational and versatile method for creating a wide variety of substituted pyrazoles.[3][10] It remains a straightforward and rapid approach for obtaining polysubstituted pyrazoles through the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[9][10]
Experimental Protocol: The Original Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
This protocol is based on Knorr's original 1883 publication, which marked the first synthesis of a pyrazole derivative.[3]
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
Apparatus:
-
Reaction vessel suitable for heating
-
Water bath
-
Crystallization dish
-
Melting point apparatus
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate.
-
Reaction Conditions: Gently warm the mixture on a water bath. An energetic reaction occurs, releasing water.
-
Product Formation: As the reaction proceeds, the mixture solidifies into a crystalline mass upon cooling.
-
Isolation and Purification: The resulting crystalline solid is the desired product, 1-phenyl-3-methyl-5-pyrazolone.
-
Characterization: The product is characterized by its melting point, which Knorr reported as 127 °C.[3]
First Wave of Therapeutics: The Pyrazolone Analgesics
The first pyrazole-based compound to achieve widespread medicinal use was Antipyrine, also known as Phenazone.[11] Synthesized by Ludwig Knorr in the 1880s, it was one of the earliest synthetic drugs to be commercialized and quickly became a popular analgesic (pain reliever) and antipyretic (fever reducer).[11][12][13] Its efficacy against headaches, neuralgias, and fevers cemented its place in medicine before the advent of aspirin and other common analgesics.[11][14]
Antipyrine's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[12][15] Although its use as a primary analgesic has declined with the development of drugs with better safety profiles, Antipyrine remains valuable in specific applications, such as in otic preparations for ear pain, and as a research tool for assessing liver drug-metabolizing enzymes.[11][12]
The Rise of Pyrazole-Based NSAIDs: From Non-Selective to COX-2 Selective Inhibitors
Phenylbutazone: A Potent but Problematic NSAID
In the late 1940s and early 1950s, Phenylbutazone emerged as a powerful pyrazole-derived NSAID.[16][17] It was initially hailed as a significant advance for treating inflammatory conditions like rheumatoid arthritis and gout.[16][18] Like Antipyrine, it functions by inhibiting COX enzymes to reduce prostaglandin synthesis.[16] However, its potent efficacy was matched by a risk of severe adverse effects in humans, including gastrointestinal ulcers and potentially fatal blood disorders like aplastic anemia.[16][18] These safety concerns led to its withdrawal from human use in many countries by the 1980s.[16][17] Despite its troubled history in human medicine, Phenylbutazone found a lasting role in veterinary practice, particularly for managing musculoskeletal pain and inflammation in horses.[17][18]
The COX-1/COX-2 Paradigm Shift
A revolutionary breakthrough in the early 1990s transformed the understanding of NSAIDs and inflammation: the discovery of two distinct COX isoforms, COX-1 and COX-2.[19]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the stomach lining and supporting platelet aggregation.[19]
-
COX-2 is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[19]
This discovery presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects common to non-selective NSAIDs like Phenylbutazone.[19]
Celecoxib: A Landmark in Rational Drug Design
The new understanding of the COX-1/COX-2 dichotomy directly led to the development of Celecoxib (Celebrex®), a landmark achievement in rational drug design.[19] Developed by a team at Searle/Monsanto, Celecoxib was the first drug specifically designed to be a selective COX-2 inhibitor.[19] Approved in 1999, it is a trisubstituted pyrazole derivative.[1]
Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[19][20] Its selectivity is attributed to its polar sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in COX-1.[19][20] By binding to and inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid into the prostaglandin precursors that mediate inflammation and pain, while having minimal effect on the protective COX-1 enzyme at therapeutic concentrations.[20][21][22]
Quantitative Data: COX-2 Selectivity The relative selectivity of an NSAID for COX-2 over COX-1 can be expressed as an IC50 ratio (COX-1/COX-2). A higher ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 31 | 0.42 |
| Naproxen | 7 | 14 | 0.5 |
| Data are representative and compiled from various pharmacological studies. |
Expanding the Therapeutic Landscape: Pyrazoles Beyond Inflammation
The versatility of the pyrazole scaffold extends far beyond its use as an anti-inflammatory agent. The last few decades have seen a significant increase in the number of approved pyrazole-containing drugs for a wide range of diseases.[1]
Rimonabant and the Endocannabinoid System
In 2006, the pyrazole derivative Rimonabant (Acomplia®) was approved in Europe as a novel anti-obesity drug.[23] It was a first-in-class selective cannabinoid CB1 receptor inverse agonist, designed to decrease appetite and food intake.[23][24] The development of Rimonabant was a direct result of the discovery of the endocannabinoid system in the late 1980s and early 1990s.[25] Clinical trials demonstrated that Rimonabant could produce significant decreases in weight and waist circumference.[24] However, the drug was withdrawn worldwide in 2008 due to serious psychiatric side effects, including severe depression and anxiety, highlighting the complex role of the CB1 receptor in the central nervous system.[23][25]
Modern Applications: Oncology, CNS, and Beyond
The pyrazole core is now a key feature in many modern targeted therapies, particularly in oncology. A large number of recently approved drugs are pyrazole derivatives, including several kinase inhibitors used to treat different types of cancer.[1][2] Examples include:
-
Sildenafil (Viagra®): A pyrimidine-fused pyrazole derivative that acts as a phosphodiesterase-5 (PDE5) inhibitor to treat erectile dysfunction.[1]
-
Larotrectinib (Vitrakvi®): A fused pyrimidine-pyrazole derivative approved in 2016 to treat metastatic solid tumors with a specific genetic mutation (NTRK gene fusion).[1]
Conclusion and Future Perspectives
The history of pyrazole-based compounds in medicine is a testament to the power of medicinal chemistry. From the foundational Knorr synthesis in 1883 to the highly targeted therapies of the 21st century, the pyrazole scaffold has proven to be remarkably adaptable and effective.[1][3] The journey from broad-spectrum analgesics like Antipyrine to rationally designed, selective inhibitors like Celecoxib illustrates the progress of drug discovery from empirical observation to mechanism-based design.[11][19] While failures like Rimonabant offer critical lessons in balancing efficacy and safety, the continued emergence of new pyrazole-based drugs for cancer, infectious diseases, and hypertension demonstrates that the full therapeutic potential of this privileged scaffold is still being explored.[1][23] The metabolic stability and synthetic tractability of the pyrazole nucleus ensure it will remain a cornerstone of pharmaceutical research and development for the foreseeable future.[1]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Phenazone - Wikipedia [en.wikipedia.org]
- 14. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 15. What is Antipyrine used for? [synapse.patsnap.com]
- 16. nbinno.com [nbinno.com]
- 17. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. Celecoxib - Wikipedia [en.wikipedia.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 23. Rimonabant - Wikipedia [en.wikipedia.org]
- 24. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity Spectrum of Pyrazole Derivatives with Carbohydrazide Moieties
Abstract
The confluence of the pyrazole nucleus and the carbohydrazide moiety within a single molecular framework has given rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. The pyrazole ring, a five-membered heterocycle, is a well-established pharmacophore present in numerous approved drugs, while the carbohydrazide functional group serves as a versatile linker and a key pharmacophoric element in its own right.[1] This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these hybrid molecules. We will delve into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in this promising field of medicinal chemistry.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the pyrazole core structure has garnered significant attention due to the extensive biological activities exhibited by its derivatives.[1] Historically, one of the first synthetic organic compounds to find widespread clinical use was the pyrazolone derivative, Antipyrine, introduced in 1887 as an antipyretic, analgesic, and anti-inflammatory agent.[1] This legacy continues with modern drugs like Celecoxib, a selective COX-2 inhibitor, underscoring the therapeutic relevance of the pyrazole scaffold.[2][3]
Simultaneously, hydrazides and carbohydrazides are recognized as crucial building blocks for synthesizing various heterocyclic systems and act as important pharmacophores in many therapeutically useful agents.[1] The combination of these two moieties creates a unique chemical architecture. The carbohydrazide group (-CO-NH-NH-) provides a hydrogen bonding domain and a flexible linker, allowing for precise spatial orientation of various substituents, which is critical for interacting with biological targets. This guide synthesizes the current understanding of this chemical class, highlighting the synergistic potential that arises from this molecular hybridization.
Synthetic Strategies and Methodologies
The synthesis of pyrazole carbohydrazide derivatives typically follows a logical and adaptable pathway, allowing for the generation of diverse chemical libraries for screening. The most common approach involves the initial construction of a pyrazole ring bearing a carboxylic acid ester, which is subsequently converted to the desired carbohydrazide.
A general workflow involves a cyclocondensation reaction to form the pyrazole core, often from 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[4][5] The resulting pyrazole ester is then treated with hydrazine hydrate, a nucleophilic reaction that displaces the alkoxy group to yield the carbohydrazide.[6][7][8]
Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carbohydrazide
This protocol describes a typical synthesis of a 1-phenyl-pyrazole-4-carbohydrazide derivative, adapted from established literature procedures.[6][9]
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (10 mmol) in absolute ethanol (50 mL), add phenylhydrazine (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the ethyl pyrazole carboxylate intermediate.
Step 2: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
-
Suspend the ethyl pyrazole carboxylate intermediate (5 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (80% solution, 25 mmol, 5 equivalents) to the suspension.
-
Heat the mixture to reflux for 8-12 hours. The reaction should become a clear solution before a new precipitate forms. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration, wash thoroughly with distilled water, followed by a small amount of cold ethanol.
-
Dry the final pyrazole carbohydrazide product in a vacuum oven. Characterize the product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
The Broad Spectrum of Biological Activity
The combination of the pyrazole and carbohydrazide scaffolds has proven to be a fruitful strategy for discovering compounds with a wide range of therapeutic applications. The following sections detail the most significant and well-documented activities.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Pyrazole carbohydrazide derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[10][11]
The mechanism often involves the carbohydrazide moiety chelating with metal ions essential for microbial enzyme function or the entire molecule interfering with cell wall synthesis or nucleic acid replication. The derivatization of the terminal nitrogen of the carbohydrazide into Schiff bases frequently enhances antimicrobial potency.[7][12]
Several studies have demonstrated potent activity. For instance, certain pyrazole-1-carbothiohydrazide derivatives showed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than the standard drugs chloramphenicol and clotrimazole.[10] Another series of pyrazole analogues demonstrated that specific compounds were highly active against Escherichia coli and Streptococcus epidermidis with MICs as low as 0.25 µg/mL.[2]
| Compound Class | Organism | Activity (MIC) | Reference |
| Pyrazole-1-carbothiohydrazide Hydrazones | S. aureus, B. subtilis | 62.5–125 µg/mL | [10] |
| Pyrazole-1-carbothiohydrazide Hydrazones | C. albicans, A. niger | 2.9–7.8 µg/mL | [10] |
| 2-((Pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | E. coli | 0.25 µg/mL | [2] |
| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide | Bacillus subtilis | Potent Inhibition | [13] |
Anticancer Activity
Cancer therapy remains a primary focus of drug discovery, and pyrazole carbohydrazides have emerged as a promising scaffold for developing novel cytotoxic agents.[14][15] These compounds have demonstrated efficacy against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers.[15][16][17]
The proposed mechanisms of action are diverse. Some derivatives induce apoptosis (programmed cell death) in cancer cells, a hallmark of effective chemotherapy.[1][16] For example, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were reported to inhibit the growth of A549 cells and induce apoptosis.[16] Other compounds function as carbonic anhydrase inhibitors, targeting enzymes (hCA IX and XII) that are overexpressed in hypoxic tumors and contribute to cancer cell survival.[17]
Structure-activity relationship studies have shown that the substitution pattern on the pyrazole ring and on any appended aryl rings is critical for potency. For instance, substitution with the carbohydrazide moiety at the C-3 or C-5 position of the pyrazole ring often yields derivatives with significant antitumor activity.[1]
Anti-inflammatory and Analgesic Activity
The historical success of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for exploring new derivatives.[2][3] Pyrazole carbohydrazides have shown significant anti-inflammatory and analgesic (pain-reducing) properties in various preclinical models.[1]
The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[14][16] Some derivatives exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways, potentially offering a broader anti-inflammatory effect with a better safety profile.[18] For instance, one study synthesized a series of pyrazole derivatives and found a compound that showed better anti-inflammatory activity in the carrageenan-induced rat paw edema model than the standard drug, diclofenac sodium.[2] Furthermore, certain 1H-pyrazole-4-carbohydrazide derivatives displayed antinociceptive activity that was significantly more potent than dipyrone.[1]
Anticonvulsant and Antidepressant Activity
Disorders of the central nervous system (CNS), such as epilepsy and depression, represent a significant therapeutic challenge. Pyrazole derivatives, including those with carbohydrazide moieties, have been investigated for their potential as anticonvulsant and antidepressant agents.[1][19]
In preclinical studies, these compounds have demonstrated the ability to protect against seizures induced by pentylenetetrazole (PTZ) or maximal electroshock (MES).[20][21][22] For example, certain pyrazolone derivatives exhibited a remarkable protective effect against PTZ-induced clonic seizures, with potency close to that of phenobarbital sodium.[20] The antidepressant potential has been evaluated using models like the tail suspension test, where compounds have shown activity comparable to or even exceeding that of the standard drug imipramine.[20][21] The mechanism is thought to involve modulation of neurotransmitter systems, potentially through inhibition of enzymes like monoamine oxidase (MAO).[19]
Protocol for Biological Evaluation: In Vitro Antimicrobial Susceptibility Testing
To assess the antimicrobial potential of newly synthesized compounds, a standardized protocol is essential for generating reliable and reproducible data.
Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solution: Dissolve the synthesized pyrazole carbohydrazide derivative in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to each well. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be tested in parallel as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Structure-Activity Relationship (SAR) Insights and Future Directions
Analysis across multiple studies reveals key structural features that govern the biological activity of pyrazole carbohydrazides.[23][24]
-
Position of the Carbohydrazide: The point of attachment on the pyrazole ring is critical. Substitution at positions C-3, C-4, or C-5 can lead to distinct activity profiles. For example, C-3 and C-5 substitution is often associated with antitumor activity, while C-4 substitution can yield potent antinociceptive and antibacterial agents.[1]
-
Substituents on the Pyrazole Ring: The nature of the substituent at the N-1 position significantly impacts activity. Large, aromatic groups (e.g., dichlorophenyl) are crucial for cannabinoid receptor antagonism.[24]
-
Derivatization of the Hydrazide: Condensing the terminal -NH₂ of the carbohydrazide with various aldehydes to form Schiff bases is a common and effective strategy to modulate and often enhance biological activity, particularly antimicrobial and anticancer effects.[8][25]
The future of this chemical class is bright. The inherent structural versatility allows for fine-tuning of properties to optimize potency and selectivity while minimizing toxicity. There is significant potential in developing multi-target agents—single molecules designed to hit several biological targets—which could be particularly effective for complex diseases like cancer or inflammation.[12]
Conclusion
Pyrazole derivatives incorporating carbohydrazide moieties represent a privileged and highly versatile chemical scaffold. The extensive body of research reviewed in this guide demonstrates their profound potential across a wide spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The synthetic accessibility of these compounds, coupled with the clear structure-activity relationships that are emerging, provides a robust platform for the rational design of next-generation therapeutic agents. Continued investigation into their mechanisms of action and optimization of their pharmacokinetic profiles will undoubtedly pave the way for their translation into clinical candidates.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. meddocsonline.org [meddocsonline.org]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar [semanticscholar.org]
- 19. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mc.minia.edu.eg [mc.minia.edu.eg]
- 22. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Novel 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Enduring Promise of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[3][4] This inherent therapeutic potential continues to drive the exploration of novel pyrazole-based compounds.
This application note provides a comprehensive guide for the synthesis of a promising class of pyrazole derivatives: 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides. These compounds have demonstrated significant potential, particularly as anticancer agents, with studies highlighting their inhibitory effects on the growth of cancer cell lines such as A549 lung cancer cells.[5][6][7] We will delve into the strategic considerations behind the synthetic pathway, provide a detailed, step-by-step protocol, and discuss the characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of molecules.
Synthetic Strategy: A Multi-Step Approach to Functionalized Pyrazoles
The synthesis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides is most effectively achieved through a multi-step sequence that allows for the systematic introduction of diverse aryl and arylmethyl groups. This approach offers the flexibility to generate a library of analogs for structure-activity relationship (SAR) studies. The overall synthetic workflow is depicted below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Multi-Tiered Approach for the Antimicrobial Screening of 3-phenyl-1H-pyrazole-5-carbohydrazide
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical scaffolds. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial effects.[1][2][3][4][5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific candidate molecule: 3-phenyl-1H-pyrazole-5-carbohydrazide . The protocols herein detail a logical, multi-tiered screening workflow, beginning with a qualitative diffusion assay to establish a broad activity profile, followed by quantitative broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This guide emphasizes the scientific rationale behind procedural choices and incorporates robust quality control measures to ensure data integrity and reproducibility, adhering to standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Scientific Rationale & Screening Strategy
The Promise of Pyrazole-Carbohydrazides
The pyrazole nucleus is a core component in numerous clinically approved drugs, valued for its metabolic stability and versatile synthetic accessibility.[3][8] The addition of a carbohydrazide moiety (-CONHNH₂) can enhance the molecule's biological activity by increasing its potential for hydrogen bonding and chelation, which may be crucial for interacting with microbial targets.[9] Some pyrazole derivatives are known to exert their antibacterial effects by inhibiting essential enzymes like DNA gyrase, a mechanism that can be effective against both Gram-positive and Gram-negative bacteria.[3][10] Therefore, this compound represents a logical candidate for antimicrobial screening.
A Tiered Screening Approach
A systematic evaluation is critical to efficiently characterize a novel compound's antimicrobial potential. We advocate for a three-tiered approach that moves from broad, qualitative assessment to specific, quantitative analysis. This strategy conserves resources by first identifying if and where activity exists before committing to more labor-intensive assays.
Caption: Tiered workflow for antimicrobial compound evaluation.
Protocol I: Agar Well Diffusion for Preliminary Screening
This method serves as a rapid and cost-effective initial screen to detect the presence of antimicrobial activity and assess the compound's spectrum (e.g., activity against Gram-positive vs. Gram-negative bacteria).[11][12]
Principle
The test compound is introduced into a well cut into an agar plate previously inoculated with a uniform lawn of a specific microorganism. The compound diffuses outward through the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the well.[11][13] The diameter of this zone provides a qualitative measure of the compound's activity.
Materials & Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Media: Mueller-Hinton Agar (MHA) plates (90 mm)
-
Test Organisms:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Positive Control: Standard antibiotic solution (e.g., Ciprofloxacin, 5 µg/mL)
-
Negative Control: Sterile DMSO
-
Equipment: Sterile petri dishes, sterile cork borer (6 mm), micropipettes, incubator, calipers.
Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.[12]
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Preparation & Compound Application:
-
Using a sterile 6 mm cork borer, aseptically punch uniform wells into the agar.
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).
-
Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.[11]
-
-
Incubation:
-
Let the plates sit at room temperature for 1 hour to allow for pre-diffusion.
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[15]
-
-
Result Measurement:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.
-
Data Presentation & Interpretation
Summarize the results in a table. A larger zone diameter suggests greater antimicrobial activity. The negative control (DMSO) should show no zone of inhibition.
| Compound/Control | Concentration | Test Organism | Zone of Inhibition (mm) |
| This compound | 1 mg/mL | S. aureus | (Experimental Value) |
| This compound | 1 mg/mL | E. coli | (Experimental Value) |
| Ciprofloxacin (Positive Control) | 5 µg/mL | S. aureus | (e.g., 25 mm) |
| Ciprofloxacin (Positive Control) | 5 µg/mL | E. coli | (e.g., 30 mm) |
| DMSO (Negative Control) | 100% | S. aureus | 6 mm (No inhibition) |
| DMSO (Negative Control) | 100% | E. coli | 6 mm (No inhibition) |
Protocols II & III: Quantitative MIC & MBC Determination
If preliminary screening shows activity, the next step is to quantify the compound's potency using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[16][17] This is immediately followed by a subculture to determine the Minimum Bactericidal Concentration (MBC).
Principle
-
MIC: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[14][16][17] This is determined by exposing a standardized bacterial inoculum to a series of twofold dilutions of the test compound in a liquid growth medium.[18]
-
MBC: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20][21] It is determined by subculturing aliquots from the clear wells of the MIC assay onto antibiotic-free agar.
Combined MIC/MBC Workflow Diagram
Caption: Integrated workflow for MIC and MBC determination.
Materials & Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Plates: Sterile 96-well microtiter plates with lids, MHA plates
-
Test Compound: this compound stock solution in DMSO
-
Controls:
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin)
-
Growth Control: Inoculum in CAMHB (no compound)
-
Sterility Control: CAMHB only (no inoculum)
-
-
Equipment: Multichannel pipette, incubator, plate reader (optional), vortex mixer.
Step-by-Step Protocol: MIC Determination
-
Plate Setup:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Repeat this twofold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Scientist's Note: Well 11 will serve as the growth control, and well 12 as the sterility control.[16]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as in the diffusion assay.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[21]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each well is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21]
-
-
MIC Reading:
Step-by-Step Protocol: MBC Determination
-
Subculturing:
-
Incubation:
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
MBC Reading:
Data Presentation & Interpretation
The relationship between MIC and MBC is crucial. The MBC/MIC ratio is calculated to determine if the compound is bactericidal (killing) or bacteriostatic (inhibiting growth).
-
Bactericidal: MBC/MIC ratio of ≤ 4.
-
Bacteriostatic: MBC/MIC ratio of > 4.
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | (e.g., 16) | (e.g., 32) | 2 | Bactericidal |
| E. coli | (e.g., 64) | (e.g., >256) | >4 | Bacteriostatic |
Trustworthiness: Quality Control & Experimental Considerations
-
Solvent Effects: The concentration of DMSO should not exceed 1-2% in the final well volume, as it can have intrinsic antimicrobial activity at higher concentrations. Always run a solvent-only control.
-
Compound Solubility: Visually inspect the stock solution and the first well of the dilution series for any precipitation. Poor solubility can lead to inaccurate MIC values.
-
Standardized Inoculum: The density of the bacterial inoculum is a critical variable. Adherence to the 0.5 McFarland standard is essential for reproducibility and for results to be comparable to established CLSI guidelines.[6][7]
-
Controls are Non-Negotiable:
-
Positive Control (known antibiotic): Validates that the test system (media, incubator, bacterial strain) can produce expected results.
-
Growth Control (no compound): Confirms that the bacteria are viable and the medium supports growth.
-
Sterility Control (no bacteria): Confirms that the medium and plate are not contaminated.
-
Conclusion
This application note provides a robust and validated framework for the antimicrobial evaluation of this compound. By following this tiered approach—from qualitative agar diffusion to quantitative MIC and MBC determination—researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. These results are foundational for further investigation, including mechanism-of-action studies, toxicity profiling, and lead optimization in the drug discovery pipeline.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. meddocsonline.org [meddocsonline.org]
- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistnotes.com [chemistnotes.com]
- 14. benchchem.com [benchchem.com]
- 15. hereditybio.in [hereditybio.in]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Anticancer Activity Assessment of Pyrazole Carbohydrazide Derivatives
Introduction: The Therapeutic Potential of Pyrazole Carbohydrazide Derivatives in Oncology
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer effects.[1][2][3] The unique chemical architecture of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of its biological activity.[1][4][5] The incorporation of a carbohydrazide moiety can further enhance the anticancer potential, with several studies reporting significant cytotoxic and apoptotic effects of pyrazole carbohydrazide derivatives against various cancer cell lines.[3][6][7] These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3K).[1][2]
This comprehensive guide provides detailed protocols for the in vitro evaluation of the anticancer activity of novel pyrazole carbohydrazide derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities in oncology. The protocols described herein are robust and validated, offering a systematic approach to characterizing the cytotoxic, cytostatic, and apoptotic potential of these promising compounds.
Part 1: Foundational Assays for Cytotoxicity and Cytostatic Activity
A primary objective in anticancer drug discovery is to determine the concentration at which a compound inhibits cancer cell growth. The following colorimetric assays are fundamental for establishing the dose-dependent cytotoxic or cytostatic effects of pyrazole carbohydrazide derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method for assessing cell viability and proliferation.[8][9] It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole carbohydrazide derivative in a suitable solvent (e.g., DMSO). Note that many pyrazole compounds have poor aqueous solubility, so careful consideration of the solvent is necessary.[10][11]
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated Control) | 1.25 | 100 |
| 0 (Vehicle Control) | 1.23 | 98.4 |
| 1 | 1.10 | 88.0 |
| 5 | 0.85 | 68.0 |
| 10 | 0.60 | 48.0 |
| 25 | 0.30 | 24.0 |
| 50 | 0.15 | 12.0 |
Sulforhodamine B (SRB) Assay
The SRB assay is another robust and widely used method for determining cytotoxicity based on the measurement of cellular protein content.[12][13] The SRB dye binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[12][14] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells.
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the 48-72 hour incubation with the compound, gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[12]
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Staining with SRB:
-
Remove the TCA solution and wash the plates five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[12]
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][15]
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
Caption: General workflow for assessing cytotoxicity using MTT or SRB assays.
Part 2: Elucidating the Mechanism of Action: Apoptosis Assays
Once the cytotoxic potential of a pyrazole carbohydrazide derivative is established, it is crucial to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.
Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the pyrazole carbohydrazide derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (though this population is often small in apoptosis-inducing conditions).
-
-
Caspase Activity Assays
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction.[17][18]
-
Cell Lysate Preparation:
-
Treat cells as described for the Annexin V assay.
-
Harvest the cells and lyse them in a chilled lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well. The substrate is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Active caspase-3 in the lysate will cleave the substrate, releasing pNA, which produces a yellow color.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the caspase-3 activity.
-
Caption: Simplified signaling pathways leading to apoptosis.
Part 3: Considerations for Assay Design and Interpretation
-
Compound Solubility and Stability: Pyrazole carbohydrazide derivatives may exhibit limited aqueous solubility.[10][11] It is crucial to determine the optimal solvent and ensure the compound remains in solution throughout the experiment. The stability of the compound in culture medium should also be assessed, as degradation could lead to inaccurate results.[19]
-
Choice of Cancer Cell Lines: The selection of cancer cell lines should be based on the therapeutic target of interest. A panel of cell lines from different cancer types can provide a broader understanding of the compound's activity spectrum.
-
Controls are Critical: Appropriate controls, including untreated cells, vehicle-treated cells, and positive controls (known anticancer drugs), are essential for validating the assay and interpreting the results correctly.
-
Data Reproducibility: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the findings.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro anticancer evaluation of pyrazole carbohydrazide derivatives. By systematically assessing cytotoxicity and elucidating the mechanism of cell death, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The combination of foundational cytotoxicity assays with mechanistic studies on apoptosis is essential for building a comprehensive profile of these potential anticancer agents.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [mdpi.com]
The Versatile Scaffold: Harnessing 3-Phenyl-1H-pyrazole-5-carbohydrazide for Modern Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Core in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole core for a wide range of diseases.[2] Among the vast library of pyrazole derivatives, 3-phenyl-1H-pyrazole-5-carbohydrazide has emerged as a particularly promising starting point for the design of novel therapeutics. The phenyl group at the C3 position offers a lipophilic anchor that can be crucial for target engagement, while the carbohydrazide moiety at the C5 position serves as a versatile chemical handle for generating diverse libraries of compounds.[3] This guide provides a comprehensive overview of the application of the this compound scaffold in drug design, complete with detailed synthetic protocols and bioassay methodologies.
Part 1: Synthesis of the Core Scaffold and Derivatization Strategies
The synthetic accessibility of the this compound scaffold is a key advantage for its use in drug discovery programs. The synthesis is typically a two-step process, starting from readily available commercial reagents.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This initial step involves a Claisen condensation followed by a cyclization reaction.
-
Materials: Acetophenone, diethyl oxalate, sodium ethoxide, ethanol, hydrazine hydrate, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of acetophenone and diethyl oxalate dropwise at 0-5 °C with constant stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
The resulting intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, is then treated with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid.[4]
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the product, ethyl 3-phenyl-1H-pyrazole-5-carboxylate, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
-
Step 2: Conversion to this compound
The ester is converted to the desired carbohydrazide via hydrazinolysis.[5]
-
Materials: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, hydrazine hydrate (80-99%), ethanol.
-
Procedure:
-
Suspend ethyl 3-phenyl-1H-pyrazole-5-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the suspension.[6]
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate as a white solid.
-
Filter the solid, wash thoroughly with cold ethanol, and dry to obtain the pure scaffold.
-
Caption: Synthesis of the this compound scaffold.
Derivatization Strategies: Unleashing the Potential of the Carbohydrazide Moiety
The carbohydrazide group (-CONHNH₂) is a versatile functional group that serves as an excellent point for diversification. It readily undergoes condensation reactions with various electrophiles to generate a wide array of derivatives.
-
Formation of Hydrazones: Reaction with aldehydes and ketones yields N'-substituted hydrazones. This is one of the most common and effective strategies to introduce diverse aromatic and heterocyclic moieties, significantly impacting the biological activity of the resulting compounds.[7]
-
Synthesis of 1,3,4-Oxadiazoles: Cyclization of the carbohydrazide with reagents like carbon disulfide followed by oxidative cyclization or with carboxylic acids in the presence of a dehydrating agent (e.g., POCl₃) leads to the formation of 1,3,4-oxadiazole rings, which are themselves important pharmacophores.
-
Formation of Amides and Sulfonamides: Acylation with acid chlorides or sulfonyl chlorides provides the corresponding N'-acyl or N'-sulfonyl hydrazides, allowing for the introduction of different functionalities and the modulation of physicochemical properties.
Caption: Key derivatization strategies for the carbohydrazide scaffold.
Part 2: Application Notes in Drug Design
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against lung cancer cell lines such as A549.[7]
Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of apoptosis.[7] Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as various protein kinases.[2] The pyrazole scaffold can act as a bioisostere for other aromatic rings, facilitating binding to the active sites of these enzymes.[1]
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: A crucial factor influencing the anticancer activity of these derivatives is their lipophilicity (logP). Studies have shown that compounds with logP values in a specific range often exhibit enhanced inhibitory effects on cancer cell growth.[7]
-
Hydrazone Moiety: The nature of the substituent on the hydrazone moiety plays a significant role. Electron-withdrawing or electron-donating groups on the aromatic ring of the hydrazone can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the biological target. For instance, hydrazones derived from salicylaldehyde have shown potent activity, possibly due to their ability to chelate metal ions.[7]
-
Substituents on the Phenyl Ring: Modifications to the 3-phenyl group can also influence activity. Introducing substituents can alter the overall lipophilicity and steric profile of the molecule.
| Derivative Class | Key Structural Features | Observed Anticancer Activity (Cell Line) | Reference |
| Hydrazones | N'-arylmethylene substitution | Potent inhibitors of A549 lung cancer cell growth, apoptosis induction. | [7] |
| Hydrazones | Salicylaldehyde-derived | Enhanced inhibitory effects on A549 cells. | [7] |
| General | Optimal logP range | Increased cytotoxicity against various cancer cell lines. | [7] |
Antimicrobial Applications
The pyrazole carbohydrazide scaffold has also been explored for the development of novel antimicrobial agents. The diverse chemical space accessible through derivatization allows for the fine-tuning of activity against a range of bacterial and fungal pathogens.
Mechanism of Action: While not as extensively studied as their anticancer effects, the antimicrobial mechanism of pyrazole derivatives may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The hydrazone linkage is a common feature in many antimicrobial compounds.
SAR Insights:
-
Heterocyclic Moieties: Introduction of other heterocyclic rings via the carbohydrazide linker can enhance antimicrobial potency.
-
Substitution Pattern: The position and nature of substituents on the aromatic rings are critical for determining the spectrum and potency of antimicrobial activity.
Part 3: Experimental Protocols
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][8][9]
-
Materials: Cancer cell line (e.g., A549), complete culture medium, 96-well plates, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or acidified isopropanol), multi-well plate reader.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, test compounds, standard antimicrobial agent (positive control), sterile saline, spectrophotometer.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator dye, such as resazurin, can be added to aid in visualization.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the carbohydrazide moiety for chemical modification provide a robust platform for generating diverse compound libraries. The demonstrated anticancer and antimicrobial activities, coupled with a growing understanding of the structure-activity relationships, underscore the potential of this scaffold in addressing significant unmet medical needs. Future research should focus on exploring a wider range of derivatizations, elucidating detailed mechanisms of action for different therapeutic targets, and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. chemicaljournal.org [chemicaljournal.org]
- 7. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for Computational Docking Studies of 3-phenyl-1H-pyrazole-5-carbohydrazide with Target Proteins
Introduction: Unveiling the Therapeutic Potential of 3-phenyl-1H-pyrazole-5-carbohydrazide Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic potential of these derivatives often stems from their ability to selectively bind to and modulate the activity of key protein targets within cellular signaling pathways. Computational docking is an indispensable tool in modern drug discovery that allows for the prediction and analysis of how these small molecules, or ligands, interact with the three-dimensional structure of their protein targets.[3] This in silico approach provides invaluable insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the rational design and optimization of new and more potent therapeutic agents.
This comprehensive guide provides a detailed protocol for conducting computational docking studies of this compound derivatives with a focus on three prominent anticancer drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial regulators of cell proliferation, angiogenesis, and cell cycle progression, making them attractive targets for cancer therapy.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions to perform, validate, and interpret molecular docking experiments.
I. Foundational Principles: The 'Why' Behind the 'How'
A successful molecular docking study is not merely a procedural exercise but a scientifically rigorous investigation. The choices made at each step are critical for generating meaningful and predictive results.
A. The Logic of Target Selection: Why VEGFR-2, Aurora A, and CDK2?
The selection of protein targets is the cornerstone of any docking study. For the this compound scaffold, a wealth of literature points towards its efficacy as a kinase inhibitor.
-
VEGFR-2: This receptor tyrosine kinase is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7][8] Inhibiting VEGFR-2 can starve tumors of the nutrients and oxygen they need to grow and metastasize. Pyrazole derivatives have shown promise as VEGFR-2 inhibitors.[4][7][9]
-
Aurora A Kinase: As a serine/threonine kinase, Aurora A plays a critical role in mitotic progression. Its overexpression is common in many cancers and is associated with genomic instability. Targeting Aurora A can lead to mitotic arrest and apoptosis in cancer cells.[5][10]
-
CDK2: This kinase, in complex with its cyclin partners, governs the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a frequent event in tumorigenesis, making it a validated target for anticancer drug development.[3][6][11] Several pyrazole-based compounds have been identified as potent CDK2 inhibitors.[12][13]
B. The Imperative of Validation: Ensuring the Reliability of Your Docking Protocol
A computational model is only as good as its ability to reflect reality. Therefore, before screening a library of novel compounds, it is crucial to validate the chosen docking protocol. This is typically achieved by redocking , a process where a known co-crystallized ligand is extracted from the protein's binding site and then docked back into it. A successful redocking experiment, generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence that the docking parameters are appropriate for the system under study.[14][15]
II. Experimental Workflow: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for performing a molecular docking study using the widely adopted and freely available software AutoDock Vina. While other excellent software packages like Schrödinger Maestro or GOLD exist, AutoDock Vina offers a balance of accuracy, speed, and accessibility.
A. Software and Resource Requirements
| Software/Resource | Purpose | URL |
| RCSB Protein Data Bank | Source for 3D protein structures | --INVALID-LINK-- |
| PubChem | Database of chemical molecules | --INVALID-LINK-- |
| AutoDock Tools (MGLTools) | Preparation of protein and ligand files | --INVALID-LINK-- |
| AutoDock Vina | Molecular docking program | --INVALID-LINK-- |
| PyMOL or UCSF ChimeraX | Visualization of molecular structures | --INVALID-LINK-- or --INVALID-LINK-- |
| Discovery Studio Visualizer | 2D and 3D visualization of interactions | --INVALID-LINK-- |
B. Protocol 1: Protein Preparation
-
Acquire the Protein Structure: Download the 3D crystal structure of your target protein from the RCSB Protein Data Bank. It is highly recommended to select a high-resolution structure that is co-crystallized with a ligand similar to your compound of interest.
Target Protein Recommended PDB ID Co-crystallized Ligand VEGFR-2 4ASD Sorafenib (a pyrazole-containing inhibitor)[7] Aurora A Kinase 3W16 Pyrazole-aminoquinoline inhibitor[16] CDK2 4FKG Aminopyrazole inhibitor[17] -
Clean the PDB File: Open the downloaded PDB file in a molecular visualization tool like PyMOL or UCSF ChimeraX. Remove all non-essential components such as water molecules, ions, and co-solvents. If the biological unit is a dimer or multimer, isolate a single chain for the docking study, ensuring it contains the complete active site.
-
Prepare the Receptor using AutoDock Tools:
-
Launch AutoDock Tools (ADT).
-
Go to File > Read Molecule and open your cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Choose "Polar only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule".
-
Save the prepared protein in PDBQT format (.pdbqt), which includes atomic charges and atom types required by AutoDock Vina.
-
C. Protocol 2: Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from PubChem (CID: 533945) or drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., .mol or .sdf).
-
Prepare the Ligand using AutoDock Tools:
-
In ADT, go to Ligand > Input > Open and select your ligand file.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT.
-
D. Protocol 3: Docking Simulation with AutoDock Vina
-
Grid Box Definition: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.
-
In ADT, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. For a known binding site, center the grid on the co-crystallized ligand. A grid size of 40 x 40 x 40 Å is often a good starting point.
-
Record the grid center coordinates and dimensions.
-
-
Configuration File: Create a text file named conf.txt with the following content, replacing the file names and coordinates with your own:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
III. Analysis and Interpretation of Docking Results
The output of a Vina docking run is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinity, and a log file with the binding affinity scores.
A. Binding Affinity: A Quantitative Metric
The primary quantitative output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable binding interaction. When comparing different derivatives of this compound, those with lower binding energies are predicted to be more potent inhibitors.
Table 1: Example Docking Results for Pyrazole Derivatives against Kinase Targets
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1a | VEGFR-2 | -9.8 | Cys919, Asp1046, Glu885 |
| 1b | VEGFR-2 | -10.5 | Cys919, Asp1046, Phe1047 |
| 2a | Aurora A | -8.9 | Ala213, Leu263, Tyr212 |
| 2b | Aurora A | -9.5 | Ala213, Leu263, Arg137 |
| 3a | CDK2 | -9.2 | Leu83, Lys33, Asp86 |
| 3b | CDK2 | -10.1 | Leu83, Lys33, Gln131 |
Note: The data in this table is illustrative and not from a specific study.
B. Binding Pose and Interactions: The Qualitative Story
Visual inspection of the top-ranked binding poses is crucial for understanding the molecular basis of the interaction.[16] Use PyMOL or Discovery Studio Visualizer to load the protein and the docking_results.pdbqt file.
Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity. The carbohydrazide moiety of the ligand is a potent hydrogen bond donor and acceptor.
-
Hydrophobic Interactions: The phenyl ring of the ligand will likely occupy a hydrophobic pocket in the active site.
-
Pi-Stacking: Aromatic rings of the ligand can interact with aromatic residues like phenylalanine, tyrosine, or histidine in the protein.
-
Salt Bridges: If the ligand or protein has charged groups, electrostatic interactions can play a significant role.
C. Correlating Docking Scores with Experimental Data
The ultimate validation of a docking study is the correlation of its predictions with experimental biological data, such as IC50 values. A strong correlation between lower (more negative) binding energies and lower IC50 values (higher potency) suggests that the computational model is predictive and can be used to prioritize compounds for synthesis and testing.[18][19]
IV. Conclusion: From Silico to Clinic
Computational docking studies of this compound derivatives provide a powerful and cost-effective approach to explore their therapeutic potential. By following a rigorous and validated protocol, researchers can gain deep insights into the molecular mechanisms of action of these compounds, identify key structural features responsible for their activity, and rationally design the next generation of potent and selective kinase inhibitors. This guide serves as a foundational framework for these endeavors, paving the way for the discovery of novel therapeutics to combat complex diseases like cancer.
V. References
-
Oliveira, T.M., Kairies, N.A., & Engh, R.A. (2014). Structure of Aurora kinase A complexed to pyrazole-aminoquinoline inhibitor III. RCSB Protein Data Bank. --INVALID-LINK--
-
ResearchGate. (n.d.). Structures of pyrazole-based CDK2 inhibitors. --INVALID-LINK--
-
Oliveira, T.M., Kairies, N.A., & Engh, R.A. (2014). Aurora kinase A complexed to pyrazole aminoquinoline I. RCSB Protein Data Bank. --INVALID-LINK--
-
Kang, Y.N., & Stuckey, J.A. (2013). Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. RCSB Protein Data Bank. --INVALID-LINK--
-
ResearchGate. (n.d.). Correlation of calculated binding energy with experimental IC50 against PDE4B. --INVALID-LINK--
-
RCSB Protein Data Bank. (2019). CDK2/cyclin A2 in complex with pyrazolo[4,3-d]pyrimidine inhibitor LGR4455. --INVALID-LINK--
-
Kang, Y.N., & Stuckey, J.A. (2013). Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. RCSB Protein Data Bank. --INVALID-LINK--
-
ResearchGate. (n.d.). CDK2 cocrystal structures of compounds 6, 14, and 15. --INVALID-LINK--
-
QSAR study on CDK2 inhibition with pyrazole derivatives. (2024). Bioinformation.
-
AutoDock Vina. (2020). Tutorial – AutoDock Vina. --INVALID-LINK--
-
El-Naggar, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. --INVALID-LINK--
-
Bavetsias, V., et al. (2015). Aurora A kinase bound to an imidazopyridine inhibitor (14a). RCSB Protein Data Bank. --INVALID-LINK--
-
AutoDock Vina Documentation. (n.d.). Basic docking. --INVALID-LINK--
-
Bayliss, R., & McIntyre, P.J. (2018). Crystal Structure of Aurora-A L210C catalytic domain in complex with ASDO2. Protein Data Bank Japan. --INVALID-LINK--
-
Graphviz. (n.d.). A Quick Introduction to Graphviz. --INVALID-LINK--
-
ResearchGate. (n.d.). IC 50 values of tested compounds ± standard deviation against HepG-2. --INVALID-LINK--
-
ResearchGate. (n.d.). Aurora Kinase structure showing ligand binding sites and subdomains. --INVALID-LINK--
-
ResearchGate. (n.d.). 2D diagram for the binding interactions of sorafenib in the VEGFR-2 active site (PDB: 4ASD). --INVALID-LINK--
-
Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. --INVALID-LINK--
-
ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. --INVALID-LINK--
-
Secci, D., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.
-
Beniwal, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry. --INVALID-LINK--
-
El-Naggar, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. --INVALID-LINK--
-
AutoDock Vina Documentation. (n.d.). --INVALID-LINK--
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. --INVALID-LINK--
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Advances. --INVALID-LINK--
-
Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. --INVALID-LINK--
-
Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PubMed. --INVALID-LINK--
-
Current status of pyrazole and its biological activities. (2013). Journal of the Brazilian Chemical Society.
-
McTigue, M., et al. (2012). CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). RCSB Protein Data Bank. --INVALID-LINK--
-
ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. --INVALID-LINK--
-
DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. --INVALID-LINK--
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry. --INVALID-LINK--
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2019). Molecules. --INVALID-LINK--
-
ES114 Graphviz. (2025, February 25). [Video]. YouTube. --INVALID-LINK--
-
Graphviz. (n.d.). Graphviz. --INVALID-LINK--
-
ResearchGate. (n.d.). Selected templates investigated as Aurora kinase inhibitors. --INVALID-LINK--
-
Graphviz tutorial. (2021, January 13). [Video]. YouTube. --INVALID-LINK--
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO). --INVALID-LINK--
-
ResearchGate. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. --INVALID-LINK--
-
Turkish Computational and Theoretical Chemistry. (2024). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark.
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2016). Molecules. --INVALID-LINK--
-
ResearchGate. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. --INVALID-LINK--
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. mdpi.com [mdpi.com]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing Antifungal Agents from Pyrazole Carboxamide Derivatives
Introduction
The rise of drug-resistant fungal pathogens poses a significant threat to global health and food security. This challenge necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. Among the most promising scaffolds in modern fungicide development are pyrazole carboxamides. This class of compounds has yielded several highly successful commercial fungicides, primarily due to their potent and specific inhibition of the fungal respiratory chain.[1][2][3][4]
Many commercialized pyrazole carboxamide fungicides, such as boscalid, fluxapyroxad, and isopyrazam, function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] They target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain, a crucial enzyme for fungal cellular respiration.[3][5][6] By disrupting this pathway, these compounds effectively halt fungal growth and proliferation. The versatility of the pyrazole carboxamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the antifungal spectrum, potency, and safety profile.
This guide provides a comprehensive overview of the key stages in the preclinical development of novel antifungal agents based on the pyrazole carboxamide scaffold. We will cover rational design, chemical synthesis, and a cascade of bioassays, including in vitro antifungal screening, mechanism of action elucidation, and preliminary cytotoxicity assessment. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals aiming to explore this potent chemical class.
Section 1: Design and Synthesis of Pyrazole Carboxamide Derivatives
Rationale and Design Strategy
The foundational principle in designing new pyrazole carboxamides is the strategic modification of the core structure to enhance binding affinity to the target enzyme (typically SDH) and improve pharmacological properties. The general structure consists of a pyrazole ring attached via a carboxamide linker to a secondary amine moiety. Structure-Activity Relationship (SAR) studies have shown that substitutions on both the pyrazole and the amine-side phenyl ring are critical for antifungal potency.[3][4][7] For example, introducing a difluoromethyl group at the C-3 position of the pyrazole ring has been a particularly successful strategy, as seen in numerous commercial fungicides.[3]
Our approach begins with the synthesis of a pyrazole carboxylic acid core, which is then activated and coupled with a diverse library of substituted anilines or other amines to generate a range of novel derivatives for screening.
General Synthesis Workflow
The most common and efficient route to synthesize pyrazole carboxamides involves the coupling of a pyrazole carbonyl chloride intermediate with a desired amine.[1][8][9] This two-step process is robust and amenable to creating a library of analogs.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Pyrazole-Based Agricultural Fungicides
Introduction: The Pressing Need for Novel Fungicides and the Rise of the Pyrazole Scaffold
The global imperative to ensure food security is continually challenged by phytopathogenic fungi, which inflict substantial losses on crop yield and quality. The widespread and often singular use of existing fungicides has inevitably led to the emergence of resistant fungal strains, rendering many conventional treatments ineffective.[1][2] This escalating issue necessitates a constant pipeline of novel fungicides, particularly those with unique modes of action or improved efficacy against resistant pathogens.
In this context, heterocyclic compounds have become a cornerstone of modern agrochemical research. Among them, the pyrazole ring system has distinguished itself as a "privileged scaffold" of immense value.[1][3][4] Its inherent chemical stability, synthetic versatility, and favorable biological activity profile have led to the development of numerous commercially successful fungicides.[3][5] Compounds like Bixafen, Fluxapyroxad, and Pyraclostrobin are testaments to the power of the pyrazole core in creating broad-spectrum, highly effective fungicidal agents.[1][5][6]
This document serves as a comprehensive technical guide for researchers in the field. It moves beyond simple recitation of facts to explain the causality behind experimental design, from molecular modeling and synthesis to robust bio-efficacy screening. We will explore the dominant mode of action, delve into the principles of rational design through structure-activity relationships (SAR), provide detailed experimental protocols, and discuss the critical challenge of fungicide resistance.
Section 1: Dominant Mode of Action - Succinate Dehydrogenase Inhibition (SDHI)
The majority of successful pyrazole-based fungicides, particularly the pyrazole-carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] This mode of action is highly effective as it targets a fundamental process in fungal cells: cellular respiration.
1.1. The Mechanism:
Succinate Dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role: it is the only enzyme that participates in both the Krebs cycle and the mitochondrial electron transport chain (ETC).[7][9] SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle, simultaneously reducing ubiquinone (Q) to ubiquinol (QH₂) in the ETC. This step is vital for generating ATP, the cell's primary energy currency.
Pyrazole carboxamide fungicides act by blocking the ubiquinone binding site (Q-site) of the SDH enzyme.[2][6] By competitively inhibiting this site, the fungicide prevents the transfer of electrons from succinate, effectively halting the ETC. This disruption of ATP synthesis starves the fungal cells of energy, leading to growth inhibition and eventual cell death.[7][9]
1.2. Visualization of the SDHI Mechanism
The following diagram illustrates the position of SDH (Complex II) in the mitochondrial electron transport chain and the inhibitory action of pyrazole fungicides.
Caption: Pyrazole SDHIs block the Q-site of Complex II, halting electron transport and ATP production.
Section 2: Rational Design and Synthesis of Pyrazole Fungicides
The development of a novel fungicide begins with the rational design of candidate molecules. This process is heavily guided by understanding the Structure-Activity Relationships (SAR) that dictate a compound's efficacy.
2.1. Structure-Activity Relationship (SAR) Insights
SAR studies analyze how modifications to a molecule's structure affect its biological activity, providing a roadmap for optimizing lead compounds.[6][10] For pyrazole carboxamides, decades of research have yielded several key principles. The general structure consists of a pyrazole ring linked via an amide bond to a substituted aryl (or other cyclic) moiety.
| Structural Position | Modification | Impact on Fungicidal Activity | Rationale / Example |
| Pyrazole C3 | Small alkyl (e.g., methyl) vs. Halogenated alkyl (e.g., -CHF₂, -CF₃) | Halogenated groups often significantly increase activity.[7] | The difluoromethyl (-CHF₂) group in Fluxapyroxad enhances binding affinity to the SDH target site.[6] |
| Pyrazole N1 | Small alkyl (e.g., methyl) | N-methylation is common and generally effective. | Essential for proper orientation within the binding pocket. |
| Pyrazole C4 | Carboxamide linker | The carboxamide group is critical for activity. | This group forms key hydrogen bonds with amino acid residues (e.g., Tryptophan) in the SDH binding pocket.[6] |
| Amide Nitrogen | Substituted Phenyl Ring | The nature and position of substituents are crucial. | Ortho-position substituents on the phenyl ring are often preferred. In Fluxapyroxad, the 3',4',5'-trifluorobiphenyl-2-yl group enhances efficacy.[6][7] |
| Amide Nitrogen | Bioisosteric Replacement | Replacing the phenyl ring with other heterocycles (e.g., thiazole, pyridine). | Can alter the spectrum of activity, improve physicochemical properties, or overcome resistance.[11] |
2.2. General Synthetic Pathway for Pyrazole-4-Carboxamides
The synthesis of pyrazole-4-carboxamides typically follows a reliable multi-step process, which can be adapted for various substitutions. The core of the synthesis involves the construction of the pyrazole ring followed by an amidation reaction.[12][13]
Caption: A typical multi-step synthesis for creating novel pyrazole-4-carboxamide fungicides.
Section 3: Protocols for Fungicidal Efficacy Evaluation
Once synthesized, novel compounds must undergo rigorous biological screening to determine their antifungal activity. This typically involves a tiered approach, starting with simple in vitro assays and progressing to more complex in vivo plant-based experiments.
3.1. Protocol: In Vitro Antifungal Screening via Mycelial Growth Rate Method
This is the foundational assay to determine the direct inhibitory effect of a compound on fungal growth.[5][14]
Objective: To determine the EC₅₀ (Effective Concentration to inhibit growth by 50%) of test compounds against a panel of phytopathogenic fungi.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Potato Dextrose Agar (PDA) medium, sterilized.
-
Target fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum), actively growing on PDA plates.[1]
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Positive control fungicide (e.g., Fluxapyroxad, Carbendazim).[12][15]
-
Solvent control (DMSO).
-
Incubator set to the optimal temperature for the target fungus (typically 25-28°C).
Procedure:
-
Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Poisoned Media Technique: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare plates with the positive control and a solvent control (containing only DMSO at the highest concentration used for test compounds).
-
Plate Pouring: Swirl the flask gently to ensure thorough mixing and immediately pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify completely in a laminar flow hood.
-
Fungal Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of the target fungus.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared plate (test compounds, positive control, and solvent control). Seal the plates with paraffin film.
-
Data Collection: Incubate the plates in the dark at the optimal growth temperature until the fungal colony in the solvent control plate has reached nearly the full diameter of the plate. Measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where:
-
C = Average diameter of the mycelial colony in the solvent control.
-
T = Average diameter of the mycelial colony in the treated plate.
-
-
-
EC₅₀ Determination: Use the inhibition percentages at different concentrations to calculate the EC₅₀ value using probit analysis software.
Example Data Summary:
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| Test Compound A | Rhizoctonia solani | 2.18[1] |
| Test Compound B | Botrytis cinerea | 0.40[11] |
| Test Compound C | Valsa mali | 1.79[1] |
| Fluxapyroxad (Control) | Rhizoctonia solani | 0.033[16] |
3.2. Protocol: In Vivo Evaluation of Protective and Curative Activity
In vivo assays are essential to determine if a compound is effective in a host-pathogen system, assessing its ability to be absorbed, translocated, and remain active in plant tissues.[11][17]
Objective: To evaluate the protective (pre-infection) and curative (post-infection) efficacy of test compounds on a host plant.
Materials:
-
Healthy, uniformly-sized host plants (e.g., tomato, cucumber, wheat seedlings).
-
Test compounds formulated as an aqueous suspension with a surfactant (e.g., Tween-20).
-
Spore suspension of the target pathogen (e.g., Botrytis cinerea on tomato) at a known concentration.
-
Pressurized sprayer or atomizer.
-
Controlled environment growth chamber or greenhouse with controlled humidity and temperature.
Procedure (Protective Assay):
-
Compound Application: Spray the host plants with the formulated test compound until runoff. Include positive and negative (surfactant only) control groups.
-
Drying: Allow the plants to air dry for 24 hours.
-
Inoculation: Spray the treated plants with the pathogen spore suspension until droplets are visible on the leaf surfaces.
-
Incubation: Place the inoculated plants in a high-humidity chamber ( >95% RH) for 48-72 hours to promote infection and disease development.
-
Disease Assessment: After 5-7 days, assess the disease severity by measuring the lesion area or using a disease rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).
-
Efficacy Calculation: Calculate the control efficacy relative to the negative control group.
Procedure (Curative Assay):
-
Inoculation: Spray the host plants with the pathogen spore suspension first.
-
Incubation for Infection: Place the inoculated plants in a high-humidity chamber for a set period (e.g., 24 hours) to allow infection to establish.
-
Compound Application: Remove plants from the chamber and spray them with the formulated test compound.
-
Incubation for Disease Development: Return plants to the growth chamber under normal conditions.
-
Disease Assessment: Assess disease severity after 5-7 days as described above.
3.3. Visualization of the Fungicide Screening Workflow
Caption: A tiered approach for screening novel pyrazole fungicides from lab bench to greenhouse.
Section 4: The Challenge of Fungicide Resistance
The development of resistance is the primary threat to the longevity of any site-specific fungicide, including SDHIs.[2] Understanding the mechanisms of resistance is crucial for developing sustainable control strategies.
Mechanisms of Resistance to SDHIs:
-
Target Site Modification: This is the most common mechanism.[2] Point mutations in the genes encoding the subunits of the SDH enzyme (specifically SdhB, SdhC, and SdhD) can alter the amino acid sequence of the binding pocket. This change reduces the binding affinity of the fungicide, rendering it less effective, while still allowing the enzyme to function. For example, specific mutations in the SdhB subunit of Botrytis cinerea are known to confer resistance to the SDHI boscalid.[2]
-
Increased Efflux: Fungal cells can develop or upregulate transporter proteins (efflux pumps) that actively pump the fungicide out of the cell before it can reach its target, thereby lowering its intracellular concentration.
-
Target Overexpression: An increase in the transcription of the gene encoding the SDH enzyme can lead to a higher concentration of the target protein, requiring a higher dose of the fungicide to achieve an inhibitory effect.[2]
Strategies for Resistance Management:
-
Mixtures and Alternations: Avoid repeated use of the same mode of action. Formulating SDHIs with fungicides from different FRAC (Fungicide Resistance Action Committee) groups or alternating their use in a spray program is a key strategy.[18]
-
Dose Management: Using the manufacturer's recommended dose is critical. Under-dosing can select for partially resistant individuals in the fungal population.
-
Integrated Pest Management (IPM): Combining chemical control with cultural practices, biological control, and the use of resistant crop varieties reduces the selection pressure for fungicide resistance.
Conclusion and Future Outlook
Pyrazole derivatives, particularly pyrazole carboxamides acting as SDHIs, remain one of the most important and successful classes of agricultural fungicides. Their broad-spectrum activity and high efficacy have made them indispensable tools for disease management. However, the path from discovery to a viable product is complex, requiring a multidisciplinary approach encompassing rational design, efficient synthesis, and rigorous, multi-tiered biological evaluation.
The future of pyrazole fungicide development will likely focus on several key areas:
-
Designing for Resistance: Creating novel pyrazole structures that are effective against existing SDHI-resistant fungal strains.
-
Exploring Novel Modes of Action: While SDHI is dominant, research into pyrazole derivatives that target different cellular pathways could yield valuable new tools and help combat resistance.[13][19]
-
Improving Physicochemical Properties: Optimizing compounds for better uptake, translocation, and environmental stability.
By adhering to the principles and protocols outlined in this guide, researchers can more effectively navigate the development pipeline and contribute to the creation of the next generation of fungicides that are essential for securing a sustainable global food supply.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rising threat of fungicide resistance in plant pathogenic fungi: Botrytis as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 15. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journalijpss.com [journalijpss.com]
- 18. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
Evaluating the Anti-Inflammatory Properties of Pyrazole Analogues: Application Notes and Protocols
<
Introduction: The Promise of Pyrazole Analogues in Inflammation Research
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential in vitro and in vivo methods for evaluating the anti-inflammatory properties of novel pyrazole analogues. The protocols described herein are designed to be self-validating systems, emphasizing scientific integrity and providing a clear rationale for experimental choices.
PART 1: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are indispensable for the initial screening and mechanistic characterization of pyrazole analogues. These assays offer a controlled environment to dissect specific molecular pathways and cellular responses involved in inflammation.
Inhibition of Key Inflammatory Enzymes: COX-1 and COX-2 Assays
Scientific Rationale: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[2] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2] Therefore, evaluating the inhibitory activity of pyrazole analogues against both COX isoforms is a critical first step. A variety of pyrazole derivatives have shown promising COX-2 inhibitory activity.[6][7][8][9]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Catalog No. 560131).[10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric substrate
-
Assay buffer
-
Test pyrazole analogues and reference compounds (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test pyrazole analogues and reference compounds.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds or reference drugs to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Add a solution of stannous chloride to stop the reaction.
-
Add the colorimetric substrate solution and incubate to allow for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[10]
| Parameter | Description | Example Value |
| IC50 (COX-1) | Concentration for 50% inhibition of COX-1 | >100 µM |
| IC50 (COX-2) | Concentration for 50% inhibition of COX-2 | 0.5 µM |
| Selectivity Index (SI) | IC50 (COX-1) / IC50 (COX-2) | >200 |
Cellular Models of Inflammation: Lipopolysaccharide (LPS)-Stimulated Macrophages
Scientific Rationale: Macrophages are key players in the inflammatory response.[11] The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for studying inflammation in vitro.[11][12][13][14][15] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, including the production of nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and prostaglandins.[11][12][13][14][15] Evaluating the ability of pyrazole analogues to suppress these inflammatory mediators in LPS-stimulated RAW 264.7 cells provides valuable insights into their cellular anti-inflammatory activity.
Scientific Rationale: Nitric oxide (NO) is a critical signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS).[15][16] Overproduction of NO contributes to tissue damage in chronic inflammatory conditions. Therefore, inhibition of NO production is a key target for anti-inflammatory therapies. The Griess reaction provides a simple and reliable colorimetric method to measure nitrite (NO2-), a stable breakdown product of NO, in cell culture supernatants.[16][17][18][19]
Experimental Protocol: Griess Assay for Nitrite Determination
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test pyrazole analogues
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[18][19]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[17]
-
Pre-treat the cells with various concentrations of the test pyrazole analogues for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[12]
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[18]
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central mediators of the inflammatory cascade.[13][20] Their overproduction is a hallmark of many inflammatory diseases.[20] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.[21][22][23][24][25]
Experimental Protocol: Sandwich ELISA for Cytokine Measurement
This is a general protocol; it is essential to follow the specific instructions provided with the commercial ELISA kit.[25]
Materials:
-
Cell culture supernatants from LPS-stimulated RAW 264.7 cells (prepared as in section 1.2.1)
-
Commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well microplate pre-coated with capture antibody
-
Wash buffer
-
Detection antibody (biotinylated)
-
Enzyme conjugate (e.g., streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare all reagents and standards according to the kit manufacturer's instructions.[25]
-
Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate as recommended.[25]
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.[25]
-
Wash the plate and add the enzyme conjugate. Incubate.[25]
-
Wash the plate and add the substrate solution. Incubate in the dark for color development.[25]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.[25]
Data Analysis: Construct a standard curve by plotting the absorbance values versus the concentration of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Elucidating the Mechanism of Action: NF-κB Signaling Pathway
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[20][26][27] The canonical NF-κB pathway is a central hub in the inflammatory response.[20] Investigating the effect of pyrazole analogues on the NF-κB signaling pathway can provide crucial insights into their mechanism of action. This can be achieved by assessing the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
dot
Caption: NF-κB signaling pathway in inflammation.
PART 2: In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are essential for assessing the efficacy, pharmacokinetics, and safety of pyrazole analogues in a whole-organism context.
Acute Models of Inflammation: Carrageenan-Induced Paw Edema
Scientific Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[28][29][30] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[29] The early phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily driven by prostaglandins, involving the upregulation of COX-2.[29] This model is particularly useful for evaluating compounds that may act on different phases of the inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole analogues
-
Positive control (e.g., Indomethacin, 10 mg/kg)[29]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups.[29]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[29]
-
Administer the vehicle, positive control, or test pyrazole analogue orally one hour before carrageenan injection.[29]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[29]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[29]
Data Analysis: Calculate the percentage of paw edema inhibition for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
| Time (hours) | Vehicle Control (Paw Volume Increase, mL) | Positive Control (Indomethacin, % Inhibition) | Test Compound (% Inhibition) |
| 1 | 0.25 ± 0.03 | 15.2 | 20.5 |
| 2 | 0.48 ± 0.05 | 30.8 | 45.1 |
| 3 | 0.65 ± 0.06 | 55.4 | 68.3 |
| 4 | 0.58 ± 0.04 | 60.1 | 72.8 |
| 5 | 0.45 ± 0.03 | 58.7 | 65.4 |
| 6 | 0.32 ± 0.02 | 52.3 | 58.9 |
Leukocyte Migration Assays
Scientific Rationale: The recruitment of leukocytes to the site of inflammation is a hallmark of the inflammatory response.[31] This process involves a series of steps, including rolling, adhesion, and transmigration of leukocytes across the endothelium.[31] In vivo leukocyte migration assays allow for the direct visualization and quantification of the effect of pyrazole analogues on this crucial aspect of inflammation.
Experimental Protocol: Peritoneal Leukocyte Migration in Mice
Materials:
-
Male Swiss mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole analogues
-
Vehicle
-
Phosphate-buffered saline (PBS)
-
Turk's solution
-
Microscope and hemocytometer
Procedure:
-
Divide the animals into groups and administer the vehicle or test compounds intraperitoneally.
-
Thirty minutes later, inject 0.5 mL of 1% carrageenan intraperitoneally to induce leukocyte migration.
-
Four hours after carrageenan injection, euthanize the animals and collect the peritoneal exudate by washing the peritoneal cavity with 5 mL of PBS.
-
Centrifuge the exudate, resuspend the cell pellet in a known volume of PBS.
-
Dilute an aliquot of the cell suspension with Turk's solution and count the total number of leukocytes using a hemocytometer.
Data Analysis: Calculate the percentage inhibition of leukocyte migration for the treated groups compared to the vehicle control group.
dot
Caption: Experimental workflow for evaluating anti-inflammatory properties.
Conclusion: A Multi-faceted Approach to Characterization
The evaluation of the anti-inflammatory properties of pyrazole analogues requires a multi-faceted approach, combining both in vitro and in vivo methodologies. The protocols outlined in this guide provide a robust framework for screening, characterizing, and elucidating the mechanisms of action of novel pyrazole-based anti-inflammatory agents. By employing these self-validating systems, researchers can confidently advance promising candidates through the drug discovery pipeline, ultimately contributing to the development of safer and more effective treatments for inflammatory diseases.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. benchchem.com [benchchem.com]
- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 28. inotiv.com [inotiv.com]
- 29. benchchem.com [benchchem.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. Leukocyte Rolling, Adhesion, and Migration in a Single Assay! – SynVivo [synvivobio.com]
Application Notes and Protocols: Assessing Enzyme Inhibition by Pyrazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry and drug discovery. A significant aspect of their utility lies in their ability to act as potent and selective inhibitors of various enzymes. This has led to their investigation in diverse therapeutic areas, including cancer, inflammation, infectious diseases, and metabolic disorders. For instance, pyrazole derivatives have been identified as inhibitors of enzymes such as alcohol dehydrogenase[1][2][3], xanthine oxidase[4][5][6], cytochrome P450[7][8][9], carbonic anhydrase[10][11], and various protein kinases[12][13][14].
The inhibitory mechanism of pyrazole derivatives often involves their ability to coordinate with metal ions in the enzyme's active site or to form hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, in alcohol dehydrogenase, a nitrogen atom of the pyrazole ring binds directly to the active-site zinc atom.[15] This interaction is crucial for the potent inhibition observed.
This guide provides a comprehensive overview of the experimental setup for assessing the inhibitory effects of pyrazole derivatives on target enzymes. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to design, execute, and interpret enzyme inhibition assays. The focus is on providing not just a set of instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and reliable assessment of inhibitory potency and mechanism of action.
I. Foundational Principles of Enzyme Inhibition Assays
A thorough understanding of enzyme kinetics is paramount before embarking on the characterization of inhibitors. The initial velocity of an enzyme-catalyzed reaction is typically measured, and the data are analyzed using models such as the Michaelis-Menten equation.
Key Parameters in Enzyme Inhibition:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a widely used measure of inhibitor potency.
-
Ki (Inhibition constant): This is the dissociation constant for the enzyme-inhibitor complex. It represents the true affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors.
-
Mechanism of Inhibition (MOA): This describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.
The following diagram illustrates the general workflow for assessing enzyme inhibition by pyrazole derivatives.
Caption: General workflow for assessing enzyme inhibition.
II. Experimental Design and Protocols
The design of a robust enzyme inhibition assay requires careful consideration of several factors, including the choice of enzyme, substrate, and assay conditions.
A. Reagent and Material Preparation
1. Pyrazole Derivatives:
-
Ensure the purity of the synthesized or procured pyrazole derivatives using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
-
Prepare stock solutions of the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). It is crucial that the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1-2%).[16]
2. Target Enzyme:
-
The enzyme should be of high purity and activity. If produced in-house, proper purification and characterization are essential.[17]
-
Determine the protein concentration accurately using a standard method (e.g., Bradford or BCA assay).
-
Store the enzyme under conditions that maintain its stability and activity (e.g., appropriate buffer, temperature, and addition of stabilizing agents like glycerol).
3. Substrate and Cofactors:
-
Use a substrate that allows for a continuous and sensitive detection of product formation or substrate consumption.
-
If the enzyme requires cofactors (e.g., NAD+ for alcohol dehydrogenase), their concentrations should be optimized and non-limiting unless they are part of the kinetic investigation.[1]
4. Assay Buffer:
-
The buffer composition, pH, and ionic strength should be optimized to ensure optimal enzyme activity and stability.
-
Commonly used buffers include Tris-HCl, phosphate, and HEPES. The choice of buffer can sometimes influence inhibitor binding and enzyme kinetics.
B. Protocol 1: Determination of IC50 Value
This protocol describes a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazole derivative.
1. Principle: The enzymatic reaction is carried out in the presence of varying concentrations of the inhibitor. The initial reaction rates are measured and compared to the rate of the uninhibited control reaction. The concentration of inhibitor that causes a 50% reduction in enzyme activity is the IC50.
2. Materials:
-
96-well microplate (clear, black, or white, depending on the detection method)
-
Multichannel pipette
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
-
Target enzyme stock solution
-
Pyrazole derivative stock solution
-
Substrate stock solution
-
Cofactor stock solution (if required)
-
Assay buffer
3. Step-by-Step Procedure:
-
Prepare Serial Dilutions of the Pyrazole Derivative:
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank: Contains all components except the enzyme.
-
Negative Control (100% activity): Contains all components including the enzyme and the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
Positive Control: A known inhibitor of the enzyme, if available.
-
Test Wells: Contain all components including the enzyme and the different concentrations of the pyrazole derivative.
-
-
It is recommended to perform all measurements in triplicate.[20]
-
-
Reaction Mixture Preparation:
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the substrate (and cofactor, if applicable) to all wells.
-
-
Monitor the Reaction:
-
Immediately place the plate in the plate reader and measure the change in signal (absorbance, fluorescence, or luminescence) over time. For kinetic reads, data should be collected at regular intervals. For endpoint assays, the reaction is stopped after a specific time, and a final reading is taken.
-
4. Data Analysis:
-
Calculate Initial Reaction Rates (Velocities): For kinetic assays, determine the initial rate of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the progress curve (signal vs. time).
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
-
Determine IC50:
The following table provides an example of data that would be collected in an IC50 determination experiment.
| Pyrazole Derivative Conc. (µM) | Average Reaction Rate | % Inhibition |
| 0 (Control) | 1.25 | 0 |
| 0.01 | 1.18 | 5.6 |
| 0.1 | 0.95 | 24.0 |
| 1 | 0.63 | 49.6 |
| 10 | 0.21 | 83.2 |
| 100 | 0.05 | 96.0 |
C. Protocol 2: Mechanism of Action (MOA) Studies
Once the IC50 value is determined, further studies are necessary to elucidate the mechanism of inhibition.
1. Principle: By measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor, the mode of inhibition can be determined. The data are typically visualized using a double-reciprocal plot (Lineweaver-Burk plot).
2. Procedure:
-
Perform the enzyme assay as described in the IC50 determination protocol.
-
Set up a matrix of conditions with varying concentrations of the substrate and at least three different fixed concentrations of the pyrazole derivative (e.g., 0, Ki, and 2 x Ki, or concentrations around the IC50 value).
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
3. Data Analysis:
-
Generate Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (v) versus the substrate concentration ([S]).
-
Create Lineweaver-Burk Plots: Plot 1/v versus 1/[S] for each inhibitor concentration. The pattern of the lines will indicate the mechanism of inhibition.
Caption: Interpreting Lineweaver-Burk plots for different inhibition mechanisms.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the same site as the substrate. In the Lineweaver-Burk plot, the lines will intersect on the y-axis.[22][23]
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate binding site. In the Lineweaver-Burk plot, the lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In the Lineweaver-Burk plot, the lines will be parallel.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. In the Lineweaver-Burk plot, the lines will intersect at a point other than on the axes.
By fitting the data to the appropriate kinetic models, the inhibition constant (Ki) can be calculated, providing a more accurate measure of the inhibitor's potency.
III. Case Studies: Inhibition of Specific Enzymes by Pyrazole Derivatives
A. Alcohol Dehydrogenase (ADH)
Pyrazole and its derivatives are classical inhibitors of ADH.[1][2][3] They act as competitive inhibitors with respect to the alcohol substrate.[1][17] The inhibition is due to the formation of a ternary complex between the enzyme, NAD+, and the pyrazole inhibitor.[1][2]
Assay Principle: The activity of ADH is typically monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.
B. Xanthine Oxidase (XO)
Pyrazole derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout and hyperuricemia.[4][5][6]
Assay Principle: XO activity can be determined by measuring the formation of uric acid from xanthine, which can be monitored spectrophotometrically at 290-295 nm.[4]
C. Cytochrome P450 (CYP) Enzymes
Certain pyrazole derivatives can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.[7][8][9] Inhibition of these enzymes can lead to drug-drug interactions.
Assay Principle: CYP inhibition assays often utilize fluorescent probe substrates that are converted into fluorescent products by the specific CYP isoform. The inhibition is measured by the decrease in fluorescence signal.[24]
IV. Troubleshooting and Considerations
-
Compound Solubility: Poor solubility of pyrazole derivatives can lead to inaccurate results. Ensure that the compounds are fully dissolved in the stock solution and do not precipitate in the assay buffer.
-
Compound Interference: Some pyrazole derivatives may interfere with the assay detection method (e.g., by absorbing light at the same wavelength as the product). It is important to run appropriate controls to check for such interference.
-
Enzyme Stability: Ensure that the enzyme remains stable and active throughout the duration of the assay.
-
Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition, where the potency increases with longer pre-incubation times. This should be investigated if initial results are not reproducible.
V. Conclusion
The systematic assessment of enzyme inhibition by pyrazole derivatives is a critical step in the drug discovery and development process. The protocols and principles outlined in this guide provide a robust framework for determining the inhibitory potency and mechanism of action of these versatile compounds. By adhering to sound experimental design and data analysis practices, researchers can obtain reliable and reproducible results that will guide the optimization of lead compounds and contribute to the development of novel therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducibility of P450Coh by pyrazole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. scbt.com [scbt.com]
- 23. researchgate.net [researchgate.net]
- 24. public.pensoft.net [public.pensoft.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-Phenyl-1H-pyrazole-5-carbohydrazide Synthesis
Welcome to the technical support center for the synthesis of 3-phenyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic scaffold. This compound serves as a critical building block for a diverse range of pharmacologically active compounds.[1][2] Achieving high yield and purity is paramount for the efficiency of subsequent multi-step syntheses.
This document provides a structured approach to troubleshooting common issues, answering frequently asked questions, and offering optimized protocols to enhance your synthetic outcomes.
Synthesis Overview & Workflow
The most prevalent and reliable method for synthesizing this compound involves a two-step process. First, a Claisen condensation followed by cyclization with hydrazine hydrate yields the key intermediate, ethyl 3-phenyl-1H-pyrazole-5-carboxylate. Second, this ester undergoes hydrazinolysis to produce the final carbohydrazide product.
Understanding this workflow is the first step in diagnosing potential issues.
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the precursor, ethyl 3-phenyl-1H-pyrazole-5-carboxylate? A: The most established method involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide to form an intermediate diketone (ethyl-2,4-dioxo-4-phenylbutanoate). This intermediate is then cyclized with hydrazine hydrate, typically in the presence of a catalytic amount of acetic acid, to yield the pyrazole ester.[3]
Q2: What is the standard solvent and temperature for the final hydrazinolysis step? A: Absolute ethanol is the most commonly employed solvent. The reaction is typically run at reflux temperature (around 78 °C) to ensure the dissolution of the starting ester and to drive the reaction to completion.[4]
Q3: How can I monitor the progress of the hydrazinolysis reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The starting ester will have a higher Rf value than the more polar carbohydrazide product. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Q4: What is the expected appearance and melting point of the final product? A: Pure this compound is typically a white to off-white crystalline solid. The reported melting points are generally in the range of 198-202 °C, though this can vary slightly based on purity and crystalline form.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures. Each problem is analyzed by probable cause and followed by a validated solution.
Problem 1: Low or No Yield of the Pyrazole Ester Precursor (Step 1)
Scenario: After performing the cyclization of the diketone intermediate, TLC analysis shows a complex mixture of spots, and the isolated yield of ethyl 3-phenyl-1H-pyrazole-5-carboxylate is below 50%.
-
Probable Cause A: Incomplete Claisen Condensation. The initial condensation to form the diketone is highly sensitive to moisture and the quality of the base. Anhydrous conditions are critical.
-
Probable Cause B: Regioselectivity Issues. During cyclization, using substituted hydrazines can lead to the formation of regioisomers, although this is not an issue with hydrazine hydrate itself. For other syntheses, this is a key consideration.[5][6]
-
Probable Cause C: Premature Hydrolysis. If water is present, the ester functionalities of both the starting material and the product can hydrolyze back to carboxylic acids, complicating the reaction and purification.
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly opened or distilled solvents. Sodium ethoxide is highly hygroscopic; use a freshly prepared solution or high-quality commercial grade powder under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Use freshly distilled acetophenone and high-purity diethyl oxalate.
-
Control Reaction Temperature: The Claisen condensation is typically performed at a low temperature (0-5 °C) to minimize side reactions before being allowed to warm to room temperature.
-
Acid Catalyst in Cyclization: The addition of glacial acetic acid catalyzes the cyclization of the diketone with hydrazine, ensuring the desired pyrazole ring formation proceeds efficiently.[3]
Problem 2: The Hydrazinolysis Reaction is Stagnant or Incomplete (Step 2)
Scenario: After several hours of reflux in ethanol, TLC analysis still shows a significant amount of the starting pyrazole ester.
-
Probable Cause A: Insufficient Hydrazine Hydrate. The reaction is stoichiometric, but an excess of hydrazine hydrate is typically required to drive the equilibrium towards the product. Using only one equivalent can lead to an incomplete reaction.
-
Probable Cause B: Poor Solubility of the Ester. While generally soluble in hot ethanol, some substituted pyrazole esters may have limited solubility, reducing the effective concentration and slowing the reaction rate.
-
Probable Cause C: Low Reaction Temperature. Insufficient heating or failure to maintain a steady reflux will significantly decrease the reaction rate.
Solutions & Scientific Rationale:
-
Optimize Hydrazine Stoichiometry: Increase the molar ratio of hydrazine hydrate to the ester. A ratio of 1:1.5 to 1:3 (ester:hydrazine) is often optimal.[7] This increases the probability of productive collisions, shifting the equilibrium to favor the hydrazide product according to Le Châtelier's principle.
-
Solvent Screening: If solubility is a suspected issue, consider alternative high-boiling point solvents. See the table below for a comparison.
-
Ensure Vigorous Reflux: Use an appropriate heating mantle and a well-insulated reaction setup to maintain a constant, vigorous reflux for the recommended time (typically 4-6 hours).[4]
| Solvent | Boiling Point (°C) | Polarity | Typical Reaction Time | Expected Yield |
| Ethanol | 78 | Polar Protic | 4-6 hours | Good to Excellent |
| n-Butanol | 118 | Polar Protic | 2-4 hours | Excellent |
| Dioxane | 101 | Polar Aprotic | 5-7 hours | Good |
| Toluene | 111 | Non-polar | > 8 hours | Moderate to Good |
Table 1: Comparison of solvents for the hydrazinolysis reaction. Ethanol is standard, but n-butanol can be effective for less reactive esters due to its higher boiling point.
Problem 3: The Isolated Product is Impure or Oily
Scenario: Upon cooling the reaction mixture, an oil precipitates instead of a crystalline solid, or the isolated solid has a low/broad melting point and shows extra peaks in its NMR spectrum.
-
Probable Cause A: Unreacted Starting Material. As discussed in Problem 2, an incomplete reaction is a common cause of impurity.
-
Probable Cause B: Formation of Hydrazones. If the starting materials for Step 1 (the diketone) are carried over, they can react with hydrazine to form hydrazone impurities.
-
Probable Cause C: Diacyl Hydrazine Formation. While less common, it is possible for a molecule of the product to react with a second molecule of the ester, leading to a dimeric impurity.
Solutions & Scientific Rationale:
-
Purification via Recrystallization: This is the most critical step for obtaining a high-purity product. A detailed protocol is provided below. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solvent.
-
Trituration: If the product oils out, try adding a non-polar solvent like hexane or diethyl ether to the oil and vigorously scratching the side of the flask with a glass rod. This can induce crystallization.
-
Washing: Before recrystallization, wash the crude solid with cold water to remove excess hydrazine hydrate and any water-soluble salts, followed by a wash with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This protocol is adapted from established literature procedures.[3][8]
-
To a solution of sodium ethoxide (prepared from 2.3 g sodium in 50 mL absolute ethanol), add a mixture of ethyl benzoylacetate (19.2 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise at 0-5 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Add hydrazine hydrate (5.5 mL, 0.11 mol) followed by glacial acetic acid (2 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into ice-cold water (200 mL).
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrazole ester as a white solid.
Protocol 2: Synthesis of this compound
This protocol is a standard and reliable method for hydrazinolysis.[2][4]
-
In a 250 mL round-bottom flask, dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (21.6 g, 0.1 mol) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (99%, 7.5 mL, 0.15 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to a steady reflux using a heating mantle.
-
Maintain reflux for 5 hours, monitoring the reaction progress by TLC (7:3 Ethyl Acetate:Hexane).
-
After completion, reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol (2 x 15 mL).
-
Dry the product under vacuum to yield pure this compound.
Caption: A decision-making workflow for troubleshooting poor outcomes.
References
- 1. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]
- 2. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating Solubility Challenges of Pyrazole Carbohydrazide Derivatives in Biological Assays
Welcome to the technical support center for researchers working with pyrazole carbohydrazide derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to address the common yet significant challenge of poor aqueous solubility encountered during biological assays. We will explore the underlying physicochemical principles and offer step-by-step protocols to help you generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole carbohydrazide derivatives consistently show poor solubility in aqueous assay buffers?
A1: The solubility challenge with this class of compounds is rooted in their fundamental molecular structure. Several factors contribute to this issue:
-
High Crystal Lattice Energy: Pyrazole carbohydrazide derivatives are often highly crystalline solids. The pyrazole ring's aromaticity and the ability of both the pyrazole and carbohydrazide moieties to form strong intermolecular hydrogen bonds and π-π stacking interactions result in a highly stable crystal lattice.[1][2] Significant energy is required for solvent molecules to break this lattice apart and solvate the individual molecules. These are often referred to as 'brick-dust' molecules.[3]
-
Molecular Polarity and Lipophilicity: The overall solubility is a delicate balance between polar and non-polar characteristics. While the carbohydrazide group is polar, the pyrazole ring and its common substituents (e.g., aryl groups) can be quite lipophilic.[4] This dual nature can lead to poor solubility in both purely aqueous and highly non-polar solvents, making formulation a significant hurdle.
-
pH Dependence: Pyrazoles are weakly basic.[1] Depending on the assay buffer's pH and the compound's specific pKa, the molecule may exist in a neutral, less soluble state.
Understanding these intrinsic properties is the first step in developing an effective strategy to improve their solubility for biological testing.
Q2: I observed precipitation when diluting my DMSO stock solution into the aqueous assay buffer. What is happening and how can I fix it?
A2: This is a classic sign of a compound crashing out of solution, a common problem when moving from a high-concentration organic stock (like DMSO) to an aqueous environment. This typically occurs in what is known as a kinetic solubility assay .[5][6]
The core issue is supersaturation. Your compound is highly soluble in 100% DMSO, but when you dilute it into the buffer, the final DMSO concentration (typically 0.1% - 1%) is too low to keep the compound dissolved at that concentration. The compound rapidly precipitates, often in an amorphous form, leading to inaccurate assay results.[7]
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Understanding this distinction is crucial for drug discovery and development.[8]
-
Kinetic Solubility: This measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][9] It is a high-throughput method often used in early discovery to flag problematic compounds.[6] The result reflects the solubility of the (often amorphous) precipitate that forms and is generally a higher value than thermodynamic solubility because amorphous forms are more soluble than stable crystalline forms.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound (ideally in its most stable crystalline form) to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound.[5][8] This value is more relevant for later-stage development, such as formulation for in vivo studies.[5]
For routine biological assays and high-throughput screening, you are primarily concerned with kinetic solubility . Your goal is to keep the compound in solution for the duration of the assay.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Compound dissolved in 100% DMSO | Solid (crystalline) compound |
| Method | Rapid dilution into aqueous buffer | Long incubation of solid in buffer |
| Equilibrium | Measures solubility of a metastable, often amorphous, precipitate | Measures true equilibrium solubility of the most stable form |
| Typical Value | Generally higher than thermodynamic solubility[7] | Represents the maximum stable concentration |
| Primary Use | Early discovery, HTS, flagging problematic compounds[5][6] | Lead optimization, pre-formulation, predicting in vivo behavior[5] |
Q4: How can I use co-solvents or other excipients to improve the solubility of my compounds in an assay?
A4: Using formulation strategies is a highly effective way to increase the apparent solubility of your compounds.[10][11][12]
-
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, can increase the solubility of lipophilic compounds.[13] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).
-
Causality: Co-solvents work by reducing the polarity of the bulk aqueous solvent, making it more favorable for the non-polar parts of your pyrazole derivative to remain solvated rather than aggregating.[13]
-
Caution: Always run a vehicle control to ensure the co-solvent itself does not affect your biological assay (e.g., enzyme activity, cell viability). Start with low concentrations (e.g., 1-5%) and work up if necessary.
-
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your pyrazole derivative, forming a water-soluble inclusion complex.[15][16]
-
Causality: The hydrophobic part of your compound partitions into the CD's non-polar cavity, while the complex as a whole is solubilized by the hydrophilic outer surface of the CD.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Interaction with Co-solvents: Be aware that co-solvents can sometimes compete with the guest molecule for the CD cavity, potentially reducing the effectiveness of the cyclodextrin.[13][16][17][18] It is often best to try these strategies independently first.
-
-
pH Adjustment: Since pyrazoles are weakly basic, slightly acidifying the buffer (if the assay tolerates it) can protonate the pyrazole ring, forming a more soluble salt.[1] This is highly compound-specific and requires knowledge of the pKa.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol allows for the rapid assessment of compound solubility by measuring light scattering from precipitated particles.[19][20][21]
Principle: A nephelometer measures the intensity of light scattered by insoluble particles suspended in a solution.[21][22] Higher nephelometry readings correlate with greater precipitation and lower kinetic solubility.
Materials:
-
Test compounds (10 mM in 100% DMSO)
-
Positive Control (e.g., Ketoconazole, a known poorly soluble compound)
-
Negative Control (e.g., Atenolol, a known highly soluble compound)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Nephelometer plate reader (e.g., BMG NEPHELOstar)
-
Clear, flat-bottom 96-well or 384-well plates
Procedure:
-
Prepare Assay Plate: Add 99 µL of the aqueous assay buffer to each well of the microplate.
-
Compound Addition: Add 1 µL of the 10 mM DMSO stock solution of your test compounds and controls to the corresponding wells. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Shake the plate for 10 minutes at room temperature to mix. Let the plate stand for at least 1-2 hours at room temperature to allow for precipitate formation to equilibrate.
-
Measurement: Place the plate in the nephelometer and measure the light scattering at a fixed wavelength (e.g., 635 nm laser).[22]
-
Data Analysis:
-
Subtract the average reading of the buffer-only wells (blanks) from all other readings.
-
Compare the signal from your test compounds to the positive (high scattering) and negative (low scattering) controls.
-
The concentration at which a significant increase in scattering is observed can be defined as the kinetic solubility limit.
-
Protocol 2: Preparing Compound Solutions with a Co-solvent
This protocol details how to prepare a working solution for an assay when a co-solvent is required.
Objective: To create a final assay solution with a target compound concentration and a low, biologically compatible co-solvent concentration.
Example Scenario:
-
Target Final Concentration: 10 µM
-
Target Final Co-solvent (Ethanol): 2%
-
Target Final DMSO: 0.1%
Procedure:
-
Prepare Intermediate Stock: First, create an intermediate stock of your compound in a mixture of DMSO and the co-solvent.
-
Start with your 10 mM stock in 100% DMSO.
-
Dilute this stock 1:5 in 100% Ethanol. This gives you a 2 mM stock in 20% DMSO / 80% Ethanol .
-
-
Prepare Final Assay Solution:
-
Add 99.5 µL of your aqueous assay buffer to the assay tube or well.
-
Add 0.5 µL of your 2 mM intermediate stock to the buffer.
-
-
Verify Final Concentrations:
-
Compound: (2000 µM * 0.5 µL) / 100 µL = 10 µM (Correct)
-
DMSO: (20% * 0.5 µL) / 100 µL = 0.1% (Correct)
-
Ethanol: (80% * 0.5 µL) / 100 µL = 0.4% (This is lower than the target. Let's adjust.)
-
Revised Procedure for Precise Co-solvent Concentration: The above method is simple but makes achieving a precise co-solvent concentration difficult. A better method is to prepare the assay buffer already containing the co-solvent.
-
Prepare Co-solvent Buffer: Create a bulk solution of your assay buffer containing the final desired concentration of the co-solvent. For a 2% ethanol solution, add 2 mL of 100% ethanol to 98 mL of your assay buffer.
-
Prepare Intermediate DMSO Stock: Prepare a 100x concentrated stock of your compound in 100% DMSO. For a 10 µM final concentration, this would be a 1 mM stock in 100% DMSO .
-
Final Dilution: Add 1 µL of the 1 mM DMSO stock to 99 µL of the Co-solvent Buffer .
-
Final Concentrations:
-
Compound: 10 µM
-
DMSO: 1%
-
Ethanol: 1.98% (Effectively 2%)
-
This second method is superior for accuracy and consistency.
Best Practices for Compound Management
Proper handling and storage are critical to prevent solubility issues before they even begin.
-
Storage: Store DMSO stock solutions in tightly sealed containers at -20°C or -80°C to minimize water absorption and degradation.[23] Avoid repeated freeze-thaw cycles by aliquoting stocks.
-
Container Choice: Use appropriate containers like glass vials or polypropylene tubes that do not leach contaminants.[23]
-
Inspection: Before use, always bring DMSO stocks to room temperature and visually inspect for any precipitation. If crystals are present, gently warm the vial (e.g., to 37°C) and sonicate until the compound is fully redissolved.
-
Segregation: Store chemicals properly, separating incompatible substances to maintain integrity.[24]
-
Environment: Protect compounds from light and moisture, which can cause degradation and alter solubility profiles.[23][25]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. ovid.com [ovid.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions | MDPI [mdpi.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Nephelometry | Turbidometry-Instrumental Methods of Analysis [pharmfdainfo.com]
- 21. Nephelometer - Wikipedia [en.wikipedia.org]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. gmpplastic.com [gmpplastic.com]
- 24. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 25. chemstore.co.uk [chemstore.co.uk]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis, ensuring successful and reproducible outcomes.
Introduction to Pyrazole Synthesis
Pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities.[1][2] The synthesis of these five-membered heterocyclic compounds is most commonly achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[3][4][5] This classic approach, known as the Knorr pyrazole synthesis, while robust, can present several challenges ranging from low yields and side product formation to difficulties in purification.[4][6][7]
This guide provides practical, experience-based solutions to common problems encountered during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is resulting in a low yield. What are the most common causes and how can I improve it?
A1: Low yields in Knorr-type syntheses are a frequent issue. The primary factors to investigate are:
-
Substrate Reactivity: The electronic and steric properties of your 1,3-dicarbonyl compound and hydrazine derivative play a crucial role. Electron-withdrawing groups on the dicarbonyl compound can enhance reactivity, while bulky substituents may hinder the reaction.[8]
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst are critical. Many reactions proceed efficiently at room temperature, but for less reactive substrates, heating may be necessary.[3][9] However, excessive heat can lead to degradation and the formation of side products.
-
pH of the Reaction Medium: The condensation is often acid-catalyzed.[4][5] The initial imine formation and subsequent cyclization are facilitated by acidic conditions which protonate a ketone oxygen, activating the carbonyl carbon for nucleophilic attack.[10] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[11] A weak acid, like acetic acid, is often sufficient.[7]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to lower yields and the formation of side products.[12] Ensure the purity of your 1,3-dicarbonyl and hydrazine, as hydrazines can be prone to oxidation.[6]
Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3][5] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the substituted hydrazine.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity compared to protic solvents like ethanol in some cases.[1]
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked.
-
Catalyst: The choice of catalyst can also direct the reaction towards a specific regioisomer.
Q3: My reaction mixture has turned a dark yellow or red color, and I'm seeing many impurities on my TLC plate. What is causing this and how can I minimize it?
A3: The discoloration and formation of multiple impurities are often attributed to the instability of the hydrazine reagent, which can undergo oxidation and side reactions.[6]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the hydrazine.[6]
-
Temperature Control: Avoid excessive heating, as this can accelerate decomposition and side reactions.
-
pH Control: As mentioned, maintaining an optimal pH is crucial. Using a hydrazine salt (e.g., phenylhydrazine HCl) and a weak base like potassium acetate can sometimes lead to a cleaner reaction profile.[6]
-
Work-up Procedure: Prompt work-up upon reaction completion can prevent further degradation of the product and the formation of impurities.
Q4: What are the best practices for purifying pyrazole derivatives?
A4: The purification strategy will depend on the physical properties of your pyrazole derivative.
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for purification.[6] Common solvents for recrystallization include ethanol, hexanes, or mixtures thereof.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard method.[3] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification by dissolving the crude product in an organic solvent and washing with a dilute acid to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Formation of Acid Addition Salts: A method for purification involves dissolving the crude pyrazole in a suitable solvent and treating it with an inorganic or organic acid to precipitate the pyrazole as an acid addition salt, which can then be isolated by crystallization.[13][14]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during pyrazole synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No Product Formation / Incomplete Reaction | 1. Low Reactivity of Starting Materials: Steric hindrance or deactivating electronic effects. 2. Inappropriate Reaction Temperature: Insufficient thermal energy for the reaction to proceed. 3. Incorrect Solvent: Solvent may not be suitable for the specific substrates. 4. Catalyst Inactivity or Absence: The reaction may require acid catalysis. | 1. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress by TLC. Some syntheses benefit from heating to 60 °C or higher.[3][9] 2. Add a Catalyst: Introduce a catalytic amount of a weak acid, such as glacial acetic acid.[7] 3. Change the Solvent: If using a protic solvent like ethanol, consider switching to an aprotic polar solvent like DMF or NMP.[1] 4. Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][15] |
| Formation of Multiple Products (Side Reactions) | 1. Hydrazine Decomposition: Oxidation or side reactions of the hydrazine. 2. Formation of Regioisomers: Use of an unsymmetrical 1,3-dicarbonyl. 3. Formation of Pyrazoline Intermediate: Incomplete oxidation to the pyrazole. 4. Side Reactions of the Dicarbonyl: The 1,3-dicarbonyl may undergo self-condensation or other side reactions. | 1. Control Reaction Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar).[6] 2. Optimize Temperature: Avoid excessively high temperatures. 3. pH Control: Use a buffered system or a hydrazine salt with a weak base.[6] 4. Oxidation Step: If pyrazoline formation is suspected, an oxidation step may be required to obtain the pyrazole.[1][3] This can sometimes be achieved by simply heating in DMSO in the presence of air (oxygen).[16] |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The pyrazole derivative may not be a solid at room temperature. 2. Product is Highly Soluble in the Work-up Solvent: Loss of product during extraction. 3. Formation of Emulsions during Extraction: Can make phase separation difficult. 4. Co-elution of Impurities during Chromatography: Similar polarity of the product and impurities. | 1. Purification via Chromatography: Use silica gel column chromatography. 2. Salt Formation for Precipitation: Convert the pyrazole to a salt (e.g., hydrochloride) which may be a crystalline solid.[13][14] 3. Optimize Extraction Solvents: Use a different organic solvent for extraction or saturate the aqueous layer with NaCl to reduce the solubility of the product. 4. Optimize Chromatography Conditions: Try a different solvent system or a different stationary phase for column chromatography. |
Experimental Protocols
General Procedure for the Knorr Synthesis of a Pyrazolone
This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine, a variation of the Knorr reaction.[5][7]
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate)
-
Hydrazine derivative (e.g., hydrazine hydrate)
-
Solvent (e.g., 1-propanol)
-
Catalyst (e.g., glacial acetic acid)
Procedure:
-
In a suitable reaction vessel, combine the β-ketoester (1 equivalent) and the hydrazine derivative (2 equivalents).[7]
-
Add the solvent (e.g., 1-propanol) and a catalytic amount of glacial acetic acid (a few drops).[7]
-
Heat the reaction mixture with stirring to approximately 100°C.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add water to the hot reaction mixture to precipitate the product.[7]
-
Allow the mixture to cool to room temperature with stirring to complete the crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[7][17]
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Knorr Pyrazole Synthesis
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. galchimia.com [galchimia.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
minimizing side product formation in pyrazole ring synthesis
Welcome to the technical support guide for pyrazole synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole ring formation. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize side product formation and maximize the yield and purity of your target pyrazole derivatives.
Introduction: The Challenge of Pyrazole Synthesis
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities. The Knorr pyrazole synthesis, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone method for its construction.[1][2][3] However, this seemingly straightforward reaction is often plagued by side product formation, with the most persistent challenge being a lack of regiocontrol when using unsymmetrical starting materials. This guide will address the root causes of these issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is giving a mixture of regioisomers. How can I control the selectivity?
A1: This is the most common issue in Knorr-type pyrazole syntheses. The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[4] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4]
Root Cause Analysis:
-
Electronic Effects: The initial—and often rate-determining—step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-poor) carbonyl carbon will typically react faster. Electron-withdrawing groups (e.g., -CF₃) adjacent to a carbonyl will increase its electrophilicity and favor attack at that site.[4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block the approach to a specific carbonyl group, directing the reaction towards the less sterically hindered site.[4]
-
Reaction Conditions (pH): The pH of the reaction medium is critical. Under acidic conditions, the more basic nitrogen of the substituted hydrazine (typically the unsubstituted -NH₂) is protonated, reducing its nucleophilicity. This can shift the initial attack to the less basic, substituted nitrogen, potentially reversing the regioselectivity compared to neutral or basic conditions.[4][5]
Troubleshooting Strategies:
-
Solvent Modification (High-Impact): The choice of solvent can dramatically influence the isomer ratio. Standard solvents like ethanol often give poor selectivity.
-
Strategy: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents, through their strong hydrogen-bond-donating ability, can stabilize key intermediates and transition states, often leading to a dramatic improvement in regioselectivity for a single isomer.[6]
-
-
Temperature Control: Reaction temperature can shift the balance between kinetic and thermodynamic control.
-
Strategy: Run a temperature screening study. Start at room temperature or below (0 °C) to favor the kinetically controlled product, which is often formed from the fastest initial condensation. Compare this with running the reaction at reflux to favor the more stable, thermodynamically controlled product.
-
-
pH Adjustment:
-
Strategy: If using a hydrazine salt (e.g., hydrochloride), the reaction is acidic. To shift to neutral or basic conditions, add one equivalent of a non-nucleophilic base like sodium acetate.[7] Conversely, if starting with a free hydrazine, adding a catalytic amount of a mild acid like acetic acid can alter the outcome.[8]
-
| Condition Optimization for Regioselectivity | ||
| Parameter | Condition A (e.g., Favors Isomer A) | Condition B (e.g., Favors Isomer B) |
| Solvent | Ethanol / Methanol (Often poor selectivity) | HFIP or TFE (Often high selectivity)[6] |
| Temperature | Low Temperature (e.g., 0 °C to RT) | High Temperature (e.g., Reflux) |
| pH | Acidic (e.g., Hydrazine HCl salt, catalytic AcOH) | Neutral/Basic (e.g., free hydrazine, added NaOAc) |
Q2: I am observing a significant amount of an intermediate pyrazoline, and my final pyrazole yield is low. What is happening?
A2: The formation of a pyrazoline is a common intermediate step, especially when the starting material is an α,β-unsaturated ketone or aldehyde instead of a 1,3-dicarbonyl.[2] The pyrazole is the oxidized, aromatic form of the pyrazoline. If the pyrazoline is isolated, it means the final aromatization step is not occurring under the reaction conditions.
Root Cause Analysis:
-
The reaction pathway involves a Michael addition followed by cyclization to form the pyrazoline. This intermediate requires the loss of two hydrogen atoms (oxidation) to form the stable aromatic pyrazole ring. This oxidation may not happen spontaneously.
Troubleshooting Strategies:
-
Introduce an Oxidant: If the pyrazoline is stable and isolable, a separate oxidation step is required.
-
Strategy 1 (Mild): After the initial reaction, expose the reaction mixture to air (oxygen) and stir for an extended period, sometimes at elevated temperatures. This is often sufficient for many substrates.[9]
-
Strategy 2 (Chemical Oxidants): Add a chemical oxidant to the reaction mixture post-cyclization. Common choices include bromine (Br₂), iodine (I₂), or manganese dioxide (MnO₂).[9][10] Use with caution and perform stoichiometry checks to avoid over-oxidation or side reactions with other functional groups.
-
-
Modify Starting Materials:
-
Strategy: Use an α,β-unsaturated ketone that contains a leaving group at the β-position. In this case, the final aromatization step occurs via elimination of the leaving group rather than oxidation, which is often more facile and spontaneous.[2]
-
Q3: My reaction is producing a complex, discolored mixture of impurities, and purification is extremely difficult. What are the likely side reactions?
A3: A dark, complex reaction mixture often points to the degradation of starting materials or the formation of polymeric or bis-adducts. Hydrazines, in particular, can be unstable.[7][11]
Root Cause Analysis:
-
Hydrazine Instability: Substituted hydrazines can be sensitive to air and heat, leading to decomposition and the formation of colored impurities.[7]
-
Dicarbonyl Self-Condensation: Under harsh basic or acidic conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions.
-
Formation of Bis-Pyrazoles: If the stoichiometry is not carefully controlled, or if the starting materials have multiple reactive sites, bis-pyrazole adducts can form.[12][13][14][15] This is particularly common in reactions involving pyrazolones, which can react further with aldehydes.[14]
Troubleshooting Strategies:
-
Protect the Atmosphere:
-
Strategy: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the hydrazine.[7]
-
-
Control Stoichiometry and Addition:
-
Strategy: Use a slight excess (1.1-1.2 equivalents) of the hydrazine to ensure the complete consumption of the more valuable dicarbonyl compound. Consider adding one reagent slowly to the other (dropwise addition) to maintain a low instantaneous concentration and prevent side reactions.
-
-
Purify Starting Materials:
-
Strategy: Ensure your starting materials are pure. Distill liquid hydrazines and recrystallize solid dicarbonyls if their purity is questionable. Old or discolored reagents are a common source of impurities.
-
-
Lower the Reaction Temperature:
-
Strategy: High temperatures can accelerate decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent and assess the regioisomer ratio.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and isomeric purity.
Visualization of Reaction Pathways
Mechanism of Regioisomer Formation
The diagram below illustrates the competing pathways in the reaction of an unsymmetrical β-ketoester with a substituted hydrazine. The initial attack can occur at either the ketone (Pathway A) or the ester (Pathway B), leading to two different regioisomers. The reaction conditions heavily influence which pathway is favored.
Caption: Competing pathways in Knorr pyrazole synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve side product issues in your pyrazole synthesis.
Caption: Decision workflow for troubleshooting pyrazole synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in Scale-Up Production of Pyrazole Carbohydrazides
Welcome to the Technical Support Center for the scale-up production of pyrazole carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the common challenges encountered during the transition from laboratory-scale synthesis to industrial production. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to ensure the scientific integrity of your work.
Part 1: Core Directive - Understanding the Landscape of Scale-Up Challenges
The journey of a pyrazole carbohydrazide from a promising laboratory molecule to a viable pharmaceutical or agrochemical product is fraught with challenges. A simple multiplication of reagents and vessel size rarely translates to successful large-scale production.[1] The fundamental principles of heat and mass transfer, reaction kinetics, and safety considerations change dramatically with increasing scale. This guide is structured to address these complexities head-on, providing a troubleshooting framework and frequently asked questions to navigate the intricate landscape of pyrazole carbohydrazide scale-up.
Part 2: Troubleshooting Guides - From Synthesis to Purification
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: Synthesis & Reaction Control
The synthesis of pyrazole carbohydrazides, often involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative followed by hydrazinolysis of an ester, presents several scale-up hurdles.[2][3]
Question: We are attempting to synthesize a pyrazole-4-carbohydrazide by reacting the corresponding ethyl ester with hydrazine hydrate, but we are observing low yields of the desired product and significant formation of a 5-amino pyrazole derivative. What is happening and how can we mitigate this?
Root Cause Analysis: The direct hydrazinolysis of pyrazole-4-carboxylic acid ethyl esters to their corresponding carbohydrazides can be problematic. A known side reaction is the loss of the benzoyl moiety, leading to the formation of the 5-amino derivative, which significantly reduces the yield of the target molecule.[4] This is often exacerbated by prolonged reaction times and elevated temperatures required for the conversion of the ester.
Troubleshooting Strategies:
-
Alternative Synthetic Route: A more reliable method involves the use of a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative as an intermediate.[4] This activated intermediate reacts more cleanly and efficiently with hydrazine hydrate to afford the desired pyrazole-4-carbohydrazide in higher yields.[4]
***dot graph "Alternative_Synthesis_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Pyrazole-4-carboxylic acid"]; Intermediate1 [label="Pyrazolo[3,4-d]1,3-oxazin-4(1H)-one"]; Reagent1 [label="+ Activating Agent (e.g., Acetic Anhydride)", shape=ellipse, fillcolor="#FFFFFF"]; Reagent2 [label="+ Hydrazine Hydrate", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Pyrazole-4-carbohydrazide", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagent1 [label="Step 1: Activation"]; Reagent1 -> Intermediate1; Intermediate1 -> Reagent2 [label="Step 2: Hydrazinolysis"]; Reagent2 -> Product; }
Figure 1. Recommended synthetic pathway to improve yield. -
Reaction Condition Optimization: If proceeding with the ester route is necessary, a thorough optimization of reaction conditions is crucial.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize degradation and side reactions.
-
Stoichiometry: Carefully control the molar ratio of hydrazine hydrate to the ester. An excessive amount of hydrazine may not necessarily improve the yield and can complicate purification.
-
Monitoring: Utilize in-process analytical techniques like HPLC or TLC to monitor the reaction progress and stop it once the maximum conversion of the starting material is achieved to prevent product degradation.
-
Question: During the scale-up of our pyrazole synthesis, we are observing inconsistent reaction times and the formation of unexpected impurities. We suspect poor mixing and temperature control. How can we address this?
Root Cause Analysis: As the reactor size increases, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[5] The condensation reaction to form the pyrazole ring is often exothermic, and inadequate mixing can create localized "hot spots" with high reactant concentrations, promoting side reactions and product degradation.[5]
Troubleshooting Strategies:
-
Reactor and Agitator Design:
-
Ensure the reactor is equipped with an appropriate agitation system (e.g., multiple impellers, baffles) to achieve proper mixing and homogeneity.
-
Characterize the mixing efficiency at the larger scale to ensure it is comparable to the lab-scale conditions.[5]
-
-
Controlled Reagent Addition:
-
The addition rate of the hydrazine derivative is critical.[5] A slow, controlled, sub-surface addition helps to manage the exotherm and maintain a consistent temperature profile throughout the reactor.
-
-
Enhanced Heat Transfer:
-
Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature and flow rate to effectively remove the heat of reaction.
-
For highly exothermic reactions, consider using a semi-batch process where one of the reactants is added gradually.
-
***dot graph "Scale_Up_Reaction_Control" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Problem [label="Inconsistent Reactions & Hot Spots"]; Cause1 [label="Poor Mixing"]; Cause2 [label="Inefficient Heat Dissipation"]; Solution1 [label="Optimize Agitation System"]; Solution2 [label="Controlled Reagent Addition"]; Solution3 [label="Enhance Cooling Capacity"]; Outcome [label="Consistent Product Quality", fillcolor="#34A853", fontcolor="#FFFFFF"];
Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1; Cause2 -> Solution2; Cause2 -> Solution3; Solution1 -> Outcome; Solution2 -> Outcome; Solution3 -> Outcome; }
Guide 2: Purification & Isolation
The isolation and purification of the final pyrazole carbohydrazide product at scale often present significant challenges, primarily related to crystallization and impurity removal.
Question: We are struggling with inconsistent polymorphic forms and particle size distribution of our pyrazole carbohydrazide during crystallization at a larger scale. How can we control this?
Root Cause Analysis: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common challenge in pharmaceutical manufacturing.[1] Different polymorphs can have different physical properties, including solubility and bioavailability.[1] The crystallization process is highly sensitive to parameters such as supersaturation, cooling rate, agitation, and the presence of impurities, all ofwhich can be more difficult to control at scale.[1]
Troubleshooting Strategies:
-
Seeding Strategy:
-
Develop a robust seeding protocol using well-characterized seed crystals of the desired polymorph. This will help to control the nucleation and growth of the crystals.
-
-
Controlled Cooling Profile:
-
Implement a programmed, gradual cooling profile instead of rapid cooling. This allows for controlled crystal growth and can prevent the formation of undesired polymorphs or fine particles.
-
-
Solvent System Optimization:
-
The choice of solvent is critical.[5][6] A solvent system that provides moderate solubility of the product at higher temperatures and low solubility at lower temperatures is ideal.
-
Consider using anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product to induce crystallization.
-
-
Process Analytical Technology (PAT):
| Parameter | Laboratory Scale | Pilot/Production Scale |
| Cooling Rate | Often rapid and uncontrolled | Must be precisely controlled |
| Mixing | High shear, uniform | Potential for dead zones, variable shear |
| Supersaturation | Can be high and localized | Needs to be carefully managed |
| Seeding | Often not critical | Essential for control |
Table 1. Comparison of Crystallization Parameters at Different Scales.
Question: Our final product is contaminated with isomeric impurities and residual starting materials. Standard crystallization is not effectively removing them. What are our options?
Root Cause Analysis: Isomeric impurities, such as the 5-aminopyrazole-4-(N-benzoyl)hydrazide formed from intramolecular benzoyl migration, can have similar physical properties to the desired product, making their removal by simple crystallization challenging.[4]
Troubleshooting Strategies:
-
Recrystallization Solvent Screening:
-
Perform a systematic screen of different solvents and solvent mixtures for recrystallization.[9] The goal is to find a system where the desired product has significantly lower solubility than the impurities at a given temperature.
-
-
Acid-Base Extraction:
-
The pyrazole ring has basic nitrogen atoms, and the carbohydrazide moiety can also exhibit acidic or basic properties depending on the pH.[1] Exploiting these properties through pH-controlled aqueous extractions can be an effective way to separate impurities with different pKa values.
-
-
Chromatographic Purification:
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with hydrazine derivatives on a large scale?
A1: Hydrazine and its derivatives are classified as hazardous materials due to their toxicity and reactivity.[5] Key safety considerations include:
-
Toxicity: Hydrazines are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10][11] It is crucial to work in well-ventilated areas and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]
-
Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[13] It is also flammable.[5]
-
Process Safety Management (PSM): For processes involving highly hazardous chemicals like hydrazine, a comprehensive PSM program is required to manage risks effectively.[14] This includes process hazard analysis, written operating procedures, and employee training.[14]
Q2: How can we effectively monitor the progress of our scale-up reaction in real-time?
A2: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters.[7] For pyrazole carbohydrazide synthesis, PAT tools can provide real-time insights:
-
In-line FTIR/Raman Spectroscopy: These techniques can monitor the concentration of reactants and products in real-time, providing valuable kinetic data and helping to determine the reaction endpoint.[13]
-
On-line UPLC-MS: A small, continuous stream from the reactor can be diverted to an on-line UPLC-MS system to monitor the formation of the desired product and any impurities, allowing for rapid process optimization.[13]
Q3: What are the best practices for handling and disposing of hydrazine-containing waste streams?
A3: Hydrazine waste is considered hazardous and must be handled and disposed of according to regulations.[10][12]
-
Neutralization: Dilute aqueous hydrazine solutions can be neutralized with an oxidizing agent like sodium hypochlorite or calcium hypochlorite solution.[5][15] This reaction converts hydrazine to nitrogen gas and water.[15]
-
Segregation: Hydrazine waste should be collected in clearly labeled, dedicated containers and should not be mixed with other waste streams.[12]
-
Professional Disposal: All hydrazine waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[5][16]
Q4: What are the key considerations for solvent selection in the scale-up of pyrazole carbohydrazide synthesis?
A4: Solvent selection is critical for a successful and sustainable scale-up. Key factors to consider include:
-
Reaction Performance: The solvent should facilitate the desired reaction, minimize side reactions, and allow for easy product isolation.[5]
-
Safety: The solvent should have a high flash point and low toxicity.
-
Environmental Impact: "Green" solvents with low environmental impact and high recyclability are preferred.[2][17][18]
-
Cost and Availability: The solvent should be readily available and cost-effective for large-scale use.
-
Purification: The solvent should be suitable for the final crystallization step, providing good crystal form and purity.[19]
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. mobt3ath.com [mobt3ath.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Process analytical technology - Wikipedia [en.wikipedia.org]
- 8. stepscience.com [stepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. arxada.com [arxada.com]
- 16. benchchem.com [benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives in Preclinical Models
This guide provides a technical comparison of pyrazole derivatives exhibiting anticancer activity against prominent cancer cell lines. We will delve into the experimental data that substantiates their efficacy, compare their performance against established chemotherapeutic agents, and provide detailed protocols for the validation of their cytotoxic and apoptotic effects. Our focus is on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a high degree of scientific integrity for researchers in oncology and drug discovery.
Introduction: The Emerging Prominence of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Its derivatives have been explored for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects. The structural versatility of the pyrazole scaffold allows for the synthesis of a diverse library of compounds that can be tailored to interact with various molecular targets within cancer cells, leading to the inhibition of proliferation and the induction of apoptosis.
This guide will focus on a comparative analysis of recently developed pyrazole derivatives and their validated anticancer activities against a panel of well-characterized cancer cell lines. We will examine their potency, selectivity, and mechanisms of action, providing a framework for their evaluation as potential next-generation anticancer agents.
Comparative Analysis of Anticancer Efficacy
The true measure of a novel anticancer compound lies in its ability to outperform or complement existing therapies. Here, we compare the in vitro cytotoxic activity of several promising pyrazole derivatives against various cancer cell lines, with their IC50 values benchmarked against a standard chemotherapeutic drug, Doxorubicin.
Data Summary: Cytotoxic Activity (IC50) of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound.
| Compound | Cancer Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
| 4a | MCF-7 (Breast) | 1.31 | 1.54 |
| HepG2 (Liver) | 2.01 | 2.13 | |
| HCT-116 (Colon) | 1.58 | 1.62 | |
| 4b | MCF-7 (Breast) | 1.52 | 1.54 |
| HepG2 (Liver) | 2.53 | 2.13 | |
| HCT-116 (Colon) | 1.89 | 1.62 | |
| 4c | MCF-7 (Breast) | 1.83 | 1.54 |
| HepG2 (Liver) | 2.89 | 2.13 | |
| HCT-116 (Colon) | 2.13 | 1.62 | |
| P1 | A549 (Lung) | 7.8 | >10 |
| HeLa (Cervical) | 5.4 | >10 | |
| P2 | A549 (Lung) | 6.5 | >10 |
| HeLa (Cervical) | 4.8 | >10 |
Expert Interpretation: The data clearly indicates that derivatives 4a, 4b, and 4c exhibit potent anticancer activity, with IC50 values comparable to or even slightly better than Doxorubicin in the tested cell lines. This is a significant finding, as Doxorubicin is a widely used and potent chemotherapeutic agent. The comparable activity of these pyrazole derivatives suggests they warrant further investigation as potential alternatives with potentially different side-effect profiles. Compounds P1 and P2 also show promising activity, particularly against HeLa cells.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which a compound exerts its anticancer effects is paramount for its development as a therapeutic agent. For many pyrazole derivatives, the primary mechanism involves the induction of apoptosis, or programmed cell death.
Apoptosis Induction and Cell Cycle Arrest
A hallmark of many effective anticancer drugs is their ability to induce apoptosis in cancer cells. This is often accompanied by cell cycle arrest at specific checkpoints, preventing the cells from proliferating. Studies have shown that pyrazole derivatives can induce apoptosis through both the intrinsic and extrinsic pathways.
Experimental Workflow: Apoptosis Assessment
A Comparative Guide to Pyrazole Carbohydrazide and Thiocarbohydrazide Derivatives in Drug Discovery
This guide provides an in-depth comparative analysis of two pivotal classes of heterocyclic compounds: pyrazole carbohydrazide and thiocarbohydrazide derivatives. As versatile scaffolds in medicinal chemistry, both have yielded numerous compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.
Introduction: Two Scaffolds, Diverse Therapeutic Potential
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of established drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant[1]. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide derivatives gain an additional pharmacophoric group known for its broad spectrum of biological activities[2]. This combination creates a privileged scaffold for developing novel therapeutic agents.
On the other hand, thiocarbohydrazide (H2NNHCSNHNH2) is a sulfur analog of carbohydrazide. Its derivatives, particularly thiocarbohydrazones formed by condensation with aldehydes or ketones, are of immense interest due to their potent biological activities and strong metal-chelating properties[3][4][5]. The presence of the thiocarbonyl group (C=S) often imparts distinct chemical and biological properties compared to the carbonyl (C=O) of carbohydrazides[6].
This guide will dissect the key differences and similarities between these two families of compounds, providing a rationale for their selection and optimization in drug discovery programs.
Synthesis and Chemical Properties: A Tale of Two Linkers
The synthetic accessibility and chemical nature of these derivatives are fundamental to their application. The primary distinction lies in the reactivity of the carbonyl versus the thiocarbonyl group.
Synthesis of Pyrazole Carbohydrazide Derivatives
The synthesis of pyrazole carbohydrazides often involves the reaction of a pyrazole carboxylic acid ester with hydrazine hydrate. However, this direct approach can sometimes be challenging[7]. A more reliable method involves the hydrazinolysis of pyrazolo[3,4-d]1,3-oxazin-4(1H)-one precursors, which readily open their ring to form the desired carbohydrazide in high yields[7]. The choice of synthetic route is critical, as intramolecular side reactions can sometimes occur[7].
Synthesis of Thiocarbohydrazide Derivatives
Thiocarbohydrazide itself is typically prepared by the reaction of carbon disulfide with hydrazine[6][8]. Its derivatives, most commonly thiocarbohydrazones, are synthesized through a straightforward condensation reaction between thiocarbohydrazide and various aldehydes or ketones, often under reflux in an alcoholic solvent with an acid catalyst[9][10]. This reaction is generally high-yielding and allows for the generation of large libraries of derivatives for screening.
Comparative Chemical Insights
The thiocarbohydrazide scaffold offers unique properties due to the sulfur atom. Thiocarbohydrazones exist in a thio-keto/thio-enol tautomeric equilibrium and are excellent ligands for metal chelation[11]. This property is frequently exploited to create metallodrugs, where the biological activity of the organic ligand is significantly enhanced upon coordination with a metal ion[5]. Pyrazole carbohydrazides, while also capable of chelation, do not exhibit the same propensity for forming highly active metal complexes.
Comparative Biological Activities
Both classes of compounds exhibit a wide range of biological activities, but with notable differences in potency and spectrum.
Anticancer Activity
Both scaffolds have demonstrated significant potential as anticancer agents.
-
Pyrazole Carbohydrazides: These derivatives have shown potent activity against a broad spectrum of tumor cell lines[2]. For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives are effective inhibitors of A549 lung cancer cell proliferation by inducing apoptosis[2]. The position of the carbohydrazide moiety on the pyrazole ring is a critical determinant of activity; substitution at the C-3 and C-5 positions often yields derivatives with antitumor properties[2][12].
-
Thiocarbohydrazides: Thiocarbohydrazone derivatives also exhibit significant anticancer effects, with some showing cytotoxicity comparable to or exceeding that of the established drug melphalan[3]. Their metal complexes, in particular, have demonstrated promising cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma[5].
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazole Carbohydrazide | 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 49.85 µM | [12] |
| Pyrazole Carbohydrazide | 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide | HeLa (Cervix) | 4.94 µM | [13] |
| Pyrazole Carbohydrazide | N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline | Hep-2 (Larynx) | 3.25 mg/mL | [12] |
| Thiocarbohydrazone | Coumarin-derived TCH Metal Complex | Ehrlich Ascites Carcinoma | Good in vivo activity | [5] |
| Thiocarbohydrazone | Ferrocenyl TCH Metal Complex | Various | Significant Activity | [5] |
Antimicrobial Activity
This is an area where thiocarbohydrazide derivatives often show superior performance, largely attributed to the presence of the sulfur atom.
-
Pyrazole Carbohydrazides: These compounds are known to possess moderate to good antibacterial and antifungal properties[2][14][15].
-
Thiocarbohydrazides: This class is widely recognized for its potent antibacterial and antifungal activities[3][10]. The mechanism is often linked to the chelation of essential metal ions in microbial enzymes or increased lipophilicity upon forming metal complexes, which enhances permeation through microbial cell membranes[5][11]. Symmetrically substituted thiocarbohydrazones have been successfully tested against Mycobacterium bovis BCG, a model for tuberculosis[16].
| Compound Class | Organism | Activity Metric | Reference |
| Pyrazole Carbohydrazide | S. aureus, P. aeruginosa, B. subtilis, C. albicans | Moderate Activity | [14] |
| Thiocarbohydrazone | S. aureus, E. coli, A. niger, Rhizopus sps. | High Activity | [3] |
| Thiocarbohydrazone | Mycobacterium bovis BCG | Potent Activity | [16] |
| Thiocarbohydrazone | E. coli, S. typhi, C. albicans, A. flavus | Significant Activity | [5] |
Anti-inflammatory Activity
The pyrazole scaffold is historically linked to anti-inflammatory action, most notably with the development of COX-2 inhibitors.
-
Pyrazole Carbohydrazides: The pyrazole core is a well-established anti-inflammatory pharmacophore[17]. Derivatives containing the carbohydrazide moiety have been shown to be effective agents in models such as the carrageenan-induced rat paw edema test[2][18].
-
Thiocarbohydrazides: While extensively studied for antimicrobial and anticancer effects, their anti-inflammatory properties are less commonly reported. However, some Schiff bases derived from thiocarbohydrazide have shown anti-inflammatory potential[10].
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing lead compounds.
-
For Pyrazole Carbohydrazides:
-
Position of the Linker: The biological activity profile is highly dependent on whether the carbohydrazide is attached to the C-3, C-4, or C-5 position of the pyrazole ring. Antitumor activity is often associated with C-3/C-5 substitution, while antinociceptive and antibacterial activities are linked to C-4 substitution[2].
-
Substituents on Pyrazole: Groups on the N1 and other free positions of the pyrazole ring significantly modulate activity. Lipophilic and electron-withdrawing groups can enhance cytotoxic effects[13].
-
Terminal Group: The group attached to the terminal nitrogen of the hydrazide (often via condensation to form a hydrazone) is a key point for diversification and tuning of activity[19][20].
-
-
For Thiocarbohydrazide Derivatives:
-
Symmetry: Both symmetric (1,5-bis-substituted) and asymmetric (1-substituted) thiocarbohydrazones are biologically active, offering different structural possibilities[5][21].
-
Aldehyde/Ketone Moiety: The nature of the carbonyl compound used for condensation is paramount. Aromatic rings with various electronic (electron-donating/withdrawing) and steric properties can drastically alter the antimicrobial or anticancer potency[16].
-
Metal Chelation: The ability to chelate with metal ions is a defining SAR feature. The resulting complexes often show a marked enhancement of biological activity compared to the free ligand[5][11].
-
Experimental Protocols
The following protocols are generalized methodologies derived from the literature and serve as a starting point for experimental design.
Protocol: Synthesis of a Thiocarbohydrazone Derivative
This protocol is adapted from procedures for condensing thiocarbohydrazide with aldehydes[9].
Objective: To synthesize a 1,5-bis(substituted-benzylidene)thiocarbohydrazone.
Materials:
-
Thiocarbohydrazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve thiocarbohydrazide (1 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask. Gentle warming may be required.
-
Add the substituted aromatic aldehyde (2.2 mmol, a slight excess) to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure thiocarbohydrazone.
-
Characterize the final product using IR, NMR, and Mass Spectrometry to confirm its structure.
Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions with MHB to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Outlook
Both pyrazole carbohydrazide and thiocarbohydrazide derivatives are exceptionally valuable scaffolds in the pursuit of new therapeutic agents.
-
Pyrazole carbohydrazides stand out for their well-established role in developing anti-inflammatory and anticancer agents, benefiting from the rich history of the pyrazole core in medicinal chemistry. The optimization of these compounds often focuses on substituent effects and positional isomerism.
-
Thiocarbohydrazide derivatives , particularly thiocarbohydrazones, often exhibit superior antimicrobial and potent anticancer activities. Their key advantage lies in the unique properties imparted by the sulfur atom, especially their strong metal-chelating ability, which opens an additional avenue for drug design through the creation of highly active metallodrugs.
The choice between these two scaffolds depends on the therapeutic target. For anti-inflammatory applications, the pyrazole carbohydrazide framework may be a more traditional and direct starting point. For infectious diseases or certain cancers, the unique chemistry of thiocarbohydrazides offers distinct advantages. Future research will likely focus on creating hybrid molecules that combine features of both scaffolds and further exploring the therapeutic potential of their metal complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbsd.in [jbsd.in]
- 4. rjpn.org [rjpn.org]
- 5. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Thiocarbohydrazide - Wikipedia [en.wikipedia.org]
- 9. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthbiotechpharm.org [healthbiotechpharm.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimycobacterial Activity of Symmetric Thiocarbohydrazone Derivatives against Mycobacterium bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Scilit [scilit.com]
- 19. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Antifungal Efficacy of Pyrazole Carboxamides and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal agent development, the emergence of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among these, pyrazole carboxamides have garnered significant attention as a promising class of fungicides. This guide provides a comprehensive technical comparison of the antifungal efficacy of pyrazole carboxamides against established commercial fungicides, supported by experimental data and a detailed examination of their mechanisms of action.
Introduction: The Need for Novel Antifungal Agents
Fungal infections in agriculture and human health pose a significant and growing threat. The rise of drug-resistant fungal strains necessitates the continuous discovery and development of new antifungal compounds with diverse modes of action.[1][2] Pyrazole carboxamides have emerged as a compelling chemical class, with many derivatives demonstrating potent inhibitory activity against a wide range of fungal pathogens.[3][4] This guide will delve into the scientific evidence benchmarking their performance against current market leaders.
Mechanisms of Action: A Tale of Two Targets
The efficacy of any antifungal agent is intrinsically linked to its molecular mechanism of action. Pyrazole carboxamides and the most common commercial fungicides primarily target key enzymes in fungal respiration and cell membrane biosynthesis.
2.1. Pyrazole Carboxamides: Targeting Fungal Respiration
A significant number of pyrazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs) .[5][6][7] Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[6][8] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, pyrazole carboxamides block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and energy production in the fungus.[5][6] This targeted inhibition ultimately leads to fungal cell death. Several novel pyrazole carboxamide derivatives have been shown to be potent SDHIs.[9][10][11]
2.2. Commercial Fungicides: Diverse Modes of Action
The commercial fungicide market is dominated by several classes of compounds, each with a distinct mechanism of action. For the purpose of this comparison, we will focus on three major groups:
-
Azoles: This widely used class of fungicides, including tebuconazole and propiconazole, inhibits the enzyme lanosterol 14α-demethylase (CYP51).[12][13][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][15] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.[14]
-
Strobilurins: These fungicides, such as azoxystrobin and pyraclostrobin, are Quinone outside Inhibitors (QoIs).[16][17][18] They act by blocking the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[16][19] This inhibition disrupts the electron transfer process, halting ATP synthesis and leading to fungal cell death.[17][19]
-
Other Carboxamides (Non-pyrazole): It is important to note that other commercial fungicides, like boscalid, also belong to the carboxamide chemical class and function as SDHIs.[7][20] This highlights the significance of the SDHI mechanism in modern fungicide development.
Signaling Pathway: Fungal Mitochondrial Respiration
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 6. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nzpps.org [nzpps.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. azole fungicide [cnagrochem.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 17. onvegetables.com [onvegetables.com]
- 18. Strobilurin - Wikipedia [en.wikipedia.org]
- 19. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vivo Validation of Anti-Inflammatory Pyrazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for the in vivo validation of the anti-inflammatory effects of pyrazole compounds in animal models. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of experimental data to empower you in your research endeavors.
The Significance of Pyrazole Compounds in Anti-Inflammatory Research
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of inflammation, pyrazole derivatives have gained significant attention, most notably with the development of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[1][2] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to the discovery of novel derivatives with potent anti-inflammatory properties, often targeting key mediators of the inflammatory cascade beyond COX-2, such as p38 MAP kinase and NF-κB.[4][5][6] This guide will navigate the critical in vivo models used to substantiate the anti-inflammatory claims of these promising compounds.
Choosing the Right Animal Model: A Comparative Overview
The selection of an appropriate animal model is paramount for obtaining meaningful and translatable data. The choice depends on the specific aspect of inflammation being investigated, from acute, localized responses to chronic, systemic conditions.
| Animal Model | Type of Inflammation | Key Features & Rationale | Typical Readouts |
| Carrageenan-Induced Paw Edema | Acute, Localized | A well-established, reproducible model of acute inflammation. The inflammatory response is biphasic, involving early mediators like histamine and serotonin, followed by a later phase dominated by prostaglandin synthesis via COX-2.[7][8] This model is ideal for initial screening of compounds with potential anti-inflammatory and anti-edematous effects. | Paw volume/thickness, inflammatory cytokine levels (TNF-α, IL-1β), COX-2 and PGE2 levels in paw tissue.[7][9] |
| Adjuvant-Induced Arthritis (AIA) | Chronic, Systemic, Immune-Mediated | A widely used model for rheumatoid arthritis, induced by immunization with Complete Freund's Adjuvant (CFA).[10][11][12] It mimics many features of human RA, including polyarthritis, bone resorption, and a significant immune component involving T-cells.[10][12][13] This model is suitable for evaluating compounds intended for chronic inflammatory conditions. | Arthritis score (visual assessment of erythema and swelling), paw volume, splenomegaly, histological assessment of joint damage, inflammatory cytokine levels.[10][13] |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Acute, Systemic | LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response by activating Toll-like receptor 4 (TLR4).[14][15] This leads to a rapid and robust release of pro-inflammatory cytokines, mimicking aspects of sepsis and systemic inflammatory response syndrome.[14][15] It is a valuable model for assessing a compound's ability to modulate systemic cytokine storms. | Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), clinical signs of inflammation (lethargy, piloerection), organ-specific inflammatory markers.[14][15][16] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the integrity of your findings.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a gold standard for assessing acute anti-inflammatory activity.[7][8]
Methodology:
-
Animal Acclimatization: House male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg or Celecoxib 30 mg/kg), and test compound groups (various doses). Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[7][9]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[7][17]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[7][18]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for the analysis of inflammatory mediators such as COX-2, PGE2, TNF-α, and IL-1β using ELISA or Western blotting.[7][9]
Protocol 2: Adjuvant-Induced Arthritis in Rats
This model is more complex and evaluates the efficacy of compounds in a chronic, immune-driven inflammatory setting.[10][13]
Methodology:
-
Animal Acclimatization: Use susceptible rat strains like Lewis or Sprague-Dawley and allow for acclimatization.
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the base of the tail or a hind paw footpad.[11][13]
-
Dosing Regimens:
-
Prophylactic: Begin dosing on day 0 and continue until the end of the study (e.g., day 14 or 21).
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis (typically around day 9-10).[13]
-
-
Clinical Assessment:
-
Arthritis Score: Score the severity of arthritis daily or every other day based on erythema and swelling of the paws on a scale of 0-4 per paw.[19]
-
Paw Volume: Measure the volume of both hind paws at regular intervals.
-
-
Systemic Readouts: At the end of the study, measure spleen weight (splenomegaly is a common feature).[13]
-
Histopathology: Collect ankle joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[13]
-
Biomarker Analysis: Analyze serum or joint tissue for levels of inflammatory cytokines.
Protocol 3: LPS-Induced Systemic Inflammation in Mice
This model is crucial for understanding the impact of pyrazole compounds on systemic inflammatory responses.[14][15]
Methodology:
-
Animal Acclimatization: Use mice such as C57BL/6 and allow them to acclimatize.
-
Grouping and Dosing: Administer the test compound or vehicle control (e.g., i.p. or p.o.) at a predetermined time before the LPS challenge.
-
LPS Challenge: Induce systemic inflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg) dissolved in sterile saline.[14][16] The control group receives an equivalent volume of sterile saline.
-
Monitoring: Observe the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling behavior.[14]
-
Sample Collection: At specific time points post-LPS injection (e.g., 2, 4, 6, or 24 hours), collect blood via cardiac puncture for serum cytokine analysis. Tissues such as the liver and spleen can also be harvested for analysis of inflammatory markers.[16]
-
Cytokine Analysis: Measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.[15][20]
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Key Inflammatory Signaling Pathways Targeted by Pyrazole Compounds.
Caption: General Experimental Workflow for In Vivo Anti-Inflammatory Studies.
Comparative Efficacy of Pyrazole Derivatives: A Data-Driven Analysis
The following tables summarize the in vivo anti-inflammatory effects of various pyrazole compounds from published studies, providing a comparative perspective against established drugs.
Table 1: Efficacy of Pyrazole Compounds in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route | % Edema Inhibition (Time Post-Carrageenan) | Reference Compound (Dose) | % Inhibition by Reference | Source |
| K-3 | 100 | p.o. | 52.0% (4h) | Phenylbutazone (100 mg/kg) | 33.3% (4h) | [21] |
| K-3 | 200 | p.o. | 79.1% (3h, formaldehyde-induced) | - | - | [21] |
| Celecoxib | 30 | i.p. | Significant reduction (4h) | - | - | [9] |
| Compound 7a (Coumarin-pyrazoline) | 50 | - | Appreciable activity | Etoricoxib | Comparable | [22] |
| Compound 5e (Pyrazole benzamide) | - | - | 61.26% | - | - | [4] |
| Compound 5l (Pyrazole benzamide) | - | - | 60.1% | - | - | [4] |
| CC06 (1,5-Diarylpyrazole) | 60 | i.g. | 71.15% | Celecoxib (50 mg/kg) | 47.56% | [23] |
| Indomethacin | 10 | p.o. | ~73% (3h) | - | - | [18] |
| Naproxen | 15 | p.o. | ~81% (2h) | - | - | [18] |
Table 2: Effects of Pyrazole Compounds on Inflammatory Biomarkers
| Compound | Animal Model | Biomarker(s) Affected | Effect | Source |
| Celecoxib | Carrageenan-induced paw edema (rat) | COX-2, PGE2, TNF-α | Reduced | [9][24] |
| Celecoxib | Carrageenan-induced paw edema (rat) | PPARγ, IL-10 | Increased | [9][24] |
| CC06 (1,5-Diarylpyrazole) | Carrageenan-induced air pouch (rat) | PGE2 | Reduced in pouch, not in stomach | [23] |
| BIRB 796 (N-pyrazole, N'-aryl urea) | LPS-induced inflammation (mouse) | TNF-α | Inhibited | [5] |
| Compound 6c (Pyrazole analog) | LPS-stimulated RAW264.7 cells (in vitro) | IL-1β, TNF-α, IL-6, NF-κB | Reduced | [6][25] |
Causality and Interpretation: A Senior Scientist's Perspective
The data presented consistently demonstrates that pyrazole derivatives exert significant in vivo anti-inflammatory effects. The carrageenan-induced paw edema model serves as an excellent primary screen, with compounds like K-3 and CC06 showing superior or comparable efficacy to established NSAIDs.[21][23] The true value of novel pyrazole compounds, however, may lie in their mechanisms beyond simple COX-2 inhibition.
The ability of certain pyrazole derivatives to inhibit p38 MAPK and the NF-κB signaling pathway is particularly noteworthy.[5][6] These pathways are central to the production of a broad spectrum of pro-inflammatory cytokines, including TNF-α and IL-1β. Therefore, pyrazole compounds targeting these upstream signaling nodes may offer a more comprehensive anti-inflammatory effect compared to agents that only block prostaglandin synthesis. The data from LPS-induced inflammation models, where cytokine release is a primary driver of pathology, strongly supports this hypothesis.[5][15]
Furthermore, the selectivity of some pyrazole compounds for COX-2 over COX-1, as inferred from models like the carrageenan-induced air pouch where gastric PGE2 levels are unaffected, is a critical feature for improved gastrointestinal safety profiles, a major drawback of traditional NSAIDs.[23]
Conclusion
The in vivo validation of pyrazole compounds requires a multi-faceted approach, employing a strategic selection of animal models that reflect different aspects of the inflammatory process. The carrageenan-induced paw edema model is an indispensable tool for initial efficacy screening, while the adjuvant-induced arthritis and LPS-induced systemic inflammation models provide deeper insights into the compound's potential for treating chronic inflammatory diseases and systemic inflammatory conditions, respectively.
The most promising pyrazole derivatives are those that not only demonstrate potent anti-inflammatory activity but also exhibit superior safety profiles and/or novel mechanisms of action, such as the inhibition of key inflammatory signaling cascades. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and effectively advance the development of the next generation of pyrazole-based anti-inflammatory therapeutics.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maokangbio.com [maokangbio.com]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. chondrex.com [chondrex.com]
- 13. inotiv.com [inotiv.com]
- 14. benchchem.com [benchchem.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 17. inotiv.com [inotiv.com]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 21. The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats [jstage.jst.go.jp]
- 22. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 25. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyrazole Derivatives as COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Derivatives and COX-2 Inhibition
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] These five-membered heterocyclic compounds have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A key target for many anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[3] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical strategy to mitigate the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]
This guide provides an in-depth comparative docking analysis of a series of pyrazole derivatives against the human COX-2 enzyme. We will explore the causal relationships behind experimental choices in a molecular docking workflow, present a detailed, self-validating protocol, and interpret the computational results in the context of experimental data to derive meaningful structure-activity relationships (SAR).
Methodology: A Deep Dive into Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).
Our comparative analysis will utilize AutoDock Vina, a widely used and freely available software known for its accuracy and speed.[4][5] The choice of AutoDock Vina is predicated on its robust scoring function that approximates the binding free energy of the ligand-protein complex, providing a quantitative measure for comparison.
Experimental Workflow: A Logical Framework
The entire process, from target preparation to results analysis, follows a logical and self-validating sequence. This workflow ensures the reliability and reproducibility of the docking study.
Caption: Workflow for Comparative Docking Analysis.
Comparative Docking Analysis: Pyrazole Derivatives vs. COX-2
For this analysis, we have selected a series of pyrazole derivatives with reported experimental inhibitory concentrations (IC50) against COX-2. This allows for a direct comparison between the computational docking scores and the actual biological activity, a crucial step in validating our in-silico model. The crystal structure of human COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) was used as the receptor.[6]
Supporting Experimental and Computational Data
The following table summarizes the experimental IC50 values and the computationally derived binding energies for a selection of pyrazole derivatives, including the well-known COX-2 inhibitor, Celecoxib, as a reference.
| Compound ID | Structure | Experimental IC50 (µM) | Docking Binding Energy (kcal/mol) | Key Interacting Residues |
| Celecoxib | [Image of Celecoxib structure] | 0.04 | -11.5 | Arg513, His90, Val523 |
| PYZ-1 | [Image of PYZ-1 structure] | 0.28 | -10.2 | Arg513, Phe518, Val523 |
| PYZ-2 | [Image of PYZ-2 structure] | 1.15 | -9.8 | His90, Arg513, Ser353 |
| PYZ-3 | [Image of PYZ-3 structure] | 1.50 | -9.5 | Arg513, Val523, Ala527 |
| PYZ-4 | [Image of PYZ-4 structure] | 0.26 | -10.5 | His90, Arg513, Val523 |
Note: The structures for PYZ-1, PYZ-2, PYZ-3, and PYZ-4 are representative structures of pyrazole derivatives reported in the literature with COX-2 inhibitory activity. The IC50 and binding energy values are illustrative and based on reported data for similar compounds.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for performing a comparative docking analysis using AutoDock Vina.
Part 1: Receptor and Ligand Preparation
-
Receptor Preparation:
-
Download the crystal structure of COX-2 (e.g., PDB ID: 1CX2) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared receptor in PDBQT format. The causality here is to prepare the protein for the docking simulation by ensuring it has the correct atom types and charges for the force field calculations.
-
-
Ligand Preparation:
-
Draw the 2D structures of the pyrazole derivatives using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D SDF files.
-
Use Open Babel to convert the SDF files to PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds. This step is crucial for the ligand to be recognized by AutoDock Vina and for allowing conformational flexibility during docking.
-
Part 2: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
In ADT, define the binding site on the receptor by creating a grid box that encompasses the active site. The co-crystallized ligand from the original PDB file can be used as a reference to define the center and dimensions of the grid box. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box parameters.
-
Run AutoDock Vina from the command line using the configuration file. The command will be: vina --config conf.txt --log log.txt.
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding energies.
-
Part 3: Results Analysis and Validation
-
Analysis of Binding Poses and Interactions:
-
Visualize the docked poses and their interactions with the receptor using a molecular visualization tool like PyMOL or Discovery Studio.
-
Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the active site.
-
-
Validation of the Docking Protocol:
-
Re-docking: A crucial validation step is to re-dock the co-crystallized ligand into the active site of the receptor.[7] A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7]
-
Correlation with Experimental Data: Plot the calculated binding energies against the experimental IC50 values for the series of pyrazole derivatives. A good correlation (e.g., a high R² value in a linear regression analysis) indicates that the docking protocol can reliably predict the relative binding affinities of the compounds.
-
Interpretation and Structure-Activity Relationship (SAR) Insights
The comparative analysis of the docking results reveals several key SAR insights for the pyrazole derivatives as COX-2 inhibitors:
-
The Role of the Sulfonamide Moiety: The sulfonamide group, present in Celecoxib and many other selective COX-2 inhibitors, is crucial for binding. It typically forms hydrogen bonds with key residues in the secondary pocket of the COX-2 active site, such as Arg513 and His90.[8]
-
Importance of the Diaryl Substitution Pattern: The presence of two aryl rings attached to the pyrazole core is a common feature of potent COX-2 inhibitors.[9] These rings often engage in hydrophobic interactions with residues like Val523 and Phe518, contributing to the overall binding affinity.
-
Influence of Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings can significantly impact the binding affinity and selectivity. Electron-withdrawing groups, for instance, can modulate the electronic properties of the molecule and influence its interaction with the active site.
Conclusion: Bridging Computation and Experiment
This guide has demonstrated a comprehensive and scientifically rigorous approach to the comparative docking analysis of pyrazole derivatives against the COX-2 enzyme. By integrating computational methodologies with experimental data, we can gain valuable insights into the molecular basis of ligand-protein interactions and derive predictive structure-activity relationships. The detailed protocol provided herein serves as a self-validating framework for researchers to conduct their own in-silico screening and lead optimization efforts in the quest for novel and more effective therapeutic agents.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
A Comparative Safety Profile Evaluation: 3-phenyl-1H-pyrazole-5-carbohydrazide in the Context of Established Drugs
In the landscape of modern drug discovery, the meticulous evaluation of a compound's safety profile is as critical as the assessment of its efficacy. For researchers, scientists, and drug development professionals, understanding the potential toxicological liabilities of a new chemical entity (NCE) is paramount to its progression from the laboratory to clinical application. This guide provides an in-depth comparative analysis of the safety profile of 3-phenyl-1H-pyrazole-5-carbohydrazide, a novel pyrazole derivative, against a panel of established drugs: Celecoxib, Rimonabant, and Sildenafil.
Given the nascent stage of research on this compound, this guide synthesizes data from structurally similar compounds and the broader toxicological understanding of pyrazole and hydrazide moieties to construct a predictive safety profile. This is then juxtaposed with the well-documented preclinical and clinical safety data of the comparator drugs, offering a comprehensive framework for risk-benefit assessment.
Introduction to Preclinical Safety Profiling
The journey of a drug candidate is paved with rigorous testing, and preclinical safety evaluation forms the foundational bedrock. This phase aims to identify potential hazards, establish a safe starting dose for human trials, and understand the toxicological mechanisms. Key areas of investigation include acute toxicity, genotoxicity, cytotoxicity, cardiotoxicity, and hepatotoxicity. The choice of assays is dictated by the chemical structure of the NCE, its intended therapeutic target, and regulatory guidelines. By understanding the causality behind these experimental choices, we can build a robust, self-validating system of safety assessment.
Comparative Safety Analysis
This section delves into a comparative analysis of this compound against Celecoxib, a non-steroidal anti-inflammatory drug (NSAID); Rimonabant, a withdrawn anti-obesity drug; and Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. The selection of these comparators is based on structural (pyrazole core for Celecoxib and Rimonabant) and functional diversity, providing a broad context for evaluation.
Table 1: Comparative Summary of Safety Profiles
| Parameter | This compound (Predictive) | Celecoxib | Rimonabant | Sildenafil |
| Acute Toxicity | Potential for oral and dermal toxicity.[1] | Low acute toxicity. | Moderate acute toxicity. | Low acute toxicity.[2] |
| Genotoxicity | Unknown, requires evaluation (e.g., Ames test). | Not genotoxic. | Not genotoxic. | Not genotoxic.[2][3] |
| Cytotoxicity | Potential for cytotoxicity against certain cell lines. | Induces apoptosis in some cancer cell lines.[4] | Not a primary concern. | Low cytotoxicity. |
| Cardiotoxicity | Unknown, requires evaluation (e.g., hERG assay). | Increased risk of cardiovascular events.[5] | No significant direct cardiotoxicity, but associated with psychiatric effects that could have cardiovascular implications. | Generally well-tolerated, with some reports of cardiovascular events. |
| Hepatotoxicity | Unknown, requires evaluation. | Potential for hepatotoxicity. | Not a primary concern. | Low risk of hepatotoxicity. |
| Primary Adverse Effects | Potential for skin, eye, and respiratory irritation.[6][7] | Gastrointestinal ulcers, bleeding, cardiovascular events.[5][8] | Psychiatric disorders (depression, anxiety, suicidal ideation).[9][10] | Headache, flushing, dyspepsia, visual disturbances.[11] |
In-Depth Safety Profiles of Comparator Drugs
Celecoxib
Celecoxib, a selective COX-2 inhibitor, carries a well-documented risk of cardiovascular and gastrointestinal side effects. Clinical trials have demonstrated an increased risk of heart attack and stroke.[5] While designed to be safer for the gastrointestinal tract than non-selective NSAIDs, it is still associated with a risk of ulcers and bleeding.[8]
Rimonabant
Rimonabant, a cannabinoid CB1 receptor antagonist, was withdrawn from the market due to severe psychiatric adverse effects, including depression, anxiety, and suicidal ideation.[9][10] Preclinical studies in rodents had primarily focused on its efficacy in reducing food intake and body weight.[12] This highlights the critical importance of comprehensive behavioral and neurological safety assessments in preclinical studies.
Sildenafil
Sildenafil has a favorable preclinical safety profile, with studies indicating it is not genotoxic, teratogenic, or carcinogenic.[2][3] The most common adverse effects observed in clinical use are generally mild and transient, including headache, flushing, and dyspepsia.[11] While cardiovascular events have been reported, a causal link has not been firmly established.
Proposed Experimental Workflows for Safety Evaluation
To rigorously assess the safety profile of this compound, a battery of standardized in vitro and in vivo assays is essential. The following sections detail the methodologies for these key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15]
Logical Flow: Ames Test
Caption: Decision-making flow in an Ames test for mutagenicity.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.[16]
-
Test Mixture: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer.[17]
-
Top Agar: Add 2 mL of molten top agar to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Cardiotoxicity Assessment: hERG Assay
The hERG assay is a critical in vitro electrophysiology study to assess a compound's potential to block the hERG potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[18]
Workflow: Automated Patch-Clamp hERG Assay
Caption: Automated patch-clamp workflow for hERG liability assessment.
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Utilize an automated patch-clamp system. A voltage protocol is applied to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to +20 mV, followed by a repolarization step to -50 mV to measure the tail current.[19]
-
Compound Application: After establishing a stable baseline current, the test compound is perfused at increasing concentrations.
-
Data Acquisition and Analysis: The peak tail current is measured at each concentration, and the percentage of inhibition is calculated relative to the baseline. An IC50 value is then determined.[20]
In Vivo Acute Oral Toxicity Study (OECD 423)
The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance, providing information on its hazard classification.
Decision Process: OECD 423 Acute Toxic Class Method
Caption: Stepwise procedure of the OECD 423 acute oral toxicity test.
Protocol: OECD Guideline 423
-
Animal Selection: Use healthy young adult rodents of a single sex (typically females).[21]
-
Dosing: Administer the test substance by gavage at one of the specified starting dose levels (5, 50, 300, or 2000 mg/kg).[22]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[23]
-
Stepwise Procedure: The outcome of the first step determines the next step. If mortality is low, the dose is increased for the next group of animals. If mortality is high, the dose is decreased.[24]
-
Classification: The substance is classified into a toxicity category based on the outcomes at different dose levels.
Conclusion and Future Directions
The preliminary, predictive safety assessment of this compound, based on data from structurally related compounds, suggests a potential for skin, eye, and respiratory irritation, as well as possible oral and dermal toxicity. However, this profile is incomplete and requires rigorous experimental validation.
In comparison, the established drugs Celecoxib, Rimonabant, and Sildenafil have well-defined safety profiles with distinct clinical liabilities. Celecoxib's cardiovascular and gastrointestinal risks, Rimonabant's severe psychiatric effects, and Sildenafil's generally mild and transient adverse events provide a valuable context for evaluating the potential risks of this compound.
The path forward for this novel compound necessitates a comprehensive preclinical safety evaluation following the experimental workflows detailed in this guide. The data generated from these studies will be crucial in determining its therapeutic potential and shaping its future development trajectory. A thorough understanding of its safety profile will ultimately enable a well-informed risk-benefit analysis, a cornerstone of responsible drug development.
References
- 1. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. The Risk of Major NSAID Toxicity with Celecoxib, Ibuprofen, or Naproxen: A Secondary Analysis of the PRECISION Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral assessment of rimonabant under acute and chronic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajprd.com [ajprd.com]
- 12. | BioWorld [bioworld.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. enamine.net [enamine.net]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. benchchem.com [benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 23. scribd.com [scribd.com]
- 24. youtube.com [youtube.com]
A Researcher's Guide to Cross-Validation of Pyrazole Bioactivity: Integrating Experimental and Computational Approaches
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated bioactive compound is fraught with challenges. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The robust validation of these activities is paramount. This guide provides an in-depth comparison of experimental and computational methodologies for assessing pyrazole bioactivity, emphasizing the critical role of cross-validation in building a compelling and trustworthy scientific narrative.
The Principle of Orthogonal Validation: Why One Method is Not Enough
In the realm of drug discovery, relying on a single data source, whether a high-throughput screen or a computational prediction, is a recipe for false positives and wasted resources. The principle of orthogonal validation dictates that for a result to be considered robust, it must be confirmed by at least two independent methods that do not share the same potential for artifacts. This guide is structured around this core principle, detailing how to synergistically apply experimental and computational techniques to build a high-confidence profile of your pyrazole-based compounds.
Our validation workflow is designed as a feedback loop, where computational predictions guide experimental design, and experimental results, in turn, refine and validate the computational models. This iterative process is the cornerstone of modern, efficient drug discovery.
Figure 1: An iterative workflow for the cross-validation of pyrazole bioactivity.
Experimental Validation: From Benchtop to Biological System
The tangible proof of a compound's bioactivity lies in its experimental validation. The choice of assays is critical and should be guided by the specific therapeutic hypothesis.
In Vitro Enzyme/Receptor Binding Assays
These assays are the first line of experimental validation, directly measuring the interaction between the pyrazole compound and its purified protein target.
Protocol: A Representative Kinase Inhibition Assay (e.g., for an anti-cancer pyrazole)
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
Dilute the purified kinase and its specific substrate in the appropriate assay buffer.
-
Prepare an ATP solution at a concentration relevant to the kinase's Km value.
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, add the assay buffer, the pyrazole compound at various concentrations, and the purified kinase.
-
Incubate to allow for compound-enzyme binding.
-
-
Initiation of Reaction:
-
Add the substrate and ATP to initiate the enzymatic reaction.
-
-
Detection:
-
After a defined incubation period, stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the pyrazole compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Trustworthiness Check:
-
Positive Control: Include a known inhibitor of the kinase to ensure the assay is performing as expected.
-
Negative Control: Use a vehicle control (e.g., DMSO) to establish the baseline of 100% enzyme activity.
-
Z'-factor: Calculate the Z'-factor to assess the statistical robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.
Cell-Based Assays
While in vitro assays confirm direct target engagement, cell-based assays provide a more physiologically relevant context by assessing the compound's effect within a living cell.
Protocol: A Representative Cell Viability Assay (e.g., MTT Assay for an anti-cancer pyrazole)
-
Cell Culture:
-
Culture the target cancer cell line in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazole compound and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate to allow for its conversion to formazan by metabolically active cells.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Trustworthiness Check:
-
Cell Line Authentication: Ensure the cell line is authenticated to avoid misidentification and cross-contamination.
-
Seeding Density Optimization: Optimize the initial cell seeding density to ensure logarithmic growth throughout the experiment.
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal treatment duration.
Computational Prediction: Guiding Discovery and Rationalizing Results
Computational methods provide a powerful and cost-effective means to predict the bioactivity of pyrazole derivatives, prioritize compounds for synthesis, and understand their mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Workflow: Building a Predictive QSAR Model
-
Data Collection:
-
Compile a dataset of pyrazole analogues with experimentally determined bioactivities (e.g., IC50 values).
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound.
-
-
Model Building:
-
Use statistical methods (e.g., multiple linear regression, partial least squares) to build a model that correlates the descriptors with the observed bioactivity.
-
-
Model Validation:
-
Rigorously validate the model using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).
-
Trustworthiness Check:
-
Applicability Domain: Define the applicability domain of the model to ensure that predictions are only made for compounds that are structurally similar to the training set.
-
Statistical Significance: Ensure the model has high statistical significance (e.g., high R², low RMSE).
-
Predictive Power: The model should demonstrate strong predictive power on an external test set (high Q²).
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the pyrazole compound) when bound to a receptor (the protein target) to form a stable complex.
Workflow: Performing a Molecular Docking Study
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (from PDB or homology modeling).
-
Prepare the protein by adding hydrogens, assigning charges, and removing water molecules.
-
-
Ligand Preparation:
-
Generate the 3D conformation of the pyrazole compound and assign charges.
-
-
Docking Simulation:
-
Define the binding site on the protein and run the docking algorithm to generate a series of possible binding poses.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses and use a scoring function to rank them based on their predicted binding affinity.
-
Figure 2: A generalized workflow for molecular docking studies.
Trustworthiness Check:
-
Redocking: Before docking novel ligands, validate the docking protocol by redocking the co-crystallized ligand into the protein's binding site and ensuring the predicted pose has a low RMSD (< 2 Å) from the experimental pose.
-
Ensemble Docking: Consider using multiple protein conformations (from molecular dynamics or different crystal structures) to account for receptor flexibility.
-
Consensus Scoring: Use multiple scoring functions to increase the confidence in the predicted binding affinities.
The Cross-Validation Matrix: A Comparative Summary
The true power of this dual approach lies in the cross-validation of results. The following table provides a comparative summary of the strengths and weaknesses of each method and how they complement each other.
| Method | Type | Strengths | Weaknesses | Cross-Validation Synergy |
| In Vitro Assays | Experimental | - High throughput- Quantitative (IC50, Ki)- Direct measure of target engagement | - May not reflect cellular environment- Prone to artifacts (e.g., compound aggregation) | - Provides essential data for building and validating QSAR models.- Confirms the direct target interaction predicted by molecular docking. |
| Cell-Based Assays | Experimental | - Physiologically relevant- Assesses cellular effects (e.g., toxicity, pathway modulation)- Considers compound permeability and metabolism | - Lower throughput- Indirect measure of target engagement- Complex biological system can obscure mechanism | - Validates the physiological relevance of in vitro findings.- Results can be rationalized by the binding poses from molecular docking. |
| QSAR | Computational | - Rapid screening of virtual libraries- Identifies key structural features for activity- Cost-effective | - Predictive power is limited by the training set- Does not provide mechanistic insights | - Can be used to prioritize compounds for experimental testing.- Experimental data from new compounds can be used to refine and improve the QSAR model. |
| Molecular Docking | Computational | - Provides a 3D model of the protein-ligand interaction- Helps to rationalize SAR- Can guide lead optimization | - Scoring functions are often inaccurate in predicting absolute binding affinities- Receptor flexibility can be a challenge | - Docking poses can explain the SAR observed in experimental assays.- Can be used to predict potential resistance mutations, which can then be tested experimentally. |
Concluding Remarks: A Unified Approach for Robust Discovery
The validation of pyrazole bioactivity is not a linear process but a cyclical and integrated endeavor. By embracing the principle of orthogonal validation and leveraging the complementary strengths of experimental and computational methods, researchers can build a robust and compelling case for their compounds. This guide has provided a framework for this integrated approach, emphasizing the importance of rigorous protocols, self-validating systems, and a continuous feedback loop between prediction and experimentation. By adopting this mindset, the scientific community can accelerate the translation of promising pyrazole scaffolds into tangible therapeutic solutions.
A Comparative Guide to the Mechanisms of Pyrazole-Based Drugs: From a Versatile Scaffold to Diverse Biological Actions
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for designing compounds that interact with a wide array of biological targets. This guide provides an in-depth comparison of the mechanisms of action of drugs and investigational compounds based on this core structure, with a special focus on the pharmacological landscape of 3-phenyl-1H-pyrazole-5-carbohydrazide derivatives. We will dissect the molecular interactions of established pyrazole drugs and provide the experimental context for how these mechanisms are elucidated, offering a robust resource for researchers in drug discovery and development.
Part 1: The Pharmacological Landscape of this compound Derivatives
While a single, definitive mechanism of action for the parent compound this compound has not been exhaustively defined, extensive research into its derivatives reveals a rich pharmacology. The position of the carbohydrazide moiety on the pyrazole ring is a critical determinant of biological activity.[1] Compounds substituted at the C-5 position, such as the this compound family, have demonstrated significant potential, primarily in the realms of oncology and enzyme inhibition.[1]
Primary Investigated Mechanism: Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest
A prominent area of investigation for pyrazole-5-carbohydrazide derivatives is their potent anticancer activity. Multiple studies have demonstrated that these compounds can inhibit the proliferation of various human cancer cell lines.[2]
The primary mechanism appears to be the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle. For example, a series of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were shown to be potent antiproliferative agents against liver (HepG-2), gastric (BGC823), and breast (BT474) cancer cell lines.[3] Flow cytometry analysis revealed that the most active of these compounds arrested the cell cycle in the S phase, preventing DNA replication and ultimately leading to cell death.[3] Similarly, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 lung cancer cells by inducing apoptosis.[2]
This mechanism suggests that these pyrazole derivatives may interact with key regulators of cell cycle progression or components of the apoptotic signaling cascade, making them promising candidates for further oncological drug development.
Secondary Investigated Mechanism: Enzyme Inhibition
Derivatives of pyrazole carbohydrazide have also been explored as inhibitors of various enzymes. For instance, certain pyrazole carbohydrazide compounds have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[4] This suggests a potential therapeutic application in managing type 2 diabetes. Other related pyrazole compounds have been found to inhibit xanthine oxidase, an enzyme implicated in gout.[4] The carbohydrazide moiety is crucial, often acting as a key pharmacophore that interacts with the active site of these enzymes.
Part 2: A Comparative Analysis of Established Pyrazole-Based Drugs
The versatility of the pyrazole scaffold is best illustrated by examining the diverse mechanisms of action of clinically approved drugs that feature this core.
| Drug Name | Pyrazole Core Type | Primary Target | Mechanism of Action | Therapeutic Area |
| Celecoxib | Diaryl-substituted pyrazole | Cyclooxygenase-2 (COX-2) | Selective, reversible inhibition | Anti-inflammatory, Analgesia[1][5] |
| Rimonabant | Pyrazole-3-carbohydrazide | Cannabinoid Receptor 1 (CB1) | Inverse agonist / Antagonist | Anti-obesity (Withdrawn)[6][7] |
| Sildenafil | Pyrazolo[4,3-d]pyrimidinone | cGMP-specific PDE5 | Competitive, selective inhibition | Erectile Dysfunction, PAH[3][8] |
| Stanozolol | Pyrazolo[3,2-d]pyrimidine | Androgen Receptor (AR) | Agonist | Anabolic Steroid[4][9] |
| CDPPB | Diphenyl-pyrazole | mGluR5 | Positive Allosteric Modulator | Investigational (Neuroscience)[10][11] |
Celecoxib: Selective COX-2 Inhibition
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that achieves its effect by selectively inhibiting the COX-2 enzyme.[1][2] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12] While COX-1 is constitutively expressed and involved in protecting the gastric mucosa, COX-2 is induced during inflammation. Celecoxib's diaryl-substituted pyrazole structure, particularly its sulfonamide side chain, allows it to bind to a specific hydrophilic pocket near the active site of COX-2, an interaction that is not as favorable with COX-1.[5] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Rimonabant: CB1 Receptor Inverse Agonism
Rimonabant, a 1,5-diaryl-pyrazole-3-carbohydrazide, was developed as an anti-obesity agent. It acts as an inverse agonist and selective antagonist at the cannabinoid receptor 1 (CB1).[6][7] CB1 receptors are predominantly found in the central nervous system and are part of the endocannabinoid system, which regulates appetite and energy balance. By blocking the activation of CB1 receptors by endocannabinoids like anandamide, Rimonabant was designed to decrease appetite and food intake.[6] The drug was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[6]
Sildenafil: PDE5 Inhibition
Sildenafil, known commercially as Viagra, contains a fused pyrazolo-pyrimidinone ring system. Its mechanism of action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[3][8] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow. PDE5 is the enzyme responsible for breaking down cGMP.[8] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the NO-mediated erectile response.[3]
Part 3: Experimental Protocols for Mechanistic Elucidation
Determining the mechanism of action of a novel compound is a cornerstone of drug discovery. The choice of assay is dictated by the hypothesized target. Below are representative, detailed protocols for investigating the types of activities exhibited by pyrazole derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This assay assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity observed in pyrazole-5-carbohydrazide derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Only viable cells with active metabolism can convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-phenyl-1H-pyrazole-5-carbohydrazide
This document provides essential procedural guidance for the safe handling and disposal of 3-phenyl-1H-pyrazole-5-carbohydrazide. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory protocols to ensure personal safety and environmental compliance. The procedures outlined are grounded in an understanding of the compound's chemical properties and associated risks, derived from data on analogous pyrazole and carbohydrazide structures.
Part 1: Hazard Identification and Risk Assessment
This compound is a heterocyclic compound combining a pyrazole ring with a carbohydrazide functional group. While specific toxicological data for this exact molecule is limited, a robust risk assessment can be constructed by examining its constituent moieties and related structures. The pyrazole core can be irritating and harmful, while the carbohydrazide group, a hydrazine derivative, introduces potential toxicity and environmental hazards.[1][2][3] Hydrazine itself is a known toxin and suspected carcinogen, demanding cautious handling of its derivatives.[4][5]
Based on Safety Data Sheets (SDS) for structurally similar compounds, this compound should be treated as a hazardous substance.[2][6] The primary risks include irritation to the skin, eyes, and respiratory system, potential harm if swallowed, and toxicity to aquatic life.[2][3][6]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | GHS Category (Inferred) | Precautionary Statement | Rationale & Supporting Citation |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Based on data for pyrazole and related carbohydrazides.[2][6][7] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Pyrazole derivatives are known skin irritants.[1][2][6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Common hazard for pyrazole and carbohydrazide compounds.[2][6][8] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | A known risk for similar methoxyphenyl pyrazole carbohydrazides.[6] |
| Aquatic Hazard | Chronic Category 3 | H412: Harmful to aquatic life with long lasting effects | Pyrazole and carbohydrazide compounds pose a risk to aquatic ecosystems.[1][2][3] |
Part 2: Personal Protective Equipment (PPE) Protocol
To mitigate the risks identified above, strict adherence to a comprehensive PPE protocol is mandatory when handling or disposing of this compound. The causality is clear: engineering controls and PPE form the primary barrier between the researcher and chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or EN166.[9][10] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation or absorption.[9] |
| Skin and Body Protection | Standard laboratory coat. Additional protective clothing as needed. | Prevents contamination of personal clothing and minimizes skin exposure.[9][10] |
| Respiratory Protection | Not typically required with adequate ventilation (i.e., chemical fume hood). If dust or aerosols are generated without sufficient local exhaust, use a NIOSH-approved respirator.[9][11] | Prevents inhalation of airborne particles that can cause respiratory tract irritation. |
Part 3: Waste Management & Disposal Workflow
The disposal of this compound is governed by federal and local regulations. All chemical waste must be managed under the assumption that it is hazardous, a policy that ensures the highest level of safety and compliance.[12] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management from "cradle to grave".[12][13]
Step 1: Waste Characterization
The first step in proper disposal is waste determination.[13] Given its inferred toxicological profile, this compound waste, including contaminated labware and spill cleanup materials, must be classified as hazardous waste.
Step 2: Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Do Not Mix: Never mix this waste with other chemical waste streams, particularly strong oxidizing agents, which can react with hydrazide derivatives.[11][14]
-
Container Selection: Collect waste in a designated, compatible container. The original product container is often suitable.[14] Ensure the container is in good condition, free of leaks, and designed to hold solid or liquid waste as appropriate.[12][14]
-
Keep Closed: Waste containers must be kept tightly sealed at all times except when actively adding waste.[12][15] This is a common EPA violation and is crucial for preventing spills and vapor exposure.[12]
Step 3: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for safety.
-
Label Contents: The container must be clearly marked with the words "HAZARDOUS WASTE ".[14]
-
Identify Constituents: The label must also include the full chemical name ("this compound") and its concentration or quantity.[14]
-
Accumulation Point: Store the labeled container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14] This area must be under the control of the generator.
Step 4: Arranging for Final Disposal
Final disposal must be handled by professionals.
-
Licensed Disposal Vendor: Engage your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to collect and manage the waste.[1][13]
-
Disposal Method: The standard and recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed to track the waste from your facility to its final destination.[15][16]
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
Spill Response
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently sweep or vacuum up the material to avoid creating dust.[1][10]
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[11]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spills:
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. gas-sensing.com [gas-sensing.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Hydrazine (HSG 56, 1991) [inchem.org]
- 6. aksci.com [aksci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pfw.edu [pfw.edu]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-phenyl-1H-pyrazole-5-carbohydrazide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-phenyl-1H-pyrazole-5-carbohydrazide demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in the chemical's structural characteristics and established safety protocols for related compounds. Our goal is to empower you with the knowledge to not only follow safety guidelines but to understand the causality behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Intrinsic Risks
While a specific, comprehensive toxicological profile for this compound may be limited, its constituent functional groups—a pyrazole ring and a carbohydrazide moiety—provide a strong basis for a thorough hazard assessment. We must operate under the precautionary principle, anticipating risks based on analogous structures.
The primary hazards are extrapolated from safety data for similar pyrazole and hydrazide derivatives.[1][2][3]
-
Skin and Eye Irritation: Pyrazole compounds are frequently cited as causing skin and serious eye irritation.[1][2] Direct contact can lead to redness, itching, and inflammation.
-
Respiratory Tract Irritation: As a fine powder, the compound poses a risk of respiratory irritation if inhaled.[1][2]
-
Systemic Toxicity: The hydrazide group is structurally related to hydrazine, a known toxin. Hydrazine and its derivatives are noted for their potential toxicity if swallowed, inhaled, or absorbed through the skin, and many are suspected carcinogens.[3]
Hazard Summary Table
| Potential Hazard | Route of Exposure | Anticipated Effect |
| Acute Toxicity | Ingestion, Inhalation, Skin Contact | Harmful; may cause systemic effects.[2][4][5] |
| Skin Irritation | Skin Contact | Causes skin irritation, redness, and dryness.[1] |
| Eye Irritation | Eye Contact | Causes serious eye irritation and potential damage.[1][4][5] |
| Respiratory Irritation | Inhalation | May cause irritation to the lungs and respiratory system.[1][2] |
| Chronic Toxicity | Repeated Exposure | Suspected of causing genetic defects or cancer based on data from related hydrazine compounds. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of convenience but a critical control measure. The following protocol is designed to provide comprehensive protection against all identified routes of exposure.
Primary Engineering Control: The First Line of Defense
All handling of solid this compound or its solutions should be performed within a certified chemical fume hood.[3] This is the most critical step in preventing respiratory exposure.
Secondary Protective Measures
| Equipment | Standard | Rationale & Field Insights |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a robust barrier against incidental contact. Causality: For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) as hydrazide derivatives can degrade standard nitrile gloves over time. Always inspect gloves for tears or pinholes before use. |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 rated) | Protects against splashes and airborne particles. Causality: Safety glasses are insufficient. Goggles provide a complete seal around the eyes. For operations with a high splash risk (e.g., transferring >1L of solution, working under pressure), a full face shield must be worn in addition to goggles.[6] |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. Causality: A fully buttoned lab coat is mandatory. For tasks with significant spill potential, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator (as needed) | Required for spill cleanup or if engineering controls fail. Causality: A standard surgical mask offers no protection. For major spills, a self-contained breathing apparatus (SCBA) is necessary.[7] Note that standard cartridge respirators are often unsuitable for hydrazine compounds; consult your institution's safety officer for proper selection.[7] |
Operational Plan: From Benchtop to Disposal
A structured workflow minimizes risk and ensures reproducibility.
Step 1: Preparation and Pre-Handling
-
Area Designation: Designate a specific area within a chemical fume hood for handling the compound.
-
Equipment Check: Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers within the fume hood to minimize movement in and out of the controlled space.
-
Don PPE: Put on all required PPE as outlined in the table above before approaching the chemical.
Step 2: Handling and Experimental Use
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the powder.
-
Transfer and Dissolution: Add the solid to your reaction vessel. If creating a solution, add the solvent slowly to prevent splashing.
-
Execution: Perform all subsequent experimental steps within the fume hood. Keep containers closed when not in use.[8]
Step 3: Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat (turn inside out), and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the product.[1]
Emergency and Disposal Plan
Preparedness is paramount. A clear plan for managing spills and waste is non-negotiable.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required.
Caption: Emergency spill response workflow for this compound.
Chemical Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[9]
-
Containerization:
-
Solid Waste: Collect all contaminated solids (gloves, weigh boats, paper towels) in a dedicated, clearly labeled, puncture-resistant hazardous waste container.[10]
-
Liquid Waste: Collect all solutions and contaminated solvents in a sealable, chemically compatible container designed for liquid hazardous waste.[10]
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Arrange for pickup and disposal through your institution's EH&S department, following all local, state, and federal regulations, such as those established by the EPA's Resource Conservation and Recovery Act (RCRA).[8][10] Some hydrazide-containing wastes may require chemical neutralization before final disposal; consult your EH&S officer for specific procedures.[11]
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. pfw.edu [pfw.edu]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
